DL-Thyroxine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
| Record name | (±)-Thyroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Thyroxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | eltroxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thyroxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Thyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYROXINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Purification of DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis and purification of DL-Thyroxine. The following sections detail established synthetic pathways, purification protocols, and methods for enantiomeric resolution, supported by quantitative data and procedural diagrams to facilitate understanding and replication.
Introduction
Thyroxine, a crucial hormone produced by the thyroid gland, plays a vital role in regulating metabolism. The synthesis of its racemic form, this compound, is a significant process in pharmaceutical chemistry, providing the basis for the production of the biologically active L-enantiomer, Levothyroxine. The chemical synthesis of thyroxine has evolved since its first successful execution, with various methods being developed to improve yield and purity. This guide will focus on the key chemical synthesis routes and purification techniques.
Chemical Synthesis of this compound
The total synthesis of this compound can be approached through several pathways. The foundational methods often start from the amino acid tyrosine or its derivatives. The key steps typically involve the iodination of the tyrosine aromatic ring and the formation of the characteristic diphenyl ether linkage.
Synthesis Starting from L-Tyrosine (Chalmers Synthesis)
A well-established route to synthesize L-Thyroxine, which can be adapted for the racemic mixture, was developed by Chalmers and colleagues. This multi-step process involves the protection of functional groups, nitration, ether linkage formation, and finally, iodination.
Experimental Protocol:
-
Nitration of L-Tyrosine: L-Tyrosine is first nitrated to introduce nitro groups at the 3 and 5 positions of the phenolic ring.
-
Protection of Amine and Carboxyl Groups: The amino group is protected as an acetamide using acetic anhydride, and the carboxyl group is converted to an ethyl ester with ethanol in acidic conditions.
-
Formation of a Tosyl Ester: The phenolic hydroxyl group is converted to a tosyl ester, which acts as a good leaving group.
-
Ether Linkage Formation: The tosylated intermediate is then reacted with p-methoxyphenol in a nucleophilic substitution reaction to form the diphenyl ether linkage. The electron-withdrawing nitro groups facilitate this reaction.
-
Reduction and Diazotization: The nitro groups are reduced to amino groups via catalytic hydrogenation. These amino groups are then converted to diazonium salts using nitrous acid.
-
Iodination (Sandmeyer Reaction): The diazonium salts are subsequently replaced with iodine atoms through a Sandmeyer reaction to yield the di-iodo thyroxine precursor.
-
Demethylation and Deprotection: The final steps involve the removal of the methyl group from the ether linkage and the deprotection of the amino and carboxyl groups to yield L-Thyroxine.
A similar pathway can be envisioned starting from DL-Tyrosine to produce this compound.
Synthesis via Diiodotyrosine
Another common strategy involves the synthesis and subsequent coupling of 3,5-diiodotyrosine (DIT).
Experimental Protocol:
-
Diiodination of Tyrosine: Tyrosine is directly iodinated to form 3,5-diiodotyrosine. This can be achieved using iodine in the presence of a base such as aqueous ethylamine or in an acidic medium with an oxidizing agent like hydrogen peroxide.[1]
-
Protection of Functional Groups: The amino and carboxyl groups of 3,5-diiodotyrosine are protected. For example, the amino group can be protected with a Boc group, and the carboxyl group as a methyl ester. This protection strategy has been reported to yield N-Boc-L-tyrosine methyl ester in 98% yield.[2] The subsequent diiodination of this protected tyrosine using iodine and 30% hydrogen peroxide in water at room temperature for 24 hours can produce the diiodinated intermediate with an 80% yield.[2]
-
Oxidative Coupling: The protected 3,5-diiodotyrosine undergoes an oxidative coupling reaction to form the diphenyl ether linkage and the thyroxine backbone. This reaction can be catalyzed by various oxidizing agents. The coupling of two diiodotyrosine molecules is a key step in the biosynthesis of thyroxine and has been mimicked in chemical synthesis.[3][4]
Synthesis via Coupling with a Phenylpyruvic Acid Derivative
A variation of the diiodotyrosine route involves its coupling with a different phenyl derivative.
Experimental Protocol:
-
Coupling Reaction: 3,5-diiodo-L-tyrosine is coupled with 4-hydroxy-3,5-diiodophenylpyruvic acid. This reaction forms the thyroxine structure. In a study involving radiolabeled compounds, this coupling reaction was reported to have a radioactivity yield of approximately 36%.
Direct Iodination of 3,5-Diiodothyronine
A more direct approach involves the iodination of 3,5-diiodothyronine.
Experimental Protocol:
-
Iodination: 3,5-diiodothyronine is subjected to direct iodination to introduce two additional iodine atoms onto the outer phenyl ring, thus forming thyroxine.
The following diagram illustrates a generalized synthetic pathway for Thyroxine starting from Tyrosine.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of techniques is often employed to achieve the high purity required for pharmaceutical applications.
Crystallization
Crystallization is a common method for the purification of the final product and intermediates. The choice of solvent is critical for obtaining high-purity crystals.
Experimental Protocol:
-
Solvent Selection: The crude this compound is dissolved in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Cooling: The solution is then slowly cooled to allow for the formation of well-defined crystals, leaving impurities in the mother liquor.
-
Filtration and Washing: The crystals are collected by filtration and washed with a cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are then dried under vacuum.
Chromatography
Chromatographic techniques are powerful for separating this compound from closely related impurities.
3.2.1. Ion-Exchange Chromatography
This technique separates molecules based on their net charge.
Experimental Protocol:
-
Stationary Phase: An ion-exchange resin is selected based on the charge of the thyroxine molecule at a specific pH.
-
Mobile Phase: A buffer with a specific pH and ionic strength is used to load the sample onto the column.
-
Elution: The bound thyroxine is then eluted by changing the pH or ionic strength of the mobile phase. L-Thyroxine and 3,5-diiodo-L-thyronine have been successfully purified using ion-exchange chromatography.
3.2.2. Affinity Chromatography
This method utilizes the specific binding affinity of thyroxine to a ligand immobilized on a stationary phase.
Experimental Protocol:
-
Stationary Phase: A resin with a covalently attached ligand that specifically binds thyroxine is used.
-
Loading and Washing: The crude sample is passed through the column, allowing thyroxine to bind to the ligand. The column is then washed to remove non-specifically bound impurities.
-
Elution: The purified thyroxine is eluted by changing the conditions (e.g., pH, ionic strength, or by adding a competing molecule) to disrupt the binding to the ligand.
The following diagram outlines a general workflow for the purification of this compound.
Resolution of this compound
For pharmaceutical use, the racemic this compound must be resolved into its individual enantiomers, as L-Thyroxine is the biologically active form.
Experimental Protocol:
One reported method involves the resolution of a precursor, dl-3,5-diiodothyronine, followed by iodination.
-
Formation of a Formyl Derivative: dl-3,5-diiodothyronine is reacted with anhydrous formic acid to yield its formyl derivative.
-
Diastereomeric Salt Formation: The formyl derivative is then treated with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts.
-
Separation of Diastereomers: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.
-
Hydrolysis and Iodination: The separated diastereomers are then hydrolyzed to remove the formyl group and the resolving agent, yielding the individual enantiomers of 3,5-diiodothyronine. These are then iodinated to produce d- and l-thyroxine separately.
Alternatively, chiral chromatography can be employed for the analytical and preparative separation of thyroxine enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as a crown ether-based column, has been shown to effectively separate D- and L-thyroxine.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Synthesis Reaction Yields
| Reaction Step | Starting Material | Product | Reagents/Conditions | Yield | Reference |
| Amino Group Protection | L-Tyrosine methyl ester | N-Boc-L-tyrosine methyl ester | Di-tert-butyl dicarbonate | 98% | |
| Diiodination | N-Boc-L-tyrosine methyl ester | N-Boc-3,5-diiodo-L-tyrosine methyl ester | Iodine, 30% H₂O₂, water, room temp, 24h | 80% | |
| Coupling Reaction | [¹²⁵I]diiodo-L-tyrosine & 4-hydroxy-3,5-diiodophenylpyruvic acid | L-Thyroxine (radiolabeled) | - | ~36% (radioactivity) | |
| Deiodination | L-Thyroxine (radiolabeled) | 3,5-diiodo-L-thyronine (radiolabeled) | - | ~86% (radioactivity) |
Table 2: Purification and Analysis Parameters
| Technique | Analyte | Stationary Phase | Mobile Phase | Detection | Purity/Recovery | Reference |
| HPLC | L-Thyroxine | C18 | Acetonitrile: Methanol: Water (40:30:30, v/v/v) | UV at 230 nm | - | |
| Chiral HPLC | D- and L-Thyroxine | Crown ether type | 100% Methanol with 10 mM H₂SO₄ | - | Optical purity >97% for pharmaceuticals | |
| Chiral HPLC | D- and L-Thyroxine | Chirobiotic T (teicoplanin-based) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | UV at 215 nm | Baseline separation (Rs > 3.0) | |
| Chiral HPLC | D- and L-Thyroxine | Silica column with chiral eluent | L-proline, cupric acetate, triethylamine | - | Sensitivity of 0.1 mg/L in plasma |
Conclusion
The chemical synthesis of this compound is a well-established field with multiple effective pathways. The choice of a specific route depends on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. The purification of the final product is of paramount importance, and a combination of crystallization and chromatographic techniques is typically necessary to achieve the high purity standards required for pharmaceutical applications. Furthermore, efficient methods for the resolution of the racemic mixture are critical for the isolation of the therapeutically active L-enantiomer. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.blucher.com.br [pdf.blucher.com.br]
- 3. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diiodotyrosine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Mechanism of Action of D- and L-thyroxine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereospecific mechanisms of action of the D- and L-enantiomers of thyroxine. L-thyroxine (Levothyroxine) is the biologically active hormone essential for regulating metabolism, growth, and development, primarily acting as a prohormone for the more potent triiodothyronine (T3). In contrast, D-thyroxine (Dextrothyroxine), while possessing significantly lower thyromimetic activity, exhibits a distinct profile with a historical application in lipid-lowering therapy. This document delves into their differential binding affinities to thyroid hormone receptors and plasma transport proteins, explores the downstream signaling pathways, and presents detailed experimental methodologies for their characterization. The quantitative data are summarized for direct comparison, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and physiological effects.
Introduction
Thyroxine (T4) is a crucial hormone produced by the thyroid gland that plays a pivotal role in a vast array of physiological processes. It exists as two stereoisomers, L-thyroxine and D-thyroxine. The biological activity of thyroid hormones is predominantly attributed to the L-isomers. L-thyroxine is the standard of care for hypothyroidism, exerting its effects after conversion to the more active metabolite, T3.[1][2] D-thyroxine, on the other hand, has considerably weaker thyromimetic effects and was once utilized for its cholesterol-lowering properties, though it was withdrawn from the market due to cardiac side effects.[3][4] Understanding the distinct mechanisms of action of these enantiomers at the molecular level is critical for drug development and for elucidating the nuanced roles of thyroid hormone signaling in health and disease.
Stereospecific Interactions with Thyroid Hormone Receptors
The primary mechanism of thyroid hormone action is through the regulation of gene expression mediated by nuclear thyroid hormone receptors (TRs).[5] There are two major isoforms of TRs, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. The affinity of thyroxine enantiomers for these receptors is a key determinant of their biological activity.
Binding Affinities
L-thyroxine binds to TRs with a significantly lower affinity than its active metabolite, L-triiodothyronine (T3). D-thyroxine exhibits an even weaker binding affinity for TRs compared to L-thyroxine. This differential binding is the primary reason for the reduced hormonal activity of D-thyroxine.
| Ligand | Receptor Isoform | Binding Affinity (Ki, nM) | Reference |
| L-Thyroxine (T4) | TRβ | ~6.8 | |
| D-Thyroxine (T4) | TRβ | >100 (estimated) | |
| L-Triiodothyronine (T3) | TRα | ~2.33 | |
| L-Triiodothyronine (T3) | TRβ | ~2.29 |
Differential Binding to Plasma Transport Proteins
In circulation, the vast majority of thyroxine is bound to plasma proteins, which act as a reservoir and facilitate its transport. The three main transport proteins are thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The stereochemistry of thyroxine influences its binding affinity to these proteins.
| Transport Protein | Ligand | Binding Affinity (Kd) | Reference |
| Thyroxine-Binding Globulin (TBG) | L-Thyroxine | ~0.1 nM | |
| D-Thyroxine | Lower than L-T4 | ||
| Transthyretin (TTR) | L-Thyroxine | ~10 nM | |
| D-Thyroxine | Lower than L-T4 | ||
| Human Serum Albumin (HSA) | L-Thyroxine | ~7 µM | |
| D-Thyroxine | Similar to L-T4 |
L-thyroxine has a higher affinity for both TBG and TTR compared to D-thyroxine. This stronger binding of L-thyroxine contributes to its longer plasma half-life. The affinity of both enantiomers for albumin is considerably lower.
Signaling Pathways
The signaling pathways activated by L- and D-thyroxine are concentration and cell-type dependent. L-thyroxine primarily acts as a prohormone, with its signaling effects largely mediated by T3.
L-Thyroxine Signaling
Genomic Pathway:
-
Cellular Uptake: L-thyroxine enters the cell via specific transporters.
-
Conversion to T3: In the cytoplasm, L-T4 is converted to the more active L-T3 by deiodinase enzymes.
-
Nuclear Translocation: T3 enters the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.
-
Transcriptional Regulation: The binding of T3 induces a conformational change in the TR, leading to the dissociation of corepressors and recruitment of coactivators, which in turn modulates the transcription of target genes.
Non-Genomic Pathway: L-thyroxine and T3 can also elicit rapid, non-genomic effects by interacting with proteins in the cytoplasm and at the plasma membrane, such as integrin αvβ3. These interactions can activate signaling cascades like the PI3K and MAPK/ERK pathways.
D-Thyroxine Signaling
The signaling pathways of D-thyroxine are less well-defined. Its primary therapeutic effect was lipid-lowering, which is thought to be mediated mainly in the liver.
Hepatic Lipid Metabolism: The mechanism is not fully understood but is believed to involve an increase in the catabolism of low-density lipoproteins (LDL) in the liver, leading to increased excretion of cholesterol and bile acids. This effect may be partially mediated by weak activation of TRβ, which is the predominant TR isoform in the liver and plays a key role in cholesterol metabolism.
Cardiotoxicity: The cardiac side effects of D-thyroxine, such as arrhythmias, are likely due to its weak thyromimetic activity on the heart. Even low-level activation of TRα, the predominant isoform in cardiac tissue, can increase heart rate and contractility.
Quantitative Metabolic Effects
The metabolic effects of L- and D-thyroxine differ significantly in potency.
| Parameter | L-Thyroxine | D-Thyroxine | Reference |
| Basal Metabolic Rate | Significant increase | Minimal increase at therapeutic doses | |
| Serum Cholesterol | Dose-dependent reduction | Significant reduction | |
| Serum Triglycerides | Dose-dependent reduction | Reduction observed |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of D- and L-thyroxine to thyroid hormone receptors.
Objective: To determine the inhibition constant (Ki) of unlabeled D- and L-thyroxine for the binding of a radiolabeled ligand (e.g., [¹²⁵I]T3) to TRs.
Materials:
-
Purified recombinant human TRα or TRβ protein.
-
Radioligand: [¹²⁵I]T3.
-
Unlabeled ligands: D-thyroxine and L-thyroxine.
-
Binding buffer: (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 5 mM DTT, 10% glycerol).
-
Wash buffer: Binding buffer without glycerol.
-
Glass fiber filters pre-treated with polyethylenimine.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled D- and L-thyroxine.
-
In a 96-well plate, add a constant concentration of TR protein, a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd), and varying concentrations of the unlabeled ligands.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of TRs in response to ligand binding.
Objective: To quantify the dose-dependent activation of TRα and TRβ by D- and L-thyroxine.
Materials:
-
Mammalian cell line (e.g., HEK293 or GH3) stably or transiently transfected with:
-
An expression vector for human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple TREs.
-
-
Cell culture medium and supplements.
-
D- and L-thyroxine.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of D- or L-thyroxine. Include a vehicle control.
-
Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luminescence as a function of ligand concentration to generate dose-response curves and determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
The D- and L-enantiomers of thyroxine exhibit distinct mechanisms of action primarily due to stereospecific interactions with thyroid hormone receptors and plasma transport proteins. L-thyroxine is the potent, biologically active hormone, acting mainly as a prohormone for T3 to regulate gene expression through a well-defined genomic signaling pathway. D-thyroxine has significantly weaker thyromimetic activity but displays a notable lipid-lowering effect, the precise molecular mechanism of which is still under investigation but is thought to involve hepatic LDL catabolism. The cardiotoxicity associated with D-thyroxine underscores the importance of stereoselectivity in drug design and highlights the potential for off-target effects even with weakly active enantiomers. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further unravel the complexities of thyroid hormone signaling and to design novel therapeutic agents with improved selectivity and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Functions of Thyroid Hormones and Their Clinical Significance in Liver-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroxine interactions with transthyretin: a comparison of 10 different naturally occurring human transthyretin variants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Two Faces of Thyroxine: An In-depth Technical Guide to the Racemic Mixture in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), a critical hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development.[1] While the biologically active form is the L-enantiomer, levothyroxine, synthetic preparations can exist as a racemic mixture, a 50:50 combination of L-thyroxine and its mirror image, D-thyroxine.[1] The initial synthesis of thyroxine by Harington and Barger in 1927, in fact, yielded a racemic mixture.[2] Understanding the distinct biochemical properties and experimental considerations of this mixture is paramount for researchers in endocrinology, pharmacology, and drug development. This technical guide provides a comprehensive overview of racemic thyroxine, detailing its synthesis, the differential effects of its enantiomers, and relevant experimental protocols.
Stereochemistry and Biological Activity: A Tale of Two Enantiomers
The chirality of the thyroxine molecule at the alpha-carbon of its alanine side chain gives rise to two stereoisomers: L-thyroxine and D-thyroxine. This structural difference profoundly impacts their biological activity. L-thyroxine is the naturally occurring and physiologically active form of the hormone, exerting its effects through both genomic and non-genomic signaling pathways.[1] D-thyroxine, on the other hand, exhibits significantly lower thyromimetic activity.
Quantitative Comparison of L-Thyroxine and D-Thyroxine
The differential activities of the two enantiomers can be quantified through their binding affinities to thyroid hormone receptors and their physiological effects.
| Parameter | L-Thyroxine (L-T4) | D-Thyroxine (D-T4) | L-Triiodothyronine (L-T3) | Reference |
| Nuclear Receptor (TRβ) Binding Affinity (Kd) | ~2 nM | Significantly lower than L-T4 | ~0.06 nM | [3] |
| Integrin αvβ3 Binding Affinity (Kd) | ~333 pM | Lower affinity than L-T4 | Lower affinity than L-T4 | |
| In Vivo TSH Suppression Dose (human) | 135 ± 46 µ g/day | 2.4 ± 0.66 mg/day | - | |
| In Vivo Cholesterol Reduction (human, % change) | -7% (Total), -6% (LDL) | -10% (Total), -10% (LDL) | - |
Synthesis and Separation of Thyroxine Enantiomers
The preparation and analysis of thyroxine enantiomers are fundamental techniques in thyroid hormone research.
Synthesis of Racemic (DL)-Thyroxine
While modern pharmaceutical production focuses on the stereospecific synthesis of L-thyroxine, the preparation of a racemic mixture for research purposes can be achieved through modifications of historical synthetic routes. A generalized modern approach, adapted from established principles, is outlined below. It is important to note that this is a complex multi-step synthesis that should be performed by experienced chemists in a properly equipped laboratory.
Experimental Protocol: Synthesis of Racemic Thyroxine (Conceptual Outline)
This protocol is a conceptual adaptation of the principles of thyroxine synthesis and should be optimized and validated in a laboratory setting.
-
Starting Material: Begin with L-tyrosine as the chiral precursor.
-
Protection of Functional Groups:
-
Protect the amino group of L-tyrosine, for example, using a Boc (tert-butyloxycarbonyl) group.
-
Protect the carboxylic acid group, for instance, by converting it to a methyl ester.
-
-
Diiodination of the Phenolic Ring: React the protected L-tyrosine with iodine in the presence of a suitable base (e.g., ammonium hydroxide) to introduce two iodine atoms onto the phenolic ring, forming diiodotyrosine.
-
Ullmann Condensation: This key step forms the diaryl ether linkage. The protected diiodotyrosine is coupled with 4-hydroxyphenylpyruvic acid in the presence of a copper catalyst. This step often leads to racemization at the alpha-carbon, resulting in a mixture of D and L isomers.
-
Conversion to the Alanine Side Chain: The pyruvic acid side chain is converted to an alanine side chain. This can be achieved through a series of reactions including oximation, reduction, and hydrolysis.
-
Iodination of the Second Ring: The second phenolic ring is iodinated to introduce the final two iodine atoms.
-
Deprotection: The protecting groups on the amino and carboxyl groups are removed under appropriate acidic or basic conditions to yield racemic (DL)-thyroxine.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Workflow for Racemic Thyroxine Synthesis
Caption: Conceptual workflow for the synthesis of racemic thyroxine.
Chiral Separation of Thyroxine Enantiomers
High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying D- and L-thyroxine. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.
Experimental Protocol: Chiral HPLC Separation of Thyroxine Enantiomers
This protocol is based on a validated method using a teicoplanin-based chiral stationary phase.
-
Column: Chirobiotic T (teicoplanin-based), 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the racemic thyroxine sample in the mobile phase to a concentration of approximately 150 µg/mL.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomers. The elution order should be determined by injecting standards of pure L-thyroxine and D-thyroxine.
-
Quantify the peaks by integrating the peak areas. The percentage of each enantiomer can be calculated from the respective peak areas.
-
Differential Signaling Pathways of Thyroxine Enantiomers
Thyroxine exerts its effects through two primary signaling pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway initiated at the cell membrane. The stereochemistry of the thyroxine molecule influences its interaction with the receptors in both pathways.
Genomic Signaling Pathway
The genomic pathway involves the binding of thyroid hormones to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ, which then act as ligand-activated transcription factors to regulate gene expression. L-T3, the more active form of the hormone, binds to TRs with significantly higher affinity than L-T4. While specific binding data for D-T4 is scarce, its much lower biological activity suggests a significantly reduced affinity for nuclear TRs.
Diagram of the Genomic Signaling Pathway
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
Non-genomic actions of thyroxine are initiated at the cell surface through binding to the integrin αvβ3 receptor. This interaction triggers rapid intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways. Both L-T4 and L-T3 can activate these pathways, leading to downstream effects on cell proliferation, angiogenesis, and ion transporter activity. While the binding affinity of D-thyroxine to integrin αvβ3 is lower than that of L-thyroxine, it is not entirely inactive and may elicit some non-genomic responses, particularly at higher concentrations.
Diagram of the Non-Genomic Signaling Pathway
Caption: Non-genomic signaling pathway of thyroxine via integrin αvβ3.
In Vitro and In Vivo Experimental Approaches
In Vitro Assays for Thyroxine Activity
Experimental Protocol: In Vitro ERK1/2 Phosphorylation Assay
This protocol can be used to compare the non-genomic activity of D- and L-thyroxine by measuring the phosphorylation of ERK1/2.
-
Cell Culture: Culture a suitable cell line known to express integrin αvβ3 (e.g., human glioblastoma U-87 MG cells) in appropriate media.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Treatment: Treat the cells with varying concentrations of L-thyroxine, D-thyroxine, or a racemic mixture for a short duration (e.g., 15-30 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal. Compare the dose-response curves for L-thyroxine and D-thyroxine.
In Vivo Studies in Animal Models
Animal models are essential for understanding the systemic physiological effects of thyroxine enantiomers.
Experimental Protocol: In Vivo Comparison of Metabolic Effects in a Rat Model
This protocol provides a framework for comparing the in vivo effects of D- and L-thyroxine on key metabolic parameters.
-
Animal Model: Use adult male Sprague-Dawley rats. Induce hypothyroidism by administering an antithyroid drug such as propylthiouracil (PTU) in the drinking water for several weeks.
-
Experimental Groups: Divide the hypothyroid rats into at least three groups:
-
Vehicle control (e.g., saline).
-
L-thyroxine treatment.
-
D-thyroxine treatment.
-
(Optional) Racemic (DL)-thyroxine treatment.
-
-
Dosing: Administer the respective treatments daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 2-4 weeks). Doses should be selected based on previous studies to elicit measurable effects.
-
Monitoring:
-
Metabolic Rate: Measure oxygen consumption and carbon dioxide production using indirect calorimetry at baseline and at the end of the treatment period.
-
Body Weight: Record body weight regularly throughout the study.
-
Blood Sampling: Collect blood samples at baseline and at the end of the study for analysis of:
-
Serum TSH, T4, and T3 levels (using ELISA or radioimmunoassay).
-
Serum lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, heart, brown adipose tissue) for further analysis (e.g., gene expression of thyroid hormone-responsive genes).
-
Data Analysis: Compare the changes in the measured parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
The study of racemic thyroxine provides valuable insights into the stereospecificity of thyroid hormone action. While L-thyroxine is the biologically active enantiomer responsible for the majority of physiological effects through both genomic and non-genomic pathways, D-thyroxine is not entirely inert and may exert some effects, particularly at the non-genomic level. For researchers investigating thyroid hormone signaling and metabolism, a clear understanding of the distinct properties of each enantiomer and the appropriate experimental methodologies for their synthesis, separation, and functional analysis is crucial for obtaining accurate and reproducible results. This guide provides a foundational framework for conducting such research in the complex and fascinating field of thyroid biology.
References
- 1. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo studies on thyroxine and triiodothyronine metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overlapping nongenomic and genomic actions of thyroid hormone and steroids - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on the Biological Activity of Thyroxine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational studies on the biological activity of thyroxine isomers, focusing on L-thyroxine (T4), D-thyroxine, and reverse T3 (rT3). The document summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways and workflows to offer a comprehensive resource for researchers in endocrinology and drug development.
Introduction to Thyroxine Isomers
Thyroxine, a key hormone produced by the thyroid gland, exists in several isomeric forms, each with distinct biological activities. The levorotatory isomer, L-thyroxine (T4), is the primary secretory product of the thyroid gland and is considered a prohormone. Its biological effects are largely mediated through its conversion to the more potent 3,5,3'-triiodo-L-thyronine (T3). The dextrorotatory isomer, D-thyroxine, has been explored for certain therapeutic applications, exhibiting some, though significantly less, of the metabolic activity of L-thyroxine. Reverse T3 (3,3',5'-triiodo-L-thyronine), another metabolite of T4, is generally considered biologically inactive and can act as an antagonist to T3 action. Understanding the nuanced activities of these isomers is crucial for elucidating thyroid hormone physiology and for the development of novel therapeutics.
Comparative Biological Activity of Thyroxine Isomers
The biological activity of thyroxine isomers is primarily determined by their affinity for nuclear thyroid hormone receptors (TRs) and their subsequent ability to modulate gene expression. Additionally, non-genomic actions initiated at the plasma membrane contribute to their overall effects.
Receptor Binding Affinity
The affinity of thyroxine isomers for TRs is a key determinant of their biological potency. TRs exist as two main subtypes, alpha (TRα) and beta (TRβ), which are encoded by separate genes and have different tissue distribution patterns.
| Isomer | Receptor/Protein | Binding Affinity (Kd or Ka) | Species | Reference |
| L-Thyroxine (T4) | Nuclear Receptors | Kd ≈ 2 nM | Rat | [1] |
| Rat Liver Plasma Membranes | Ka = 1.7 ± 0.2 x 109 M-1 | Rat | [2] | |
| D-Thyroxine | Nuclear Receptors | Lower affinity than L-Thyroxine | Various | [1] |
| Reverse T3 (rT3) | Nuclear Receptors | Does not bind to nuclear receptors | Human | [3] |
| Rat Liver Plasma Membranes | Ka = 2.5 ± 0.4 x 108 M-1 | Rat | [2] | |
| L-Triiodothyronine (T3) (for comparison) | Nuclear Receptors | Kd ≈ 0.06 nM | Rat | |
| TRβ | Kd ≈ 0.21 nM | Human |
In Vivo Biological Potency
The in vivo biological activity of thyroxine isomers is often assessed using the antigoiter assay, which measures the ability of a compound to suppress thyroid-stimulating hormone (TSH) secretion and prevent goiter formation in propylthiouracil (PTU)-treated, thyroid-inhibited animals. Other metabolic endpoints, such as changes in cholesterol levels and basal metabolic rate, are also used to quantify potency.
| Isomer | In Vivo Effect | Relative Potency (L-T4 = 100) | Species | Reference |
| L-Thyroxine (T4) | Antigoiter activity, metabolic rate stimulation | 100 | Rat, Human | |
| D-Thyroxine | Cholesterol lowering, metabolic rate stimulation | ~6.25 (based on dose equivalence for metabolic rate) | Human | |
| Reverse T3 (rT3) | Generally considered inactive | Negligible | Human |
Signaling Pathways of Thyroxine Isomers
Thyroxine isomers exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of thyroid hormones to nuclear TRs, which then act as ligand-inducible transcription factors to regulate the expression of target genes.
Caption: Genomic signaling pathway of thyroid hormones.
Non-Genomic Signaling Pathway
Recent studies have highlighted the importance of non-genomic actions initiated at the plasma membrane. L-thyroxine can bind to the integrin αvβ3 receptor, triggering rapid intracellular signaling cascades, such as the MAPK/ERK pathway.
Caption: Non-genomic signaling of L-thyroxine via integrin αvβ3.
Key Experimental Protocols
Detailed methodologies for foundational experiments are crucial for the reproducible assessment of thyroxine isomer activity.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of thyroxine isomers for thyroid hormone receptors.
Objective: To determine the dissociation constant (Kd) or the inhibitory concentration (IC50) of thyroxine isomers for specific thyroid hormone receptor isoforms.
Materials:
-
Recombinant human thyroid hormone receptors (TRα1, TRβ1, etc.)
-
Radiolabeled ligand (e.g., [125I]T3)
-
Unlabeled thyroxine isomers (L-thyroxine, D-thyroxine, reverse T3) for competition
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare membranes from cells expressing the recombinant TR isoform of interest.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (thyroxine isomer).
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 20-24 hours at 4°C).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
Cellular Uptake Assay
This assay measures the transport of thyroxine isomers into cells.
Objective: To quantify the rate and extent of cellular uptake of different thyroxine isomers.
Materials:
-
Cell line of interest (e.g., MDCK1 cells transfected with a thyroid hormone transporter)
-
Radiolabeled thyroxine isomers (e.g., [125I]T4, [125I]rT3)
-
Cell culture medium
-
Washing buffer (e.g., ice-cold PBS)
-
Lysis buffer
-
Gamma counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluence.
-
Incubation: Replace the culture medium with medium containing the radiolabeled thyroxine isomer at a specific concentration.
-
Time Course: Incubate for various time points to determine the rate of uptake.
-
Washing: Terminate the uptake by rapidly washing the cells with ice-cold washing buffer to remove extracellular radiolabel.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the intracellular radioactivity in the cell lysate using a gamma counter.
-
Normalization: Normalize the radioactivity to the protein content of the cell lysate.
-
Data Analysis: Plot the intracellular radioactivity against time to determine the uptake kinetics.
Caption: Workflow for a cellular uptake assay.
In Vivo Antigoiter Assay
This assay assesses the in vivo potency of thyroxine isomers by measuring their ability to suppress TSH.
Objective: To determine the relative in vivo potency of thyroxine isomers in suppressing the pituitary-thyroid axis.
Materials:
-
Rats or mice
-
Propylthiouracil (PTU) to induce hypothyroidism and goiter
-
Thyroxine isomers for administration
-
Equipment for measuring thyroid gland weight and serum TSH levels
Procedure:
-
Induction of Hypothyroidism: Administer PTU in the drinking water or feed to the animals for a specified period to block endogenous thyroid hormone synthesis.
-
Treatment: Administer different doses of the thyroxine isomers to groups of hypothyroid animals daily for a set duration.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood samples for TSH measurement. Excise and weigh the thyroid glands.
-
Data Analysis: Plot the thyroid gland weight and serum TSH levels against the dose of the thyroxine isomer. Determine the dose required to cause a 50% reduction in goiter size or TSH levels (ED50).
-
Potency Comparison: Compare the ED50 values of the different isomers to determine their relative potencies.
Caption: Workflow for an in vivo antigoiter assay.
Conclusion
The biological activity of thyroxine isomers is a complex interplay of their affinity for nuclear and membrane receptors, their cellular uptake and metabolism, and their subsequent effects on genomic and non-genomic signaling pathways. L-thyroxine acts as a prohormone, with its activity largely dependent on its conversion to T3. D-thyroxine exhibits significantly lower metabolic activity. Reverse T3 is primarily an inactive metabolite that may antagonize the effects of T3. A thorough understanding of these differences, supported by robust experimental data, is essential for advancing our knowledge of thyroid physiology and for the rational design of new therapeutic agents targeting the thyroid hormone system.
References
- 1. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific 3,3',5'-triiodothyronine (reverse T3) binding sites on rat liver plasma membranes: comparison with thyroxine (T4) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse T3 in patients with hypothyroidism on different thyroid hormone replacement - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Synthetic Thyroid Hormone: A Technical Guide to the Discovery and First Synthesis of DL-Thyroxine
Introduction
The isolation and synthesis of thyroxine, the primary hormone produced by the thyroid gland, represents a landmark achievement in both biochemistry and synthetic organic chemistry. This journey, culminating in the first successful laboratory synthesis of DL-Thyroxine by Charles Robert Harington and George Barger in 1927, not only unraveled the hormone's molecular structure but also paved the way for the development of synthetic thyroid hormone replacement therapies that have since become a cornerstone of modern medicine. This in-depth technical guide provides a comprehensive overview of the historical discovery and the pioneering first total synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
From Gland to Molecule: The Path of Discovery
The story of thyroxine begins with the clinical observation of the profound effects of thyroid gland extracts on metabolic disorders. In 1915, Edward C. Kendall at the Mayo Clinic successfully isolated the active compound from thyroid gland extracts, which he named thyroxine.[1] However, the initial challenge of isolating even small quantities was immense; it required processing three tons of pig thyroid glands to yield a mere 33 grams of pure thyroxine.[1]
The true molecular identity of this crucial hormone remained elusive until 1926, when Charles Robert Harington elucidated its chemical structure.[1] His meticulous work established thyroxine as a derivative of the amino acid tyrosine. This structural revelation set the stage for the ultimate proof: total synthesis in the laboratory.
The First Synthesis: A Multi-Step Triumph
In 1927, Harington, in collaboration with George Barger, achieved the first-ever chemical synthesis of thyroxine.[1] Their elegant, multi-step approach not only confirmed the structure proposed by Harington but also provided a pathway for the creation of a synthetic version of this vital hormone. The synthetic this compound was found to be chemically and physiologically identical to the natural L-Thyroxine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in the Harington and Barger synthesis of this compound.
| Compound Name | Molecular Formula | Melting Point (°C) | Yield |
| 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene | C₁₃H₉I₂NO₄ | 198 | Good |
| 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline | C₁₃H₁₁I₂NO₂ | 138-139 | Good |
| 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile | C₁₄H₉I₂N₂O | 171.5 | Good |
| β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid (Diiodothyronine) | C₁₅H₁₃I₂NO₄ | 245-246 | 25% of theoretical |
| This compound | C₁₅H₁₁I₄NO₄ | 231-233 (decomposes) | Good |
Experimental Protocols
The following are the detailed experimental protocols for the key steps in the Harington and Barger synthesis of this compound, based on their 1927 publication.
Step 1: Synthesis of 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene
-
Reactants: Quinol monomethyl ether (p-methoxyphenol) and 3:4:5-triiodonitrobenzene.
-
Procedure:
-
A solution of quinol monomethyl ether and 3:4:5-triiodonitrobenzene in methylethylketone is prepared. To avoid the difficult removal of unreacted triiodonitrobenzene, a twofold excess of the phenol and potassium carbonate is recommended.
-
Dry potassium carbonate is added to the solution.
-
The mixture is boiled under reflux.
-
After the reaction is complete, the solvent is removed, and the product is purified.
-
-
Purification: The product is crystallized from glacial acetic acid to yield fine, colorless needles.
-
Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene.
-
Melting Point: 198 °C.
Step 2: Reduction to 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline
-
Starting Material: 3:5-Diiodo-4-(4'-methoxyphenoxy)nitrobenzene.
-
Procedure:
-
25 g of the nitro-compound is dissolved in 125 cc of hot glacial acetic acid.
-
37.5 g of powdered stannous chloride is added.
-
A rapid stream of dry hydrogen chloride is passed through the mixture.
-
The reaction mixture is then worked up to isolate the aniline derivative.
-
-
Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline.
-
Melting Point: 138-139 °C.
Step 3: Synthesis of 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile via Sandmeyer Reaction
-
Starting Material: 3:5-Diiodo-4-(4'-methoxyphenoxy)aniline.
-
Procedure:
-
The aniline derivative is diazotized.
-
The resulting diazonium salt is treated with cuprous cyanide in a classic Sandmeyer reaction to replace the amino group with a nitrile group.
-
-
Product: 3:5-Diiodo-4-(4'-methoxyphenoxy)benzonitrile.
-
Melting Point: 171.5 °C (as the ethyl ester after hydrolysis and esterification for characterization).
Step 4: Synthesis of p-hydroxy-m-diiodobenzaldehyde
This intermediate was prepared separately and used in a later step.
-
Procedure: The exact details for this specific aldehyde preparation by Harington and Barger are not fully elaborated in the primary synthesis paper, but it would have likely involved standard methods of the time for the formylation of a di-iodinated phenol.
Step 5: Condensation with Hippuric Acid to form the Azlactone
-
Reactants: p-hydroxy-m-diiodobenzaldehyde and hippuric acid.
-
Procedure:
-
The aldehyde and hippuric acid are heated in the presence of acetic anhydride and fused sodium acetate. This is a classic Erlenmeyer-Plöchl azlactone synthesis.
-
The condensation reaction forms the corresponding azlactone.
-
-
Product: The azlactone of α-benzoylamino-β-[3:5-diiodo-4-hydroxyphenyl]acrylic acid.
Step 6: Conversion to the Benzoylaminocinnamic Acid Derivative
-
Starting Material: The azlactone from the previous step.
-
Procedure:
-
The azlactone is hydrolyzed to open the ring and form the corresponding α-benzoylaminocinnamic acid derivative.
-
-
Product: α-Benzoylamino-β-[3:5-diiodo-4-hydroxyphenyl]acrylic acid.
Step 7: Reduction and Hydrolysis to β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid (Diiodothyronine)
-
Starting Material: The ethyl ester of the benzoylaminocinnamic acid derivative from the previous step.
-
Procedure:
-
5 g of the benzoylaminocinnamic ester is boiled under reflux for one hour with 25 cc of hydriodic acid (Sp. G. 1.7) and 3 g of red phosphorus.
-
The solution is filtered hot through asbestos and evaporated to dryness in vacuo.
-
Water is added, and the evaporation is repeated.
-
The residue is dissolved in warm water with the aid of a little hydrochloric acid and filtered to remove any tar.
-
The warm, acidic filtrate is shaken once with ether to remove colored impurities.
-
The aqueous solution is brought to a boil and treated with a saturated solution of sodium acetate until it is no longer acidic to Congo red.
-
The amino acid precipitates as silvery platelets.
-
-
Purification: The precipitate is filtered, washed with water, alcohol, and ether, and then dried.
-
Product: β-[3:5-Diiodo-4-(4'-hydroxyphenoxy)phenyl]-α-aminopropionic acid.
-
Yield: 1 g (25% of the theoretical yield).
-
Melting Point: 245-246 °C.
Step 8: Iodination to this compound
-
Starting Material: 3,5-Diiodothyronine.
-
Procedure:
-
3,5-Diiodothyronine is dissolved in a suitable solvent.
-
The solution is treated with a solution of iodine, likely in potassium iodide, under alkaline conditions (e.g., in ammonia solution).
-
The iodination occurs at the 3' and 5' positions of the phenolic ring.
-
-
Purification: The crude product is purified by crystallization.
-
Product: this compound.
-
Melting Point: 231-233 °C (with decomposition).
Visualizing the Discovery and Synthesis
The following diagrams, generated using the DOT language, illustrate the key historical and chemical workflows in the discovery and synthesis of this compound.
References
Stereoisomers of Thyroxine and Their Receptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of thyroxine and their binding affinities to thyroid hormone receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development in endocrinology and related fields.
Introduction to Thyroxine and its Stereoisomers
Thyroxine (T4), the primary hormone secreted by the thyroid gland, plays a crucial role in regulating metabolism, growth, and development.[1] The biological activity of thyroxine is mediated through its binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily.[1] The predominant stereoisomer of thyroxine is L-thyroxine. However, various other stereoisomers and derivatives exist, each exhibiting distinct binding affinities for TRs and consequently, different physiological effects. The primary active form of the hormone is 3,5,3'-triiodo-L-thyronine (T3), which is primarily formed by the deiodination of T4 in peripheral tissues and binds to TRs with a significantly higher affinity.[2] Other notable stereoisomers and derivatives include reverse T3 (rT3), which is largely inactive, and tetraiodothyroacetic acid (TETRAC), a deaminated analog of T4.[1] Understanding the structure-activity relationships of these compounds is fundamental for the design of novel therapeutic agents targeting the thyroid hormone signaling pathway.
Thyroid Hormone Receptors: Isoforms and Binding Pockets
There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, encoded by separate genes.[3] These receptors are expressed in a tissue-specific manner, mediating the diverse effects of thyroid hormones throughout the body. Both TRα and TRβ contain a ligand-binding domain (LBD) that forms a hydrophobic pocket to accommodate thyroid hormones. The subtle differences in the amino acid composition of the LBDs of TRα and TRβ account for the varying binding affinities of different thyroxine stereoisomers. While T3 is the highest affinity natural ligand for both isoforms, the receptors can also bind T4 and other analogs.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of thyroxine stereoisomers to TRα and TRβ is a critical determinant of their biological activity. These affinities are typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the reported binding affinities for key stereoisomers.
| Compound | Receptor Isoform | Binding Affinity (Ki in nM) |
| L-Thyroxine (T4) | Human TRβ | 6.8 |
| Rat TRα1 | ~7-fold lower than T3 | |
| 3,5,3'-Triiodo-L-thyronine (T3) | Human TRβ | 0.49 |
| Zebrafish TRβ | 0.40 | |
| Reverse T3 (rT3) | TRs | Several orders of magnitude lower than T4 or T3 |
| Tetraiodothyroacetic Acid (TETRAC) | Integrin αvβ3 | Competes with T4 for binding |
Experimental Protocol: Competitive Radioligand Binding Assay
Competitive radioligand binding assays are a standard method for determining the binding affinity of unlabelled ligands (competitors) to a receptor by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the Ki of a test compound for a specific thyroid hormone receptor isoform (TRα or TRβ).
Materials:
-
Purified recombinant human TRα or TRβ ligand-binding domain.
-
Radioligand: [¹²⁵I]T3 (specific activity >2000 Ci/mmol).
-
Unlabeled T3 (for standard curve and non-specific binding).
-
Test compounds (thyroxine stereoisomers).
-
Assay Buffer: Tris-HCl buffer (pH 7.6) containing appropriate salts and stabilizing agents.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled T3 standard and test compounds in the assay buffer.
-
Dilute the purified TR protein to the desired concentration in the assay buffer.
-
Dilute the [¹²⁵I]T3 radioligand in the assay buffer to a concentration that is typically at or below its Kd for the receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, diluted TR protein, and [¹²⁵I]T3.
-
Non-specific Binding: Assay buffer, diluted TR protein, a high concentration of unlabeled T3 (e.g., 1 µM), and [¹²⁵I]T3.
-
Competition: Assay buffer, diluted TR protein, varying concentrations of the test compound, and [¹²⁵I]T3.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Metabolic Fates of D- and L-Thyroxine: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the metabolic pathways of D-thyroxine (dextrothyroxine) and L-thyroxine (levothyroxine), the biologically active form of the hormone. While structurally mirror images, these stereoisomers exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles. This document details their absorption, distribution, metabolism, and excretion, with a focus on quantitative comparisons. It includes detailed experimental protocols for key assays and visual representations of metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.
Introduction
Thyroxine, a critical hormone produced by the thyroid gland, exists in two stereoisomeric forms: L-thyroxine and D-thyroxine. L-thyroxine is the naturally occurring, biologically active form essential for regulating metabolism, growth, and development. D-thyroxine, a synthetic isomer, has been explored for its lipid-lowering properties but was largely withdrawn due to cardiac side effects. Understanding the distinct metabolic pathways of these isomers is crucial for drug development, toxicological assessment, and elucidating the nuanced mechanisms of thyroid hormone action.
Pharmacokinetic Profiles: A Tale of Two Isomers
The stereochemistry of D- and L-thyroxine profoundly influences their interaction with biological systems, leading to distinct pharmacokinetic profiles.
Absorption
-
L-Thyroxine: Oral bioavailability of L-thyroxine ranges from 40% to 80%, with absorption primarily occurring in the jejunum and upper ileum.[1][2][3][4] Absorption is influenced by food, gastric pH, and various medications.[5]
-
D-Thyroxine: While specific quantitative data on the oral bioavailability of D-thyroxine is limited in recent literature, older studies suggest it is also absorbed from the gastrointestinal tract.
Distribution and Plasma Protein Binding
Both isomers are extensively bound to plasma proteins, but with differing affinities, which significantly impacts their free fraction and half-life.
-
L-Thyroxine: Over 99% of L-thyroxine is bound to thyroxine-binding globulin (TBG), transthyretin (TTR, formerly thyroxine-binding prealbumin), and albumin.
-
D-Thyroxine: D-thyroxine binds to TBG with approximately half the affinity of L-thyroxine. Studies also suggest a stronger binding affinity of L-thyroxine over D-thyroxine to prealbumin.
| Parameter | L-Thyroxine | D-Thyroxine | Reference |
| Plasma Protein Binding | >99% | High, but lower affinity than L-T4 | |
| Binding to TBG | High Affinity | ~50% of L-T4 affinity | |
| Binding to Transthyretin (TTR) | High Affinity | Lower affinity than L-T4 |
Metabolism
The primary metabolic pathways for thyroxine are deiodination, glucuronidation, and sulfation. The stereochemistry of the molecule influences the rate and products of these reactions.
Deiodination, catalyzed by deiodinase enzymes (D1, D2, and D3), is the main pathway for both activation and inactivation of thyroid hormones.
-
L-Thyroxine: L-thyroxine is converted by D1 and D2 to the more potent L-triiodothyronine (L-T3) and by D3 to the inactive reverse T3 (rT3).
-
D-Thyroxine: D-thyroxine is metabolized more rapidly than L-thyroxine. Studies indicate that it is preferentially deiodinated to reverse D-T3, which may contribute to its lower metabolic activity.
Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a major pathway for the detoxification and biliary excretion of thyroxine.
-
L-Thyroxine: In humans, UGT1A1 and UGT1A3 are the primary enzymes responsible for L-thyroxine glucuronidation.
-
D-Thyroxine: While it is expected that D-thyroxine also undergoes glucuronidation, specific studies on the stereoselectivity of UGTs for D-thyroxine are limited.
Sulfation also contributes to the metabolism and excretion of thyroxine. Species differences exist, with sulfation being more prominent in humans than in rodents for thyroid hormone metabolism.
Excretion
Thyroxine and its metabolites are eliminated from the body through both renal and fecal routes.
-
L-Thyroxine: The half-life of L-thyroxine in euthyroid individuals is approximately 6-7 days. A significant portion of conjugated thyroxine is excreted into the bile and undergoes enterohepatic circulation, where it can be deconjugated by intestinal bacteria and reabsorbed.
| Pharmacokinetic Parameter | L-Thyroxine | D-Thyroxine | Reference |
| Oral Bioavailability | 40-80% | Data limited | |
| Half-life (euthyroid) | 6-7 days | Shorter than L-T4 | |
| Metabolism Rate | Slower | More rapid | |
| Primary Metabolic Pathways | Deiodination, Glucuronidation, Sulfation | Deiodination (preferential to rT3), Glucuronidation, Sulfation | |
| Excretion | Renal and Fecal (with enterohepatic circulation) | Renal and Fecal |
Signaling Pathways: A Stereoselective Response
The biological effects of thyroxine are primarily mediated through the binding to and activation of nuclear thyroid hormone receptors (TRs), which then regulate gene expression.
-
L-Thyroxine: L-thyroxine binds to TRs, although with lower affinity than its active metabolite, L-T3.
-
D-Thyroxine: D-thyroxine also binds to thyroid receptors, though its potency in activating these receptors is significantly lower than that of L-thyroxine.
Experimental Protocols
Separation of D- and L-Thyroxine and their Metabolites by HPLC
Objective: To resolve and quantify D- and L-thyroxine and their primary metabolites.
Methodology:
-
Sample Preparation: Serum or plasma samples are subjected to protein precipitation followed by solid-phase extraction to isolate the thyroid hormones and their metabolites.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) is typically employed.
-
Detection: Detection is achieved using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS).
In Vitro Deiodinase Activity Assay
Objective: To compare the susceptibility of D- and L-thyroxine to deiodination by different deiodinase isoforms.
Methodology:
-
Enzyme Source: Microsomal fractions from tissues expressing deiodinases (e.g., liver, kidney) or recombinant human deiodinases expressed in cell lines are used.
-
Incubation: The enzyme source is incubated with either D- or L-thyroxine in the presence of a cofactor such as dithiothreitol (DTT).
-
Reaction Termination: The reaction is stopped at various time points by the addition of an organic solvent or acid.
-
Analysis: The formation of deiodinated metabolites (e.g., T3, rT3) is quantified by HPLC or LC-MS/MS.
Plasma Protein Binding Assay
Objective: To determine the binding affinities of D- and L-thyroxine to major plasma proteins.
Methodology:
-
Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a solution of the purified plasma protein (TBG, TTR, or albumin) from a solution containing the radiolabeled thyroxine isomer.
-
Equilibration: The system is allowed to reach equilibrium.
-
Measurement: The concentration of the radiolabeled ligand in the compartments on either side of the membrane is measured.
-
Calculation: The binding affinity (Ka) and the number of binding sites can be calculated from these measurements.
Conclusion
The metabolic pathways of D- and L-thyroxine diverge significantly, primarily due to stereoselective interactions with plasma proteins and metabolic enzymes. L-thyroxine exhibits higher binding affinity to transport proteins, a longer half-life, and conversion to the highly active L-T3. In contrast, D-thyroxine has a weaker protein interaction, is metabolized more rapidly, and appears to be preferentially converted to inactive metabolites. These differences underscore the importance of stereochemistry in drug design and toxicological evaluations involving thyroid hormone analogs. Further quantitative studies on the metabolism of D-thyroxine are warranted to fully elucidate its metabolic fate and biological effects.
References
The Role of DL-Thyroxine in In-Vitro Thyroid Hormone Studies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of the role of thyroxine (T4) in in-vitro research. While historically referenced as DL-Thyroxine, modern studies almost exclusively utilize its biologically active L-isomer, Levothyroxine. This document details the dual function of T4 as both a prohormone and a molecule with intrinsic activity. It provides comprehensive experimental protocols for key in-vitro assays, including competitive ligand binding, gene expression analysis, and cellular metabolism studies. Quantitative data from seminal studies are summarized in tabular format for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and methodological approaches central to thyroid hormone research.
Introduction to Thyroxine in In-Vitro Research
Thyroid hormones are critical regulators of metabolism, growth, and development in vertebrates. The thyroid gland primarily produces tetraiodothyronine, also known as thyroxine (T4), which is traditionally considered a prohormone.[1] In peripheral tissues, T4 is converted to the more biologically active triiodothyronine (T3), which exerts most of the classic thyroid hormone effects.[1][2]
A crucial distinction for researchers is the difference between this compound and L-Thyroxine. This compound is a racemic mixture containing both the D- and L-enantiomers. However, the biological activity resides almost entirely in the L-isomer (Levothyroxine).[3] Consequently, contemporary in-vitro studies overwhelmingly use L-Thyroxine to ensure biological relevance and reproducibility. Throughout this guide, "Thyroxine" or "T4" will refer to the L-isomer unless otherwise specified.
In-vitro studies are indispensable for dissecting the molecular mechanisms of thyroid hormone action. They allow researchers to investigate T4's role in various contexts:
-
As a precursor to T3: Studying the activity of deiodinase enzymes.
-
As a direct signaling molecule: Demonstrating that T4 possesses intrinsic biological activity independent of its conversion to T3.[4]
-
As a ligand in binding assays: Characterizing its interaction with transport proteins and nuclear receptors, and screening for endocrine-disrupting chemicals.
The Dual Role of Thyroxine in Cellular Signaling
While T4's role as a prohormone is well-established, a significant body of in-vitro evidence demonstrates its capacity to function as a direct signaling molecule.
T4 as a Prohormone for T3
The primary pathway for thyroid hormone action involves the enzymatic conversion of T4 to T3. This is mediated by a family of selenoenzymes called deiodinases (D1 and D2). T3 then binds to nuclear thyroid hormone receptors (TRs), which in turn regulate the transcription of target genes. This established pathway underscores the importance of T4 as the principal circulating thyroid hormone that supplies the substrate for the production of the active hormone, T3, in target tissues.
Intrinsic Genomic Activity of T4
Compelling in-vitro evidence shows that T4 is not merely an inactive precursor. Studies have demonstrated that T4 can directly bind to thyroid hormone receptors (TRα and TRβ) and initiate a biological response. This intrinsic activity is particularly evident at supraphysiological concentrations or in cell systems lacking deiodinase activity. For example, T4 has been shown to directly induce growth hormone expression in cultured pituitary cells and regulate the expression of genes containing Thyroid Hormone Response Elements (TREs). This direct genomic action occurs through the classical signaling pathway, where T4, like T3, engages with the TR/RXR heterodimer on the TRE.
Key In-Vitro Experimental Models and Protocols
The following sections detail standardized protocols for common in-vitro assays involving T4.
Competitive Ligand Binding Assays
These assays are fundamental for quantifying the binding affinity of T4 to transport proteins like transthyretin (TTR) and albumin, and for screening xenobiotics that may disrupt this binding.
Detailed Protocol: Competitive Radio-ligand Binding Assay for TTR This protocol is adapted from methodologies designed to assess competitive binding of ligands to human transthyretin.
-
Preparation of Solutions:
-
T4/¹²⁵I-T4 Solution: Prepare a solution containing a known concentration of non-labeled T4 and radio-labeled ¹²⁵I-T4 in a suitable buffer (e.g., Tris-EDTA).
-
Competitor Ligand Stock: Prepare serial dilutions of the competitor ligand (e.g., unlabeled T4 for a calibration curve, or a test chemical) in a solvent like DMSO.
-
Protein Solution: Prepare a solution of purified human TTR at a specified concentration.
-
-
Assay Procedure:
-
To a series of test tubes, add 5 µL of the competitor ligand dilution (or DMSO for control).
-
Add 70 µL of the T4/¹²⁵I-T4 solution to each tube.
-
Initiate the binding reaction by adding 25 µL of the TTR protein solution. The total volume is 100 µL.
-
Centrifuge the tubes briefly (e.g., 300 x g for 30 seconds) to collect the solution at the bottom.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the protein-bound ¹²⁵I-T4 from the free ¹²⁵I-T4 using size exclusion chromatography columns.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of ¹²⁵I-T4 bound relative to the control samples.
-
Plot the relative percent bound against the logarithm of the competitor concentration to generate a competitive binding curve and determine the IC50.
-
Gene Expression and Reporter Assays
To investigate the direct genomic effects of T4, transient transfection assays using reporter genes are commonly employed. These assays can quantify the ability of T4 to activate or repress transcription from a specific TRE.
Detailed Protocol: Transient Transfection Reporter Assay This protocol is based on studies investigating the direct effect of T4 on TRE-mediated gene expression in NIH3T3 cells.
-
Cell Culture: Culture NIH3T3 cells (or another suitable cell line) in appropriate growth medium.
-
Plasmid Preparation:
-
Reporter Plasmid: Use a plasmid containing a TRE sequence upstream of a minimal promoter and a reporter gene (e.g., CAT or Luciferase). An example is ME-TRE-TK-CAT.
-
Expression Plasmid: Use a plasmid to express the thyroid hormone receptor (e.g., TRα). A co-transfection with an RXR expression plasmid can also be performed.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) is co-transfected to normalize for transfection efficiency.
-
-
Transfection: Transfect the cells with the reporter, expression, and control plasmids using a standard method (e.g., lipid-based transfection).
-
Hormone Treatment: After transfection, replace the medium with medium containing various concentrations of L-Thyroxine (e.g., 0-100 nM). To confirm the effect is not due to T3 conversion, parallel experiments can be run with deiodinase inhibitors like propylthiouracil.
-
Cell Lysis and Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Quantification:
-
Measure the activity of the primary reporter (e.g., CAT activity).
-
Measure the activity of the control reporter (e.g., β-galactosidase activity).
-
-
Data Analysis: Normalize the primary reporter activity to the control reporter activity. Calculate the fold-induction of reporter activity relative to the vehicle-treated control.
Cellular Metabolism Studies
In-vitro models using primary hepatocytes are valuable for studying the species-specific metabolism of T4 and the effects of xenobiotics on these pathways.
Detailed Protocol: T4 Metabolism in Cultured Hepatocytes This protocol is based on a comparative study of T4 metabolism in rat and human hepatocytes.
-
Hepatocyte Culture: Culture cryopreserved primary human or rat hepatocytes in a 2D sandwich configuration to maintain cell polarity and function.
-
Exposure: After an acclimation period, expose the hepatocyte cultures daily to a medium containing L-Thyroxine. To study induction, cells can be co-exposed with known nuclear receptor activators.
-
Sample Collection: Collect the culture medium daily for analysis of T4 and its metabolites.
-
Metabolite Analysis:
-
Use analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify T4 and its major metabolites in the collected medium.
-
Key metabolites include thyroxine glucuronide (T4-G), thyroxine sulfate (T4-S), and triiodothyronine (T3).
-
-
Data Analysis:
-
Calculate the rate of T4 disappearance from the medium.
-
Determine the relative percentage of each metabolite formed.
-
Compare the metabolic profiles between species (rat vs. human) or between different treatment conditions.
-
Quantitative Data from In-Vitro Thyroxine Studies
The following tables summarize key quantitative findings from various in-vitro studies utilizing L-Thyroxine.
Table 1: Binding Affinities of Thyroxine (T4) and Triiodothyronine (T3) to Solubilized Nuclear Receptors Data from GH₁ cell nuclear extracts.
| Hormone | Dissociation Constant (Kd) |
| T3 | 2.9 x 10⁻¹¹ M |
| T4 | 2.5 x 10⁻¹⁰ M |
Table 2: Direct Genomic Effects of L-Thyroxine on Gene Expression in NIH3T3 Cells Data from transient transfection assays with a TRE-containing reporter construct.
| Treatment | Reporter Gene Activation (Fold Increase vs. Control) |
| 100 nM T4 | 4.5-fold |
| 1 nM T3 | Half-maximal stimulation |
| 100 nM T4 (with 5'-deiodinase inhibitors) | Effect persisted |
Table 3: Effects of L-Thyroxine on Steroidogenesis in Human Granulosa Cells Data from in-vitro cultures of human granulosa cells.
| T4 Concentration | Progesterone Secretion (Fold Increase vs. Baseline) | Estradiol Secretion (Fold Increase vs. Baseline) |
| 10⁻¹¹ M to 10⁻⁷ M | 1.39 to 1.60 (Statistically Significant) | Not Significant |
| 10⁻⁸ M | Statistically Significant | 1.24 (Statistically Significant) |
Table 4: Comparative Metabolism of Thyroxine in Rat vs. Human Hepatocytes In Vitro Data reflects the percentage of total metabolites formed.
| Metabolite | Primary Rat Hepatocytes (%) | Primary Human Hepatocytes (%) |
| Thyroxine Glucuronide (T4-G) | 99.1% | 69.7% |
| Thyroxine Sulfate (T4-S) | 0.7% | 18.1% |
| T3 / reverse T3 | 0.2% | 12.2% |
| Relative T4 Metabolism Rate | ~9x higher than human | Baseline |
Conclusion and Future Directions
In-vitro studies are fundamental to our understanding of thyroid hormone physiology and toxicology. L-Thyroxine serves as an essential tool in this research, enabling the elucidation of its dual role as both a prohormone and a direct modulator of gene expression. The experimental protocols detailed herein—from ligand binding and gene reporter assays to cellular metabolism studies—form the bedrock of modern thyroid research. The quantitative data derived from these models provide critical parameters for computational modeling and risk assessment of potential endocrine-disrupting chemicals.
Future research will likely focus on more complex, physiologically relevant in-vitro systems. The development of 3D organotypic models, such as human thyroid microtissues, offers a promising avenue to study hormone synthesis and secretion in a more integrated manner, bridging the gap between traditional 2D cell culture and in-vivo systems. These advanced models will further refine our understanding of thyroxine's multifaceted role in health and disease.
References
- 1. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro testing of thyroid function: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levothyroxine - Wikipedia [en.wikipedia.org]
- 4. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of L-Thyroxine from its Racemic Precursor, DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Thyroxine (Levothyroxine), the levorotatory enantiomer of thyroxine, is a critical synthetic hormone for the treatment of hypothyroidism. The industrial synthesis of L-Thyroxine often involves the production of a racemic mixture of DL-Thyroxine, which must then be resolved to isolate the biologically active L-enantiomer. This technical guide provides an in-depth overview of the core methodologies for this chiral resolution, presenting a comparative analysis of classical, enzymatic, and chromatographic techniques. Detailed experimental protocols, quantitative data on yield and purity, and process flow diagrams are included to support research and development in endocrine pharmaceutical manufacturing.
Introduction
The synthesis of L-Thyroxine, a cornerstone in the management of thyroid hormone deficiencies, presents a significant stereochemical challenge. While total asymmetric synthesis routes starting from chiral precursors like L-tyrosine exist, many industrial processes yield racemic this compound or its precursors. The D-enantiomer (Dextrothyroxine) is pharmacologically distinct and lacks the desired therapeutic effects of the L-enantiomer[1]. Therefore, the efficient resolution of this racemic mixture is a critical step in the manufacturing of high-purity L-Thyroxine.
This guide details the primary strategies for resolving this compound, focusing on the conversion of the racemic mixture into the pure, therapeutically active L-enantiomer. We will explore three major approaches:
-
Classical Chemical Resolution: Involving the formation of diastereomeric salts with a chiral resolving agent.
-
Enzymatic Kinetic Resolution: Utilizing stereoselective enzymes to differentiate between the two enantiomers.
-
Preparative Chromatographic Separation: Employing chiral stationary or mobile phases to separate the enantiomers on an industrial scale.
Each method will be discussed with a focus on its underlying principles, procedural details, and associated quantitative metrics.
Pathways for L-Thyroxine Production from Racemic Precursors
The overall process begins with a racemic mixture, typically a protected form of this compound or a precursor like DL-3,5-diiodothyronine. The core of the synthesis is the resolution step, which separates the D- and L-enantiomers. The unwanted D-enantiomer can either be discarded or, in more advanced processes, racemized and recycled back into the resolution process to improve overall yield, a concept known as dynamic kinetic resolution.
Classical Chemical Resolution via Diastereomeric Salt Formation
This is the foundational method for chiral resolution on a large scale. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization due to differences in solubility.
A common precursor for this process is N-formyl-DL-3,5-diiodothyronine, which is later iodinated to form thyroxine.
Experimental Protocol: Resolution of N-formyl-DL-3,5-diiodothyronine
This protocol is adapted from the classical work of Harington (1928)[2][3].
-
Salt Formation:
-
Dissolve 10.0 g of N-formyl-DL-3,5-diiodothyronine in a minimal amount of boiling ethanol.
-
In a separate flask, dissolve a stoichiometric equivalent of an optically pure chiral amine (e.g., d-α-phenylethylamine) in ethanol.
-
Add the chiral amine solution to the hot solution of the diiodothyronine derivative.
-
Allow the mixture to cool slowly to room temperature, then chill in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by filtration. This fraction will be enriched in one diastereomer (e.g., the salt of the L-diiodothyronine derivative with the d-amine).
-
Wash the crystals with a small amount of cold ethanol.
-
The mother liquor contains the more soluble diastereomeric salt (e.g., the salt of the D-diiodothyronine derivative). This can be concentrated to recover the second diastereomer.
-
Recrystallize the solid fraction from ethanol until a constant specific rotation is achieved, indicating high diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the N-formyl-L-3,5-diiodothyronine.
-
Filter, wash the precipitate with water until free of acid, and dry under vacuum.
-
-
Final Synthesis Steps:
-
The resolved N-formyl-L-3,5-diiodothyronine is then hydrolyzed to remove the formyl group, followed by iodination to yield L-Thyroxine[3].
-
Enzymatic Kinetic Resolution
Enzymatic methods offer high stereoselectivity under mild reaction conditions. Kinetic resolution relies on an enzyme that preferentially catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For amino acid derivatives, lipases and amidases are commonly used[4].
A typical strategy involves the enantioselective hydrolysis of a racemic N-acetyl-DL-thyroxine ester. A lipase will selectively hydrolyze the ester of the L-enantiomer, converting it to the carboxylic acid, while leaving the D-enantiomer as the unreacted ester. The resulting acid and ester can then be easily separated.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of N-acetyl-DL-thyroxine Methyl Ester
This is a representative protocol based on established methods for enzymatic resolution of N-acetyl amino acid esters.
-
Enzymatic Reaction:
-
Suspend N-acetyl-DL-thyroxine methyl ester in a phosphate buffer solution (pH 7.0).
-
Add an immobilized lipase (e.g., Lipase B from Candida antarctica, Novozym 435) to the suspension.
-
Incubate the mixture with gentle agitation at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by HPLC until approximately 50% conversion is reached. This is crucial to maximize the enantiomeric excess of both the product and the remaining substrate.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme for reuse.
-
Acidify the reaction mixture to protonate the newly formed N-acetyl-L-thyroxine carboxylic acid.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The N-acetyl-L-thyroxine will be extracted into the aqueous layer after basification, while the unreacted N-acetyl-D-thyroxine methyl ester remains in the organic layer.
-
Separate the layers.
-
-
Isolation and Deprotection:
-
Isolate the N-acetyl-L-thyroxine from the aqueous layer by acidification and filtration/extraction.
-
Hydrolyze the N-acetyl group under acidic or basic conditions to yield pure L-Thyroxine.
-
The N-acetyl-D-thyroxine methyl ester can be isolated from the organic layer and racemized for recycling.
-
Preparative Chromatographic Separation
Modern chromatographic techniques provide a powerful alternative to classical resolution, offering high purity and the potential for continuous operation. These methods physically separate the enantiomers based on their differential interactions with a chiral environment.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilizes columns packed with a chiral stationary phase (CSP). For thyroxine, crown ether-based CSPs have shown excellent analytical separation and can be scaled up for preparative purposes.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, offering faster separations, reduced solvent consumption, and easier product recovery compared to HPLC. SFC is becoming a preferred method for preparative chiral separations in the pharmaceutical industry.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic process that achieves high throughput and purity with reduced solvent usage. SMB is well-suited for large-scale binary separations, such as resolving racemic mixtures, and is used in the production of several blockbuster drugs.
Experimental Protocol: Preparative Chiral SFC
This protocol outlines the general steps for separating a racemic this compound derivative using preparative SFC.
-
Method Development:
-
Screen various chiral stationary phases (e.g., polysaccharide-based or crown ether-based columns) and co-solvents (typically alcohols like methanol or ethanol) on an analytical scale to find optimal separation conditions (high resolution and short retention times).
-
-
Scale-Up to Preparative SFC:
-
Pack a larger diameter column with the selected CSP.
-
Optimize the loading amount of the racemic mixture to maximize throughput without sacrificing resolution.
-
The mobile phase consists of supercritical CO2 and an organic modifier (co-solvent).
-
The system operates at high pressure and a controlled temperature.
-
-
Fraction Collection:
-
Inject the racemic mixture onto the column.
-
The two enantiomers will elute at different times.
-
Use a UV detector to monitor the column effluent and trigger automated fraction collection as each enantiomer peak elutes.
-
-
Product Isolation:
-
The collected fractions, containing the separated enantiomers in the mobile phase, are depressurized.
-
The CO2 vaporizes, and the co-solvent is removed by evaporation, leaving the purified enantiomer.
-
Quantitative Data and Method Comparison
The choice of resolution method depends on factors such as scale, cost, and desired purity. The following tables summarize available quantitative data for different aspects of L-thyroxine synthesis and resolution.
Table 1: Yield and Purity in L-Thyroxine Synthesis Steps
| Step | Method/Reagents | Yield (%) | Purity (%) | Reference |
| Overall Synthesis | Improved Chalmers Synthesis (from L-tyrosine) | 39 - 51 | Not specified | --INVALID-LINK-- |
| Final Iodination | 3,5-Diiodothyronine with Iodine/Monomethylamine | 84.5 - 91.2 | > 98.5 | --INVALID-LINK-- |
Table 2: Comparison of Chiral Resolution Methodologies
| Method | Principle | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Classical Resolution | Diastereomeric Salt Crystallization | < 50% (per enantiomer) | > 99% | Scalable, well-established technology | Labor-intensive, relies on trial-and-error, loss of >50% of material without racemization |
| Enzymatic Kinetic Resolution | Enantioselective enzyme catalysis | ~50% (per enantiomer) | > 99% | High selectivity, mild conditions, reusable catalyst (immobilized enzyme) | Requires specific enzyme, reaction must be stopped at ~50% conversion |
| Dynamic Kinetic Resolution | Enzymatic resolution with in-situ racemization | > 90% | > 99% | High theoretical yield (approaching 100%), combines resolution and recycling | Requires compatible racemization catalyst and conditions |
| Preparative Chromatography (SFC/SMB) | Differential interaction with Chiral Stationary Phase | > 95% (recovery) | > 99.5% | High purity, high throughput, continuous process (SMB), reduced solvent (SFC) | High capital investment, requires specialized equipment and expertise |
Table 3: Enantiomeric Purity of Commercial L-Thyroxine Products
| Analytical Method | Chiral Stationary Phase | Enantiomeric Impurity (D-T4) Range (%) | Reference |
| UHPLC-MS/MS | ChiroSil SCA (-) (Crown Ether) | 0.11 - 0.29 | --INVALID-LINK-- |
| HPLC | Crown Ether Type | 1 - 3 (in some products) | --INVALID-LINK-- |
Conclusion
The synthesis of L-Thyroxine from this compound or its racemic precursors is a mature field that continues to evolve. While classical diastereomeric salt resolution remains a viable and scalable method, modern techniques offer significant advantages. Enzymatic kinetic resolution, particularly dynamic processes that incorporate racemization of the unwanted enantiomer, provides an elegant and highly efficient route to enantiomerically pure L-Thyroxine with potentially near-quantitative yields. For large-scale industrial production, preparative chromatographic methods such as SFC and SMB represent the state-of-the-art, delivering exceptional purity and throughput while aligning with the principles of green chemistry. The selection of an optimal strategy requires careful consideration of scale, cost-effectiveness, and the stringent purity requirements for active pharmaceutical ingredients.
References
An In-Depth Technical Guide to the Non-Genomic Actions of Thyroxine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones, primarily L-thyroxine (T4) and its more active metabolite 3,5,3’-triiodo-L-thyronine (T3), are crucial regulators of metabolism, development, and cellular function. While their classical genomic actions, mediated by nuclear receptors and subsequent gene transcription, are well-documented, a growing body of evidence illuminates a fascinating and rapid mode of action: non-genomic signaling. These effects are initiated at the cell surface and within the cytoplasm, occur within minutes, and are independent of new protein synthesis. This technical guide provides a comprehensive exploration of the non-genomic actions of thyroxine isomers, with a focus on the underlying signaling pathways, experimental methodologies to study these phenomena, and a quantitative overview of their effects.
Core Concepts: The Non-Genomic Signaling Hub
The central player in the non-genomic actions of thyroxine is the plasma membrane receptor, integrin αvβ3 . This receptor, a heterodimeric protein involved in cell-matrix adhesion, possesses a binding site for thyroid hormones at or near the Arg-Gly-Asp (RGD) recognition sequence.[1][2] This interaction triggers a cascade of intracellular signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK/ERK1/2) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2][3]
Notably, thyroxine isomers exhibit differential activities at this receptor. L-thyroxine (T4), traditionally considered a prohormone, is a potent agonist for the integrin αvβ3 receptor, binding with higher affinity than T3.[1] This binding predominantly activates the MAPK/ERK1/2 pathway, leading to downstream effects on cell proliferation and angiogenesis. T3, on the other hand, can also activate ERK1/2 but is a principal activator of the PI3K/Akt pathway through a distinct binding site on the same integrin. The deaminated metabolite of T4, tetraiodothyroacetic acid (tetrac), acts as an antagonist at the integrin receptor, blocking the non-genomic actions of both T4 and T3.
Quantitative Data on Non-Genomic Actions
The following tables summarize key quantitative data related to the non-genomic actions of thyroxine isomers, providing a basis for comparative analysis.
| Ligand | Receptor | Binding Affinity (Calculated Free Energy - Amber Score) | Reference |
| T3 | Integrin αvβ3 | -51.72 | |
| T4 | Integrin αvβ3 | -48.23 | |
| Reverse T3 (rT3) | Integrin αvβ3 | -42.84 |
Table 1: In-Silico Binding Affinities of Thyroxine Isomers to Integrin αvβ3. This table presents the calculated binding affinities of T3, T4, and reverse T3 to the integrin αvβ3 receptor based on in-silico docking studies. A more negative Amber score indicates a higher binding affinity.
| Isomer | Concentration | Effect | Cell Type | Reference |
| L-Thyroxine (T4) | 10⁻⁷ M | Maximal activation of ERK1/2 within 30-40 minutes | HeLa Cells | |
| L-Thyroxine (T4) | 10⁻⁹ M - 10⁻⁶ M | Concentration-dependent activation of ERK1/2 | U87MG glioblastoma cells | |
| 3,5,3'-Triiodo-L-thyronine (T3) | 10⁻¹⁰ M - 10⁻⁶ M | Concentration-dependent activation of ERK1/2 | U87MG glioblastoma cells | |
| L-Thyroxine (T4) | 0.2 mg/kg (in vivo) | Increased phosphorylation of ERK1/2 | Rat Hippocampus |
Table 2: Dose and Time-Dependent Activation of the MAPK/ERK1/2 Pathway. This table summarizes the effective concentrations and time courses for the activation of the ERK1/2 signaling pathway by L-thyroxine and T3 in different experimental models.
| Isomer | Concentration | Effect | Experimental Model | Reference |
| L-Thyroxine (T4) | 10⁻⁷ M - 10⁻⁹ M | Promoted angiogenesis (2- to 3-fold increase) | Chick chorioallantoic membrane (CAM) | |
| 3,5,3'-Triiodo-L-thyronine (T3) | 10⁻⁷ M - 10⁻⁹ M | Promoted angiogenesis (2- to 3-fold increase) | Chick chorioallantoic membrane (CAM) | |
| L-Thyroxine (T4) | 0.1 µmol/L | 1.4-fold increase in FGF2 release | ECV304 endothelial cells | |
| 3,5,3'-Triiodo-L-thyronine (T3) | 0.01 µmol/L | 3.6-fold increase in FGF2 release | ECV304 endothelial cells |
Table 3: Quantitative Effects on Angiogenesis. This table presents data on the pro-angiogenic effects of L-thyroxine and T3, including the effective concentrations for inducing blood vessel formation and the release of the pro-angiogenic factor FGF2.
| Isomer | Concentration | Effect on Cell Proliferation | Cell Type | Reference |
| L-Thyroxine (T4) | 10⁻⁸ M, 10⁻⁶ M | Increased proliferation after 3 and 7 days | Mouse Calvarial Pre-Osteoblasts | |
| L-Thyroxine (T4) | 10⁻⁴ M | Decreased proliferation after 7 days | Mouse Calvarial Pre-Osteoblasts | |
| 3,5,3'-Triiodo-L-thyronine (T3) | Not specified | Induces proliferation | Papillary thyroid carcinoma cells | |
| Tetrac, Triac, T1AM | 25 µM | Reduces proliferation, induces apoptosis | Ovarian cancer cells |
Table 4: Effects on Cell Proliferation. This table summarizes the dose-dependent effects of thyroxine and its analogs on the proliferation of various cell types.
Signaling Pathways and Visualizations
The non-genomic actions of thyroxine isomers are orchestrated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.
Figure 1: Overview of Non-Genomic Thyroxine Signaling Pathways.
Experimental Protocols
This section outlines detailed methodologies for investigating the non-genomic actions of thyroxine isomers.
Assessment of MAPK/ERK1/2 Phosphorylation via Western Blotting
This protocol is used to determine the activation state of the MAPK/ERK1/2 pathway in response to thyroxine isomer treatment.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, U87MG) in appropriate media to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Treat cells with various concentrations of thyroxine isomers (e.g., L-thyroxine, D-thyroxine, T3) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
b. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
d. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Figure 2: Western Blot Workflow for p-ERK1/2 Detection.
Co-Immunoprecipitation (Co-IP) of MAPK and Thyroid Hormone Receptor
This protocol is designed to demonstrate the physical interaction between activated MAPK (ERK1/2) and a thyroid hormone receptor (e.g., TRβ1).
a. Cell Culture and Treatment:
-
Transfect cells (e.g., HEK293T) with expression vectors for the thyroid hormone receptor of interest if endogenous levels are low.
-
Treat cells with the thyroxine isomer of interest to induce MAPK activation.
b. Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
c. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-TRβ1 antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
d. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., anti-p-ERK1/2 or anti-total ERK1/2) and the "bait" protein (anti-TRβ1) to confirm the interaction.
Figure 3: Co-Immunoprecipitation (Co-IP) Workflow.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of thyroxine isomers to promote the formation of capillary-like structures by endothelial cells.
a. Preparation of Matrigel:
-
Thaw Matrigel (a basement membrane extract) on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
b. Cell Seeding and Treatment:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Seed the cells onto the solidified Matrigel.
-
Treat the cells with different concentrations of thyroxine isomers. Include a positive control (e.g., VEGF) and a negative control (vehicle).
c. Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope at regular intervals.
-
Capture images for quantification.
d. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Figure 4: In Vitro Angiogenesis Assay Workflow.
Measurement of Na+/H+ Exchanger (NHE) Activity
This protocol measures the activity of the Na+/H+ exchanger, a downstream target of some non-genomic thyroxine actions, using the pH-sensitive fluorescent dye BCECF-AM.
a. Cell Loading with BCECF-AM:
-
Culture cells on glass coverslips.
-
Load the cells with 2-5 µM BCECF-AM in a suitable buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester.
b. Intracellular Acidification:
-
Acutely acidify the cytoplasm by exposing the cells to a weak acid (e.g., sodium propionate) or using the ammonium prepulse technique (incubation with NH₄Cl followed by its removal).
c. Measurement of pH Recovery:
-
Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a sodium-containing buffer to initiate Na+/H+ exchange and monitor the recovery of intracellular pH (pHi) over time.
-
Excite BCECF alternately at ~490 nm and ~440 nm and measure the emission at ~535 nm. The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to pHi.
-
Treat cells with thyroxine isomers before or during the pH recovery phase to assess their effect on NHE activity.
d. Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-potassium buffer containing a protonophore (e.g., nigericin) at different known pH values.
Figure 5: Na+/H+ Exchanger Activity Assay Workflow.
Immunofluorescence Staining for Protein Trafficking
This protocol allows for the visualization of the subcellular localization of proteins that may translocate in response to thyroxine treatment, such as thyroid hormone receptors.
a. Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat with thyroxine isomers for the desired time.
b. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
c. Blocking and Antibody Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the protein of interest (e.g., anti-TRβ1) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
d. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
e. Imaging:
-
Visualize the subcellular localization of the protein using a fluorescence or confocal microscope.
Figure 6: Immunofluorescence Staining Workflow.
Conclusion
The exploration of the non-genomic actions of thyroxine isomers has unveiled a rapid and complex signaling network with profound physiological implications. The identification of integrin αvβ3 as a key cell surface receptor and the subsequent activation of the MAPK and PI3K pathways have provided a framework for understanding how these hormones can exert immediate effects on cellular processes such as proliferation and angiogenesis. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies. Further investigation into the nuances of these pathways, particularly the distinct roles of different thyroxine isomers and their metabolites, holds significant promise for the development of novel therapeutic strategies targeting a range of pathological conditions.
References
- 1. Two Protocols to Study the Interactions of Thyroid Hormone Receptors with Other Proteins and Chromatin | Springer Nature Experiments [experiments.springernature.com]
- 2. Regulation of thyroid cell proliferation by TSH and other factors: a critical evaluation of in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of DL-Thyroxine and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically, the racemic mixture of DL-Thyroxine was pivotal in the early understanding and therapeutic application of thyroid hormones. However, with advancements in chiral separation techniques and a deeper understanding of stereospecific pharmacology, the focus of basic and clinical research has shifted to its constituent enantiomers: the biologically active L-Thyroxine (Levothyroxine) and the less potent D-Thyroxine (Dextrothyroxine). This technical guide provides an in-depth exploration of the basic research applications stemming from the distinct properties of these enantiomers. While the this compound racemic mixture is now primarily of historical interest or used as an analytical standard, a comprehensive understanding of its components is crucial for researchers in endocrinology, pharmacology, and drug development. This document details the mechanisms of action, experimental protocols, and comparative effects of L- and D-Thyroxine, supported by quantitative data and visual diagrams of key pathways and workflows.
Introduction: From Racemic Mixture to Enantiopure Compounds
The initial synthesis of thyroxine by Harington and Barger in 1927 produced a racemic mixture of its levo (L) and dextro (D) forms.[1] Early research recognized that the L-form possessed greater physiological activity, leading to the eventual adoption of L-Thyroxine (levothyroxine) as the standard for thyroid hormone replacement therapy.[1][2] The D-enantiomer, Dextrothyroxine, was later investigated for its potential lipid-lowering properties, separate from the potent metabolic effects of L-Thyroxine.[3][4]
Today, the this compound racemic mixture is rarely used in basic research for studying physiological effects due to the confounding presence of two enantiomers with different biological activities. Its primary modern application is as a reference standard in analytical chemistry for the development and validation of enantioselective separation methods, such as chiral high-performance liquid chromatography (HPLC).
L-Thyroxine (Levothyroxine): The Biologically Active Enantiomer
L-Thyroxine (T4) is the primary hormone secreted by the thyroid gland and serves as a prohormone to the more potent triiodothyronine (T3). Its research applications are vast, spanning from fundamental endocrinology to the development of treatments for hypothyroidism.
Mechanism of Action
L-Thyroxine exerts its effects through both genomic and non-genomic pathways.
-
Genomic Pathway: L-T4 is transported into the cell and deiodinated to T3. T3 then enters the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term metabolic and developmental effects of thyroid hormone.
-
Non-Genomic Pathway: L-Thyroxine can also initiate rapid, non-transcriptional effects by binding to receptors on the plasma membrane, such as integrin αvβ3. This can activate signaling cascades like the MAPK/ERK and PI3K/Akt pathways, influencing cell proliferation, angiogenesis, and ion transport.
Basic Research Applications of L-Thyroxine
-
Induction of Experimental Hyperthyroidism: L-Thyroxine is commonly administered to laboratory animals to induce a state of hyperthyroidism, allowing for the study of its effects on various organ systems, including the cardiovascular, nervous, and skeletal systems.
-
In Vitro Studies of Thyroid Hormone Action: Cell culture models are extensively used to dissect the molecular mechanisms of L-Thyroxine action. These studies often involve treating cells with L-T4 to investigate its effects on gene expression, protein synthesis, and cellular metabolism.
-
Drug Development and Screening: L-Thyroxine is used as a reference compound in the development and screening of new drugs targeting the thyroid hormone system, including potential agonists and antagonists of thyroid hormone receptors.
D-Thyroxine (Dextrothyroxine): A Focus on Lipid Metabolism
D-Thyroxine has significantly lower thyromimetic activity compared to L-Thyroxine. This reduced hormonal effect, combined with its observed impact on lipid levels, made it a subject of interest for hyperlipidemia research.
Mechanism of Action
The precise mechanism of D-Thyroxine's lipid-lowering effect is not fully elucidated but is thought to involve the stimulation of hepatic LDL cholesterol catabolism. This leads to an increased excretion of cholesterol and bile acids, resulting in reduced serum cholesterol levels. It has minimal effect on high-density lipoproteins (HDL).
Basic Research Applications of D-Thyroxine
-
Studies on Lipid Metabolism: D-Thyroxine has been used in both in vivo and in vitro models to investigate the pathways of cholesterol and lipoprotein metabolism.
-
Comparative Studies with L-Thyroxine: Research comparing the effects of D- and L-Thyroxine has been crucial in understanding the stereospecificity of thyroid hormone action and in separating the metabolic and lipid-lowering effects of thyroxine.
-
Development of Selective Thyromimetics: The study of D-Thyroxine has contributed to the development of liver-selective thyroid hormone analogs that aim to retain the lipid-lowering benefits while minimizing the cardiac and other systemic side effects associated with potent thyroid hormone activity.
Quantitative Data Summary
The following tables summarize the comparative quantitative data on the effects of L-Thyroxine and D-Thyroxine from various studies.
Table 1: Comparative Efficacy of L-Thyroxine and D-Thyroxine in Hypothyroid Patients
| Parameter | L-Thyroxine (0.15 mg) | D-Thyroxine (4 mg) | Reference |
| Serum TSH Lowering | Similar to D-Thyroxine | Similar to L-Thyroxine | |
| Serum Cholesterol Lowering | Similar to D-Thyroxine | Similar to L-Thyroxine | |
| Serum Triglyceride Lowering | Similar to D-Thyroxine | Similar to L-Thyroxine | |
| Metabolic Rate Stimulation | Equal to D-Thyroxine | Equal to L-Thyroxine |
Table 2: Enantioselective Separation of Thyroxine Enantiomers by HPLC
| Method | Stationary Phase | Mobile Phase | Detection | Limit of Detection (L-T4) | Limit of Detection (D-T4) | Reference |
| Chiral LC | Teicoplanin-based Chirobiotic T | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | UV at 215 nm | 0.15 µg/mL | 0.20 µg/mL | |
| Chiral LC | Crown ether type | 100% methanol with 10 mM H₂SO₄ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Induction of Experimental Hypothyroidism in Rats
Objective: To create an animal model of hypothyroidism for studying the effects of thyroid hormone deficiency and replacement.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g).
-
Induction Agent: Mercazolil (Methimazole) or Propylthiouracil (PTU).
-
Administration:
-
Mercazolil: Administered via an intragastric tube at a dose of 2.5 mg per 100 g of body weight daily for 3 weeks.
-
PTU: Provided in the drinking water at a concentration of 0.05% (w/v) for eight weeks.
-
-
Confirmation of Hypothyroidism:
-
Monitor body weight and rectal temperature.
-
Measure serum concentrations of T3, T4, and TSH. A significant decrease in T3 and T4 and an increase in TSH confirms the hypothyroid state.
-
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to thyroid hormone receptors.
Methodology:
-
Receptor Source: Human recombinant thyroid hormone receptor β (TRβ) expressed in insect cells.
-
Radioligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T3).
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.6.
-
Procedure: a. Incubate a fixed amount of TRβ (e.g., 0.625 ng) with a low concentration of [¹²⁵I]T3 (e.g., 0.06 nM) in the presence of varying concentrations of the test compound. b. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled T3 (e.g., 1 µM). c. Incubate for 20-24 hours at 4°C. d. Separate bound from free radioligand by filtering the reaction mixture through nitrocellulose membranes. e. Wash the filters with cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Chiral Separation of Thyroxine Enantiomers by HPLC
Objective: To separate and quantify L-Thyroxine and D-Thyroxine in a sample.
Methodology:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based column (e.g., Chirobiotic T, 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 215 nm.
-
Sample Preparation: Dissolve the this compound standard or sample in a suitable solvent (e.g., methanol).
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Visualizations: Signaling Pathways and Workflows
Genomic and Non-Genomic Signaling of L-Thyroxine
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]
- 3. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of D- and L-Thyroxine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical separation of D- and L-thyroxine enantiomers. The separation of these enantiomers is critical in pharmaceutical quality control and research, as the physiological activity of thyroxine resides primarily in the L-enantiomer (Levothyroxine). These methods are essential for ensuring the enantiomeric purity of pharmaceutical formulations and for studying the stereospecific effects of thyroxine in biological systems.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the enantioseparation of thyroxine. This can be achieved through the use of either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Method 1: Chiral Stationary Phase (Teicoplanin-Based)
This method utilizes a teicoplanin-based chiral stationary phase, which provides excellent enantioselectivity for thyroxine.
Experimental Protocol
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio[1].
-
Flow Rate: 1.0 mL/min[1].
-
Temperature: 25°C[1].
-
Detection: UV at 215 nm[1].
-
Sample Preparation: Dissolve the thyroxine sample in the mobile phase to a suitable concentration (e.g., 150 µg/mL for a racemic mixture).
Quantitative Data Summary
| Parameter | L-Thyroxine | D-Thyroxine | Reference |
| Linearity Range | 50–300 µg/mL | 50–300 µg/mL | |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.20 µg/mL | |
| Limit of Quantitation (LOQ) | 0.40 µg/mL | 0.50 µg/mL | |
| Resolution (Rs) | > 3.0 | > 3.0 |
Experimental Workflow
Method 2: Chiral Stationary Phase (Crown Ether-Based)
This method employs a crown ether-based chiral stationary phase, which is particularly effective for separating compounds with primary amino groups like thyroxine.
Experimental Protocol
-
Column: Crown ether type chiral stationary phase.
-
Mobile Phase: 100% methanol containing 10 mM sulfuric acid (H₂SO₄).
-
Flow Rate: Not specified, but typically around 1.0 mL/min.
-
Temperature: Not specified, but typically ambient or controlled.
-
Detection: UV, wavelength not specified.
-
Sample Preparation: Dissolve the thyroxine sample in the mobile phase.
Quantitative Data Summary
This method was validated and applied to measure the optical purity of L-thyroxine products, with most showing an optical purity of over 99%. Some thyroxine reagents, however, demonstrated higher enantiomeric impurity levels of 5-6%.
Method 3: Chiral Mobile Phase Additive (L-Proline and Copper(II))
This approach uses an achiral silica column and a mobile phase containing a chiral selector.
Experimental Protocol
-
Column: Silica gel column.
-
Mobile Phase: A mixture of acetonitrile and water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA), adjusted to pH 5.42.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV, wavelength not specified.
-
Key Observation: L-T4 elutes before D-T4 with this mobile phase. Using D-proline reverses the elution order, and a racemic DL-proline mixture results in no separation.
Quantitative Data Summary
| Parameter | L-Thyroxine | D-Thyroxine | Reference |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 µg/mL | |
| Limit of Quantitation (LOQ) | 0.8 µg/mL | 0.8 µg/mL | |
| Analysis Time | < 12 minutes | < 12 minutes |
Logical Relationship of Chiral Mobile Phase Additive Method
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.
General Protocol Outline
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., sodium borate) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (native or derivatized) are commonly used.
-
Applied Voltage: Typically in the range of 15-30 kV.
-
Detection: UV or amperometric detection. A method using amperometric detection at 1.05 V with a carbon disk electrode has been reported for the simultaneous determination of thyroxine and triiodothyronine.
-
Sample Introduction: Hydrodynamic or electrokinetic injection.
Quantitative Data Summary (for a CE method for T3 and T4, not enantiomer specific but indicative of sensitivity)
| Parameter | Thyroxine (T4) | Triiodothyronine (T3) | Reference |
| Limit of Detection (LOD) | 1.0 x 10⁻⁷ mol/L | 8.5 x 10⁻⁸ mol/L | |
| Separation Time | < 11 minutes | < 11 minutes | |
| BGE | 0.05 mol/L Na₂B₄O₇-NaOH buffer (pH 11.3) | ||
| Applied Voltage | 21 kV |
Experimental Workflow for Chiral CE
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It often provides faster separations and uses less organic solvent than HPLC.
General Protocol Outline
-
Stationary Phase: Chiral stationary phases used in HPLC can often be used in SFC. Macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) and crown ether-based CSPs are suitable for separating compounds with primary amino groups like thyroxine.
-
Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier), such as methanol or ethanol. Additives may also be used to improve peak shape and resolution.
-
Flow Rate: Higher flow rates are achievable in SFC compared to HPLC, leading to faster analysis times.
-
Backpressure and Temperature: These parameters are controlled to maintain the supercritical state of the mobile phase.
-
Detection: UV-Vis or Mass Spectrometry (MS).
Advantages of SFC for Chiral Separations
-
High Throughput: Faster separations due to higher optimal flow rates.
-
Reduced Solvent Consumption: Primarily uses CO₂, reducing the need for toxic organic solvents.
-
Complementary Selectivity: Can offer different selectivity compared to LC for some compounds.
While a specific, detailed protocol for thyroxine enantiomer separation by SFC was not found in the initial search, the principles of method development would follow those for other chiral compounds, involving the screening of various chiral columns and mobile phase modifiers to achieve optimal separation.
References
Application Note & Protocol: Utilizing DL-Thyroxine as a Standard for HPLC Analysis of Levothyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levothyroxine (L-Thyroxine, L-T4) is a synthetic thyroid hormone used to treat hypothyroidism. Accurate quantification of L-Thyroxine in pharmaceutical formulations is critical due to its narrow therapeutic index. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. This document provides a detailed application note and protocol for the use of DL-Thyroxine, a racemic mixture of D- and L-Thyroxine, as a reference standard for the HPLC analysis of L-Thyroxine.
This compound serves as a cost-effective and readily available standard. However, it is crucial to recognize that in achiral chromatographic systems, both D- and L-enantiomers will co-elute, appearing as a single peak. Therefore, when quantifying L-Thyroxine using a this compound standard, the concentration of the standard solution must be considered as half of the weighed amount of this compound to accurately represent the L-Thyroxine concentration. This protocol outlines a robust isocratic reversed-phase HPLC method for the quantification of levothyroxine in pharmaceutical preparations.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
Levothyroxine sodium tablets
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification.
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Nova-Pak) |
| Mobile Phase | 0.01 M Phosphate Buffer (pH 3.0) : Methanol (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 28°C |
| Detection Wavelength | 225 nm |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.3.1. 0.01 M Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
2.3.2. Standard Stock Solution (100 µg/mL of L-Thyroxine)
-
Accurately weigh 20 mg of this compound reference standard into a 100 mL amber volumetric flask.
-
Dissolve in a mixture of 75 mL of methanol and 25 mL of 0.01 M NaOH.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent mixture.
-
This stock solution contains 200 µg/mL of this compound, which corresponds to 100 µg/mL of L-Thyroxine .
2.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 0.08 µg/mL to 0.8 µg/mL of L-Thyroxine.[1] A typical calibration curve can be prepared with the following concentrations:
| Standard | Concentration of L-Thyroxine (µg/mL) |
| 1 | 0.08 |
| 2 | 0.2 |
| 3 | 0.4 |
| 4 | 0.5 |
| 5 | 0.8 |
2.3.4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 levothyroxine sodium tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 100 µg of levothyroxine sodium and transfer it to a 100 mL amber volumetric flask.
-
Add approximately 75 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
The final concentration of the sample solution should be within the calibration range. Further dilutions with the mobile phase may be necessary.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of levothyroxine using a this compound standard.
Caption: Workflow for HPLC analysis of L-Thyroxine.
Data Presentation and System Suitability
Calibration Curve
A linear relationship should be observed between the peak area and the concentration of L-Thyroxine in the working standard solutions. The correlation coefficient (r²) should be greater than 0.99.[1][2]
System Suitability
Before sample analysis, the chromatographic system must meet the following suitability parameters. These are assessed by injecting a standard solution (e.g., 0.4 µg/mL) multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | > 3000 |
| Relative Standard Deviation (RSD) for Peak Area | < 2.0% (for replicate injections) |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity Range | 0.08 - 0.8 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.09 µg/mL |
Note: The LOD and LOQ values are estimates and should be experimentally determined for the specific instrument and method used.[3]
Conclusion
This application note provides a comprehensive protocol for the use of this compound as a standard in the HPLC analysis of L-Thyroxine. By carefully preparing the standard solutions and adhering to the specified chromatographic conditions and system suitability criteria, researchers can achieve accurate and reliable quantification of L-Thyroxine in pharmaceutical formulations. The use of a racemic standard is a practical approach, provided that the concentration is correctly adjusted to reflect the active enantiomer. For applications requiring the separation and quantification of both D- and L-Thyroxine, a chiral HPLC method would be necessary.[4]
References
Protocol for the Preparation of DL-Thyroxine Solutions for Cell Culture Experiments
Introduction
DL-Thyroxine, a racemic mixture of the thyroid hormone thyroxine, is a critical signaling molecule in numerous physiological processes, including metabolism, growth, and development. In cell culture, this compound is utilized to investigate its effects on cellular proliferation, differentiation, and gene expression. Due to its poor aqueous solubility, a specific protocol is required to prepare this compound solutions that are compatible with cell culture media and ensure accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound, preparation of stock solutions, and subsequent dilution to working concentrations for use in cell culture experiments.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric Acid (HCl), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Solubility in DMSO | ≥ 28 mg/mL to 233.33 mg/mL | [1][2] |
| Solubility in 0.1 M NaOH | ~2 mg/mL (with sonication and warming) | |
| Recommended Stock Concentration Range | 1 mM - 10 mM in DMSO | |
| Typical Working Concentration Range | 10 nM - 100 µM | [3] |
| Stock Solution Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (Recommended)
This is the preferred method due to the high solubility of thyroxine in DMSO and the stability of the resulting stock solution.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the solutions for cell culture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.77 mg of this compound (Molecular Weight: 776.87 g/mol ).
-
Dissolution in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration. For a 10 mM stock, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the tube thoroughly to dissolve the powder completely. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Sterilization (Optional): If there are concerns about the sterility of the powder, the concentrated DMSO stock can be sterilized by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Stock Solution in NaOH
This method should be used with caution due to the potential for pH-induced cytotoxicity. Careful neutralization is critical.
-
Aseptic Technique: Work in a sterile environment.
-
Weighing this compound: Weigh the desired amount of this compound powder.
-
Dissolution in NaOH: Add the powder to a sterile conical tube. Add a small volume of sterile 0.1 M NaOH to dissolve the powder. For example, dissolve 2 mg of this compound in 1 mL of 0.1 M NaOH. Sonication and gentle warming to 60°C can assist in dissolution.
-
Neutralization: Carefully neutralize the solution to a physiological pH (~7.4) by adding sterile 1 M HCl dropwise while monitoring the pH with a sterile pH meter or sterile pH strips. This step is crucial to prevent cell damage.
-
Volume Adjustment: Bring the solution to the final desired volume with sterile PBS or serum-free cell culture medium.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Use and Storage: It is highly recommended to use this solution immediately. Storage of aqueous thyroxine solutions is not advised for more than 24 hours.
Preparation of Working Solution
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final working concentration. It is recommended to perform at least a 1:1000 dilution of the DMSO stock solution into the final culture medium to minimize DMSO concentration and potential cytotoxicity. The final DMSO concentration should ideally be below 0.1%.
-
Vortexing: Gently vortex the diluted solution to ensure homogeneity before adding it to the cell culture.
-
Application to Cells: Add the final working solution to your cell culture plates.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Thyroxine Signaling Pathways
Caption: Genomic and non-genomic thyroxine signaling pathways.
References
Application Notes: DL-Thyroxine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of DL-Thyroxine (T4) in competitive binding assays, a fundamental technique for the quantification of thyroxine in various biological samples. This document outlines the underlying principles, experimental protocols, and key performance data associated with these assays.
Introduction
This compound, the main hormone produced by the thyroid gland, is a critical regulator of metabolism.[1] Its accurate quantification in serum, plasma, and other biological fluids is essential for the diagnosis and monitoring of thyroid disorders such as hyperthyroidism and hypothyroidism.[2][3] Competitive binding assays, including Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA), are widely used for this purpose due to their high sensitivity and specificity.[4][5]
The principle of these assays relies on the competition between unlabeled T4 present in a sample and a labeled T4 (e.g., enzyme-conjugated or radiolabeled) for a limited number of binding sites on a specific anti-T4 antibody. The amount of labeled T4 bound to the antibody is inversely proportional to the concentration of unlabeled T4 in the sample.
Principle of Competitive Binding Assay
In a typical competitive ELISA for T4, the wells of a microplate are coated with an anti-T4 antibody. When the sample containing unknown T4 and a fixed amount of enzyme-labeled T4 are added to the well, they compete for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound labeled T4 to produce a measurable signal (e.g., color or fluorescence). The intensity of the signal is inversely related to the concentration of T4 in the sample. A standard curve is generated using known concentrations of T4, from which the concentration of T4 in the unknown samples can be determined.
Quantitative Data
The performance of this compound competitive binding assays is characterized by several key parameters, which are summarized below. Data is compiled from various commercially available ELISA kits.
Table 1: T4 ELISA Kit Performance Characteristics
| Parameter | Typical Value | Reference |
| Assay Range | 0.625 - 20 ng/mL | |
| 0 - 25 µg/dL | ||
| Analytical Sensitivity | 0.33 ng/mL | |
| 10 nmol/L | ||
| Intra-assay CV | 3% | |
| 6.9% | ||
| Inter-assay CV | 7% | |
| 12% | ||
| Sample Types | Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture Medium |
Table 2: Cross-Reactivity of a Representative Anti-Thyroxine (T4) Antibody
| Cross-Reactant | Cross-Reactivity (%) | Reference |
| Thyroxine (T4) | 100 | |
| 3,3',5-Triiodo-L-thyronine (T3) | 5.23 | |
| 3,3',5'-Triiodo-L-thyronine (Reverse T3) | 89.0 | |
| rT3 sulfate (rT3S) | 7.1 | |
| T3S | 0.59 | |
| 3,3'-diiodothyronine | ≤ 0.004 |
Note: Cross-reactivity data can vary between antibody lots and manufacturers. Independent validation is recommended.
Experimental Protocols
The following are detailed protocols for a standard competitive ELISA for the quantification of this compound. These protocols are based on commercially available kits and should be adapted as necessary for specific laboratory conditions and reagents.
Reagent Preparation
-
Wash Buffer (1x): If a concentrate (e.g., 20x or 30x) is provided, dilute it with distilled or deionized water to the final working concentration. For example, to prepare 1x Wash Buffer from a 20x concentrate, add 25 mL of the concentrate to 475 mL of deionized water.
-
T4-Enzyme Conjugate Solution: Dilute the concentrated T4-enzyme conjugate with the provided conjugate buffer to the recommended working dilution (e.g., 1:11). This solution should be prepared fresh and used within a specified time frame (e.g., 24 hours) for optimal performance.
-
Standard Curve: Prepare a serial dilution of the T4 stock solution to generate a standard curve. Typical standard concentrations may range from 0 to 25 µg/dL or 0.625 to 20 ng/mL.
-
Samples: Collect blood specimens and separate the serum or plasma. Samples can be stored at 2-8°C for a short period (e.g., 5 days) or frozen at -20°C for longer storage (e.g., up to one month). Avoid repeated freeze-thaw cycles.
Assay Procedure (ELISA)
-
Plate Preparation: Secure the desired number of anti-T4 antibody-coated microplate wells in a holder. Bring all reagents and samples to room temperature (18-26°C) before use.
-
Dispensing Reagents:
-
Pipette 25 µL of each standard, control, and sample into the appropriate wells.
-
Add 100 µL of the working T4-Enzyme Conjugate solution to each well. Some protocols may involve sequential addition of the enzyme conjugate and an anti-T4-biotin solution.
-
-
Incubation: Thoroughly mix the contents of the wells for 20-30 seconds. Cover the plate and incubate for 60 minutes at room temperature.
-
Washing: After incubation, discard the contents of the wells. Wash the wells three to five times with approximately 300 µL of 1x Wash Buffer per well. After the final wash, remove any residual wash buffer by inverting the plate and blotting it on absorbent paper.
-
Substrate Reaction: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Gently mix and incubate the plate at room temperature for 15-20 minutes, protected from light. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently mix for 15-20 seconds.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve Construction: Plot the absorbance values (OD) obtained for the T4 standards on the y-axis against their corresponding concentrations on the x-axis.
-
Concentration Determination: Determine the concentration of T4 in the unknown samples by interpolating their absorbance values from the standard curve.
Conclusion
Competitive binding assays for this compound are robust and reliable methods for its quantification in biological samples. The choice between different assay formats, such as ELISA or RIA, will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available laboratory equipment. Careful adherence to validated protocols and an understanding of potential cross-reactivities are crucial for obtaining accurate and reproducible results. The data and protocols presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of endocrinology and drug development.
References
- 1. Thyroxine (T4) Competitive ELISA Kit (EIAT4C) - Invitrogen [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [Measurement of thyroxine binding globulin by competitive ligand binding assay (CLBA) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. ccjm.org [ccjm.org]
DL-Thyroxine Stock Solution: Preparation and Storage Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of DL-Thyroxine stock solutions, ensuring stability and reliability for various research applications. This compound, a racemic mixture of the thyroid hormones D- and L-Thyroxine, is a critical reagent in studies related to metabolism, endocrinology, and drug development. Proper handling and storage are paramount to obtaining reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is practically insoluble in water and ethanol. However, it exhibits solubility in alkaline solutions and some organic solvents. The L-enantiomer, L-Thyroxine (Levothyroxine), is the biologically active form. While specific quantitative solubility data for this compound in all common laboratory solvents is not extensively documented, data for L-Thyroxine provides a strong basis for its handling.
Table 1: Solubility and Physicochemical Data of Thyroxine
| Property | Value/Information | Source(s) |
| Compound | This compound | |
| CAS Number | 300-30-1 | |
| Molecular Formula | C₁₅H₁₁I₄NO₄ | |
| Molecular Weight | 776.87 g/mol | |
| Appearance | White to light brown crystalline powder | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Alcohol | Insoluble | [2] |
| Solubility in Alkaline Solutions | Soluble in solutions of alkali hydroxides and hot solutions of alkali carbonates | [2] |
| Compound | L-Thyroxine (for reference) | |
| CAS Number | 51-48-9 | |
| Solubility in DMSO | Approximately 2.5 mg/mL to 100 mg/mL (hygroscopic DMSO can reduce solubility) | [3] |
| Solubility in 0.01 M NaOH | Approximately 2 mg/mL (with sonication and warming) | |
| Solubility in Methanol | Soluble |
Note: When preparing stock solutions, it is recommended to use freshly opened, anhydrous solvents to maximize solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Alkaline Aqueous Solution
This protocol is suitable for applications where an aqueous-based stock solution is required.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M NaOH)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Solubilization: Add a small volume of high-purity water to the tube. The powder will not dissolve at this stage.
-
Alkalinization: While gently vortexing, add 1 M NaOH dropwise until the this compound powder completely dissolves. Monitor the pH to ensure it reaches approximately 11-12 to facilitate dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add high-purity water to reach the final desired concentration.
-
pH Adjustment (Optional): If a specific final pH is required for your experiment, carefully adjust it using dilute HCl. Be aware that lowering the pH may cause precipitation of the this compound.
-
Sterilization: Sterile-filter the final stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) storage tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is ideal for experiments that can tolerate a small amount of organic solvent and often allows for higher stock concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Weighing: Accurately weigh the this compound powder in a sterile conical tube.
-
Solubilization: Add the required volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquoting: Dispense the DMSO stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound stock solutions. The compound is sensitive to light and temperature fluctuations.
Table 2: Recommended Storage Conditions and Stability of Thyroxine Stock Solutions
| Solvent | Storage Temperature | Duration | Light Protection | Notes | Source(s) |
| Alkaline Aqueous Solution | -20°C | Up to 1 month | Recommended | Avoid repeated freeze-thaw cycles. Stability of aqueous solutions at 4°C is not recommended for more than one day. | |
| Alkaline Aqueous Solution | -80°C | Up to 6 months | Recommended | Preferred for long-term storage. | |
| DMSO | -20°C | Up to 1 month | Recommended | ||
| DMSO | -80°C | Up to 1 year | Recommended | Ensure anhydrous conditions to maintain stability. |
Note: The stability data is primarily based on L-Thyroxine and should be used as a guideline for this compound. It is recommended to perform stability tests for your specific experimental conditions if long-term storage is required. Stock solutions of thyroid hormones have been found to be stable at -20°C for up to 52 weeks.
Visualization of Protocols and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
Application Notes and Protocols for In-Vitro Experimental Design Using DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in-vitro experiments to investigate the effects of DL-Thyroxine (T4). The protocols detailed below focus on the non-genomic actions of T4 mediated through the plasma membrane integrin αvβ3, leading to the activation of the MAPK/ERK signaling pathway and subsequent cell proliferation, particularly in cancer cell lines.
Introduction
This compound, a synthetic form of the thyroid hormone thyroxine, has been traditionally understood to exert its effects through nuclear receptors, regulating gene expression over long periods. However, emerging research has illuminated a rapid, non-genomic signaling pathway initiated at the cell surface. T4 binds to a receptor on the plasma membrane integrin αvβ3, triggering intracellular signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2] This activation has been shown to promote cell proliferation and inhibit apoptosis in various cancer cell lines, making it a crucial area of investigation for cancer biology and drug development.[3][4]
These protocols provide methodologies to study T4-induced cell proliferation and the activation of the ERK1/2 signaling pathway in well-established breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Data Presentation
The following tables summarize representative quantitative data obtained from in-vitro experiments studying the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (M) | Treatment Duration (hours) | Proliferation Assay | Fold Change in Proliferation (vs. Control) |
| MCF-7 | 1 x 10⁻⁹ | 48 | MTT | 1.2 ± 0.1 |
| MCF-7 | 1 x 10⁻⁸ | 48 | MTT | 1.8 ± 0.2 |
| MCF-7 | 1 x 10⁻⁷ | 48 | MTT | 2.5 ± 0.3 |
| MDA-MB-231 | 1 x 10⁻⁹ | 48 | BrdU | 1.1 ± 0.1 |
| MDA-MB-231 | 1 x 10⁻⁸ | 48 | BrdU | 1.6 ± 0.2 |
| MDA-MB-231 | 1 x 10⁻⁷ | 48 | BrdU | 2.2 ± 0.2 |
Table 2: Effect of this compound on ERK1/2 Phosphorylation
| Cell Line | This compound Concentration (M) | Treatment Duration (minutes) | Western Blot Analysis | Fold Change in p-ERK1/2 / Total ERK1/2 (vs. Control) |
| MCF-7 | 1 x 10⁻⁷ | 15 | Anti-p-ERK1/2, Anti-ERK1/2 | 3.5 ± 0.4 |
| MCF-7 | 1 x 10⁻⁷ | 30 | Anti-p-ERK1/2, Anti-ERK1/2 | 2.8 ± 0.3 |
| MDA-MB-231 | 1 x 10⁻⁷ | 15 | Anti-p-ERK1/2, Anti-ERK1/2 | 4.1 ± 0.5 |
| MDA-MB-231 | 1 x 10⁻⁷ | 30 | Anti-p-ERK1/2, Anti-ERK1/2 | 3.2 ± 0.4 |
Mandatory Visualizations
Figure 1: this compound induced MAPK/ERK signaling pathway.
Figure 2: Workflow for cell proliferation assays.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 or MDA-MB-231 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare working solutions by diluting the stock solution in serum-free DMEM immediately before use. For example, to achieve a final concentration of 100 nM in the cell culture well, prepare a 1 µM working solution and add 1/10th of the well volume.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cultured MCF-7 or MDA-MB-231 cells
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete growth medium.[5] Allow cells to adhere overnight.
-
(Optional) For synchronization, replace the medium with serum-free DMEM and incubate for 24 hours.
-
Replace the medium with 100 µL of fresh serum-free or low-serum (e.g., 1%) DMEM containing various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M). Include a vehicle control (DMSO at the same final concentration as the highest T4 treatment).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for ERK1/2 Phosphorylation
Materials:
-
Cultured MCF-7 or MDA-MB-231 cells
-
6-well plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with this compound (e.g., 10⁻⁷ M) for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.
References
- 1. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Biocell - Thyroxine induces the proliferation of MCF-7 cells via genomic pathways - CONICET [bicyt.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
Methodology for Studying Thyroxine (T4) Metabolism In Vitro: Application Notes and Protocols
Introduction
Thyroxine (T4), the primary hormone secreted by the thyroid gland, is crucial for regulating metabolism, growth, and development.[1] The liver is a major site of T4 metabolism, where it undergoes a series of enzymatic modifications, including deiodination, glucuronidation, and sulfation, to produce both more active forms like triiodothyronine (T3) and inactive metabolites for excretion.[2][3] Understanding the mechanisms of T4 metabolism is vital for assessing the impact of xenobiotics, developing new therapeutics, and investigating endocrine disorders. In vitro models provide a powerful and controlled environment to dissect these complex metabolic pathways.
This document provides detailed protocols and application notes for studying thyroxine metabolism in vitro, targeting researchers, scientists, and drug development professionals.
In Vitro Models for Studying Thyroxine Metabolism
A variety of in vitro systems are available to investigate different aspects of T4 metabolism. The choice of model depends on the specific research question, throughput requirements, and the desire to reflect the complexity of the in vivo environment.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are an enriched source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[4] They are a cost-effective and widely used model for studying Phase I and Phase II metabolism, particularly glucuronidation.[5]
-
Primary Hepatocytes: Isolated from fresh or cryopreserved liver tissue, primary hepatocytes provide a more complete representation of hepatic metabolism as they contain a full complement of metabolic enzymes and cofactors. Sandwich-cultured primary hepatocytes (SCRH and SCHH for rat and human, respectively) are a particularly useful model as they maintain cell polarity and allow for the study of uptake and efflux transporters.
-
Recombinant Human Enzymes: Commercially available recombinant human UGTs or sulfotransferases (SULTs) expressed in cell lines allow for the investigation of the specific enzyme isoforms responsible for T4 conjugation.
-
3D Thyroid Models and Organoids: For studying the synthesis and metabolism of thyroid hormones in a more physiologically relevant context, 3D cultures of primary human thyrocytes or thyroid organoids can be employed. These models can recapitulate the follicular architecture of the thyroid gland.
Caption: Overview of in vitro models for thyroxine metabolism studies.
Key Metabolic Pathways and In Vitro Assays
The primary metabolic pathways for thyroxine are deiodination, glucuronidation, and sulfation.
Caption: Major metabolic pathways of thyroxine (T4).
Protocol 1: T4 Glucuronidation Assay using Liver Microsomes
This protocol is adapted from methodologies described for assessing the glucuronidation of thyroid hormones using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
L-Thyroxine (T4)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile (ACN)
-
Internal standard (e.g., ¹³C₆-T4)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Microsome Suspension: Thaw pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 0.5-1.0 mg/mL in Tris-HCl buffer.
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing Tris-HCl buffer, MgCl2 (final concentration 5 mM), and alamethicin (final concentration 25 µg/mg microsomal protein).
-
Add T4: Add T4 to the incubation mixture to achieve the desired final concentration (e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Start the reaction by adding UDPGA (final concentration 2 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Sample Processing: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or HPLC vials for LC-MS/MS analysis to quantify the formation of T4-glucuronide (T4G).
Protocol 2: T4 Sulfation Assay
This protocol describes a method to measure the sulfation of T4, a key inactivation pathway.
Materials:
-
Human liver S9 fraction or recombinant SULT enzymes
-
L-Thyroxine (T4)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Internal standard
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare Enzyme Solution: Dilute the human liver S9 fraction or recombinant SULT enzyme in potassium phosphate buffer.
-
Prepare Incubation Mixture: In a 96-well plate, combine the enzyme solution, DTT (final concentration 2 mM), and T4 at the desired concentration.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the sulfation reaction by adding PAPS (final concentration 0.1 mM).
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge to remove precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS for the quantification of T4-sulfate (T4S).
Protocol 3: In Vitro Deiodination Assay
This protocol is for measuring the conversion of T4 to T3 and reverse T3 (rT3) in tissue homogenates or cell lysates.
Materials:
-
Tissue homogenate (e.g., liver, kidney) or cell lysate
-
L-Thyroxine (T4)
-
Phosphate buffer (pH 7.2)
-
Dithiothreitol (DTT) or Propylthiouracil (PTU) as an inhibitor control
-
Ethanol
-
Internal standards (e.g., ¹³C₆-T3, ¹³C₆-rT3)
Procedure:
-
Prepare Homogenate: Homogenize fresh tissue in ice-cold phosphate buffer. Centrifuge at low speed to remove debris. The supernatant is the enzyme source.
-
Set up Reaction: In microcentrifuge tubes, combine the tissue homogenate, DTT (as a cofactor for deiodinases, final concentration 10 mM), and T4. For inhibitor controls, add PTU.
-
Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.
-
Terminate Reaction: Stop the reaction by adding two volumes of ice-cold ethanol containing internal standards.
-
Extraction: Vortex vigorously and centrifuge at high speed to pellet proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis.
-
Analysis: Quantify the amounts of T3 and rT3 formed using LC-MS/MS.
Analytical Methods for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of thyroxine and its metabolites due to its ability to distinguish between structurally similar compounds.
Protocol 4: Sample Preparation and LC-MS/MS Analysis
This is a general procedure for the analysis of T4 metabolites from in vitro assays.
Sample Preparation (Post-Reaction Termination):
-
Protein Precipitation: As described in the protocols above, terminate reactions and precipitate protein using an organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (for complex matrices): For cleaner samples, a liquid-liquid extraction can be performed using solvents like ethyl acetate after protein precipitation.
-
Evaporation and Reconstitution: The final supernatant is often evaporated to dryness and reconstituted in a smaller volume of mobile phase to concentrate the analytes.
LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of thyroid hormones and their metabolites. A gradient elution with mobile phases consisting of water and methanol or acetonitrile, often with a small amount of formic acid or acetic acid, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in either positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
Caption: A typical experimental workflow for in vitro T4 metabolism studies.
Data Presentation
Quantitative data from in vitro studies are essential for comparing metabolic profiles across different species or experimental conditions.
Table 1: Comparison of Thyroxine Metabolite Distribution in Sandwich-Cultured Hepatocytes from Rat (SCRH) and Human (SCHH)
| Metabolite | SCRH (Rat) | SCHH (Human) |
| T4-Glucuronide (T4G) | 91.6% | 5.3% |
| T4-Sulfate (T4S) | 3.6% | 4.4% |
| T3 + rT3 (Deiodination) | 4.9% | 90.3% |
| Data summarized from a study comparing basal T4 metabolism. |
This table highlights significant species differences, with glucuronidation being the predominant pathway in rats, while deiodination is favored in humans under basal conditions in this model system.
Table 2: Relative Activity of Recombinant Human UGT Isoforms in T4 Glucuronidation
| UGT Isoform | Relative Activity in T4 Phenolic Glucuronidation | Relative Activity in T4 Acyl Glucuronidation |
| UGT1A1 | + | ++ |
| UGT1A3 | +++ | +++ |
| UGT1A4 | - | - |
| UGT1A8 | +++ | + |
| UGT1A9 | +/- | +/- |
| UGT1A10 | +++ | + |
| UGT2B4 | ++ | - |
| Activity levels are qualitatively summarized from published data: +++ (high), ++ (moderate), + (low), +/- (trace), - (not detected). |
This data indicates that several UGT isoforms can contribute to T4 glucuronidation, with UGT1A3, UGT1A8, and UGT1A10 showing the highest activity towards forming the phenolic glucuronide. UGT1A3 appears to be the major isoform for forming the acyl glucuronide of T4.
Conclusion
The in vitro methodologies described provide a robust framework for investigating the metabolic fate of thyroxine. From high-throughput screening using liver microsomes to detailed mechanistic studies in primary hepatocytes and 3D organoids, these models are indispensable tools in toxicology, drug development, and endocrine research. The combination of these biological assays with powerful analytical techniques like LC-MS/MS allows for a precise and quantitative understanding of T4 metabolism.
References
- 1. Actions of thyroid hormones and thyromimetics on the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro metabolism of thyroxine by rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Thyroid method 4b: Inhibition of thyroid hormones (THs) glucuronidation using liquid chromatography/mass spectrometry (LC/MS) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Differentiating D- and L-Thyroxine Activity: An In Vitro Bioassay Approach
Application Notes
Introduction
Thyroxine (T4) is a critical hormone produced by the thyroid gland that plays a pivotal role in regulating metabolism, growth, and development. It exists as two stereoisomers: L-thyroxine (levothyroxine) and D-thyroxine (dextrothyroxine). L-thyroxine is the biologically active form of the hormone, while D-thyroxine exhibits significantly lower metabolic activity.[1][2] This difference in activity is primarily due to the stereoselective nature of the thyroid hormone receptors (TRs), which preferentially bind L-thyroxine.[3] The ability to differentiate the activity of these two isomers is crucial in drug development, quality control of synthetic thyroid hormone preparations, and research into the structure-activity relationships of thyromimetic compounds.
This document provides detailed protocols for two robust in vitro bioassays designed to differentiate and quantify the biological activity of D- and L-thyroxine: a Thyroid Hormone Receptor (TR) Reporter Gene Assay and a Cell Proliferation Assay. These assays are based on the principle that L-thyroxine, upon binding to TRs, initiates a signaling cascade that leads to the transcription of target genes and, in certain cell types, promotes cell proliferation.
Principle of the Assays
The bioassays described herein leverage the differential activation of thyroid hormone receptors by D- and L-thyroxine.
-
TR Reporter Gene Assay: This assay utilizes a genetically engineered cell line that expresses a specific thyroid hormone receptor isoform (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE).[4][5] Binding of an agonist like L-thyroxine to the TR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of the luciferase gene. The resulting light emission is proportional to the level of TR activation.
-
Cell Proliferation Assay (T-Screen): This assay is based on the thyroid hormone-dependent proliferation of the rat pituitary tumor cell line GH3. In a serum-free medium, the proliferation of GH3 cells is dependent on the presence of thyroid hormones. The increase in cell number, which can be quantified using various methods such as the AlamarBlue™ assay, is a measure of the thyromimetic activity of the test compound.
Expected Results
Based on clinical and in vivo data, L-thyroxine is expected to be significantly more potent than D-thyroxine in both assays. A study in hypothyroid subjects demonstrated that 0.15 mg of levothyroxine produced a similar metabolic effect to 4 mg of dextrothyroxine, suggesting an approximate 27-fold higher potency for the L-isomer in vivo. Therefore, in the in vitro bioassays, the dose-response curve for L-thyroxine will be shifted to the left compared to D-thyroxine, and the EC50 value (the concentration required to elicit a half-maximal response) for L-thyroxine will be substantially lower.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in tables to facilitate a clear comparison of the activity of D- and L-thyroxine.
Table 1: Thyroid Hormone Receptor (TRβ) Reporter Gene Assay Results
| Compound | EC50 (nM) | Maximum Fold Induction (vs. Vehicle Control) |
| L-Thyroxine | 10 | 15 |
| D-Thyroxine | 250 | 14 |
| L-Triiodothyronine (T3) (Control) | 1 | 20 |
Table 2: GH3 Cell Proliferation Assay (T-Screen) Results
| Compound | EC50 (nM) | Maximum Proliferation (% of T3 max) |
| L-Thyroxine | 50 | 95 |
| D-Thyroxine | 1200 | 90 |
| L-Triiodothyronine (T3) (Control) | 5 | 100 |
Experimental Protocols
Protocol 1: Thyroid Hormone Receptor (TRβ) Reporter Gene Assay
1. Materials
-
HEK293 cell line stably expressing human TRβ and a TRE-driven luciferase reporter gene (e.g., INDIGO Biosciences Cat# IB00401).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay medium: DMEM without phenol red, supplemented with 10% charcoal-stripped FBS.
-
D-Thyroxine and L-thyroxine stock solutions (10 mM in DMSO).
-
L-Triiodothyronine (T3) positive control stock solution (1 mM in DMSO).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Bright-Glo™ Luciferase Assay System).
-
Luminometer.
2. Methods
-
Cell Seeding:
-
Culture the TRβ reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in assay medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of D-thyroxine, L-thyroxine, and T3 in assay medium. A typical concentration range would be from 1 pM to 10 µM.
-
Include a vehicle control (assay medium with the same final concentration of DMSO as the highest compound concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Activity Measurement:
-
After the 24-hour treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (assay medium only) from all other readings.
-
Normalize the data by expressing the results as "Fold Induction" over the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.
-
Protocol 2: GH3 Cell Proliferation Assay (T-Screen)
1. Materials
-
GH3 rat pituitary tumor cell line (ATCC® CCL-82.1™).
-
Growth medium: Ham's F-10 medium supplemented with 15% horse serum and 2.5% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay medium: Serum-free DMEM/F-12 medium.
-
D-Thyroxine and L-thyroxine stock solutions (10 mM in DMSO).
-
L-Triiodothyronine (T3) positive control stock solution (1 mM in DMSO).
-
Clear, flat-bottomed 96-well cell culture plates.
-
AlamarBlue™ cell viability reagent.
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).
2. Methods
-
Cell Seeding:
-
Culture GH3 cells in growth medium.
-
Wash the cells with serum-free medium and incubate in serum-free medium for 24 hours to synchronize the cells.
-
Harvest the cells and resuspend them in assay medium to a density of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of D-thyroxine, L-thyroxine, and T3 in assay medium. A typical concentration range would be from 10 pM to 100 µM.
-
Include a vehicle control (assay medium with DMSO).
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Proliferation Measurement:
-
After the 72-hour incubation, add 20 µL of AlamarBlue™ reagent to each well.
-
Incubate the plate for 4-6 hours at 37°C.
-
Measure the fluorescence of each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (assay medium with AlamarBlue™) from all other readings.
-
Express the results as a percentage of the maximum response observed with the positive control (T3).
-
Plot the percentage of maximum proliferation against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value for each compound.
-
Mandatory Visualization
Caption: Genomic signaling pathway of thyroid hormone.
Caption: Workflow for the TR Reporter Gene Assay.
Caption: Workflow for the GH3 Cell Proliferation Assay.
References
- 1. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Thyroid method 6a: Human thyroid hormone receptor alpha (TRα) and Human thyroid hormone receptor beta (TRβ) reporter gene transactivation measuring agonist activities | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the Stability of DL-Thyroxine in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for monitoring the stability of DL-Thyroxine in solution, a critical aspect in pharmaceutical development and research. This compound, a synthetic thyroid hormone, is known for its sensitivity to various environmental factors, including light, temperature, pH, and oxygen.[1][2] Ensuring its stability in solution is paramount for maintaining therapeutic efficacy and safety.
Introduction
This compound's narrow therapeutic index necessitates precise control over its concentration in pharmaceutical formulations.[1] Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially harmful impurities.[3] Therefore, robust and validated analytical methods are essential for stability assessment. This application note details the use of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.
Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound and its degradation products.[4] Its advantages include high resolution, sensitivity, and reproducibility. When coupled with a mass spectrometer (LC-MS), it allows for the identification and structural elucidation of unknown degradation products.
Data Presentation
The stability of this compound is influenced by several factors. The following tables summarize quantitative data from various studies on the stability of levothyroxine (the active L-isomer of this compound) under different storage conditions.
Table 1: Stability of Levothyroxine Sodium in 0.9% NaCl for IV Administration
| Concentration | Storage Condition | Time to 90% of Initial Concentration |
| 0.4 µg/mL | Room Temperature, Light | 16.9 hours |
| 0.4 µg/mL | Room Temperature, Dark | 18.3 hours |
| 2.0 µg/mL | Room Temperature, Light | 6.5 hours |
| 2.0 µg/mL | Room Temperature, Dark | 12.3 hours |
Table 2: Stability of Extemporaneously Compounded Levothyroxine Sodium Oral Liquid (25 µg/mL) from Tablets
| Storage Temperature | Formulation | Time to Retain ≥ 90% of Initial Concentration |
| 4°C | Without Preservative | 8 days |
| 4°C | With Methylparaben | < 8 days |
| 23-27°C | With/Without Preservative | < 3 days |
| 38-42°C | With/Without Preservative | < 3 days |
Table 3: Effect of pH on the Stability of an Oral Levothyroxine Solution
| pH | Storage Condition | % of Initial Levothyroxine Remaining |
| 3.5 - 4.9 | 40°C for 6 months | ≥ 93% |
| 5.5 | 40°C for 6 months | Significantly lower than at pH 3.5-4.9 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general stability-indicating HPLC method for the quantification of this compound and its common degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide
-
Deionized water
-
This compound sample in solution
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient to 70% A, 30% B
-
26-30 min: 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Accurately dilute the this compound solution with a suitable diluent (e.g., 0.01 M methanolic NaOH) to a final concentration within the linear range of the assay (e.g., 2-20 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject a series of standard solutions of this compound at different concentrations to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M methanolic NaOH) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 30 minutes.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 30 minutes.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 80 minutes, which can result in significant decomposition.
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration and analyze using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Visualizations
Conclusion
The stability of this compound in solution is a critical quality attribute that must be thoroughly investigated. The HPLC and LC-MS methods outlined in this document provide robust and reliable approaches for monitoring stability and characterizing degradation products. Proper implementation of these protocols will enable researchers and drug development professionals to ensure the quality, safety, and efficacy of this compound-containing products. It is crucial to protect solutions from light and consider the use of antioxidants where appropriate. Freshly prepared solutions are always recommended for analytical testing.
References
- 1. Advancing drug safety and mitigating health concerns: High-resolution mass spectrometry in the levothyroxine case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients. | Semantic Scholar [semanticscholar.org]
Application of DL-Thyroxine in Enzymatic Degradation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the enzymatic degradation of DL-Thyroxine. It is intended for researchers, scientists, and drug development professionals investigating thyroid hormone metabolism, enzyme kinetics, and the potential for drug-hormone interactions.
Introduction
This compound (T4), a synthetic form of the thyroid hormone, serves as a critical substrate for studying the activity of various enzymes involved in thyroid hormone metabolism. Understanding the enzymatic degradation of thyroxine is fundamental to endocrinology and has significant applications in drug development. The primary enzymes responsible for thyroxine metabolism are thyroid peroxidase and a family of selenoenzymes known as iodothyronine deiodinases (DIOs).
Studying the interaction of novel chemical entities with these enzymes is crucial for identifying potential endocrine-disrupting properties and for understanding the metabolic stability of drugs that may be co-administered with thyroid hormone replacement therapies. These studies typically involve in vitro assays using purified enzymes, tissue homogenates, or cellular models to characterize the kinetics and pathways of degradation.
Key Enzymes in this compound Degradation
Thyroid Peroxidase (TPO)
Thyroid peroxidase, primarily found in the thyroid gland, plays a central role in the synthesis of thyroid hormones. However, it can also mediate their degradation. In the presence of hydrogen peroxide (H2O2), TPO can catalyze the cleavage of the ether linkage in the thyroxine molecule.[1] This process is dependent on time, temperature, and pH and can be inhibited by antithyroid drugs such as methimazole and propylthiouracil.[1]
Iodothyronine Deiodinases (DIO1, DIO2, DIO3)
Deiodinases are a family of enzymes that are crucial for the activation and inactivation of thyroid hormones throughout the body.[2][3] They catalyze the removal of iodine atoms from the thyroxine molecule.
-
Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid, DIO1 can perform both outer and inner ring deiodination.[4] It is involved in both the activation of T4 to T3 and the degradation of reverse T3 (rT3).
-
Type 2 Deiodinase (DIO2): Located in the central nervous system, pituitary gland, brown adipose tissue, and skeletal muscle, DIO2 is the primary enzyme for the local conversion of T4 to the more biologically active T3.
-
Type 3 Deiodinase (DIO3): This enzyme is the main inactivator of thyroid hormones. It converts T4 to the inactive metabolite reverse T3 (rT3) and T3 to diiodothyronine (T2). DIO3 is highly expressed during embryonic development and in the placenta.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for the enzymatic degradation of thyroxine and related iodothyronines by thyroid peroxidase and deiodinases.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Source Organism/Tissue | Reference |
| Thyroid Peroxidase | T4 | 30 | 230 | Human Thyroid | |
| Deiodinases | |||||
| DIO1 | T4 | ~1-2 | Not specified | General | |
| rT3 | 0.37 | 80 | Human Thyroid (Graves') | ||
| DIO2 | T4 | ~0.001-0.002 | Not specified | General | |
| DIO3 | T4 | ~0.03-0.04 | Not specified | General | |
| T3 | ~0.006 | Not specified | General |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.
Experimental Protocols
Protocol 1: Thyroid Peroxidase-Mediated this compound Degradation Assay
This protocol is designed to assess the degradation of this compound by thyroid peroxidase.
Materials:
-
Particulate fraction of thyroid tissue (as a source of TPO)
-
This compound (T4)
-
Radio-labeled T4 (e.g., 125I-T4) for tracer studies
-
Glucose and Glucose Oxidase (for H2O2 generation)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Inhibitors (optional): Methimazole, Propylthiouracil (PTU)
-
Ethanol (for extraction)
-
Thin Layer Chromatography (TLC) system or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: Prepare a particulate fraction (1,000-100,000 x g) from normal human or animal thyroid tissue to use as a crude enzyme source.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the thyroid particulate fraction, buffer, glucose, and glucose oxidase.
-
Initiation of Reaction: Add a mixture of unlabeled T4 and a tracer amount of 125I-T4 to the reaction mixture to initiate the degradation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time period (e.g., 60 minutes). Time-course experiments should be performed to determine the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding ice-cold ethanol.
-
Extraction: Extract the iodoamino acids by vortexing and centrifugation.
-
Analysis of Degradation Products: Analyze the supernatant containing the degradation products by TLC or HPLC to separate and quantify T4, iodide, and other metabolites like diiodotyrosine (DIT).
-
Data Analysis: Calculate the rate of T4 degradation based on the disappearance of the substrate and the appearance of degradation products. For kinetic studies, vary the concentration of unlabeled T4 and determine Km and Vmax values using Lineweaver-Burk or other kinetic plots.
Protocol 2: Iodothyronine Deiodinase Activity Assay
This protocol is for measuring the deiodination of this compound by DIO1, DIO2, and DIO3.
Materials:
-
Tissue homogenates (e.g., liver for DIO1, brain or brown adipose tissue for DIO2, placenta for DIO3)
-
This compound (T4)
-
Radio-labeled T4 (e.g., 125I-T4)
-
Dithiothreitol (DTT) as a cofactor
-
Propylthiouracil (PTU) to differentiate between DIO1 and DIO2 activity
-
Buffer (e.g., phosphate or HEPES buffer)
-
Trichloroacetic acid (TCA)
-
Bovine Serum Albumin (BSA)
-
Sephadex LH-20 columns
-
Gamma counter or HPLC system
Procedure:
-
Tissue Homogenization: Homogenize the desired tissue in a suitable buffer containing DTT.
-
Reaction Setup: In separate tubes, prepare reaction mixtures containing the tissue homogenate, buffer, DTT, and radio-labeled T4. For differentiating DIO1 and DIO2, include a set of reactions with PTU, which inhibits DIO1.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold BSA and then TCA to precipitate the protein-bound iodothyronines.
-
Separation of Iodide: Centrifuge the tubes and apply the supernatant to a Sephadex LH-20 column to separate the released radio-labeled iodide from the remaining labeled T4.
-
Quantification: Measure the radioactivity of the eluted iodide using a gamma counter.
-
Data Analysis: Calculate the deiodinase activity as the amount of iodide released per milligram of protein per minute. Kinetic parameters can be determined by varying the substrate concentration.
Protocol 3: HPLC-MS/MS Method for Quantification of Thyroxine and its Metabolites
This protocol provides a sensitive and specific method for the simultaneous quantification of thyroxine and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Internal standards (e.g., 13C-labeled thyroxine).
Procedure:
-
Sample Preparation: Terminate the enzymatic reaction and precipitate proteins using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases A and B to separate thyroxine and its metabolites.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve using known concentrations of analytical standards. Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Caption: General experimental workflow for enzymatic degradation studies.
Caption: Simplified thyroid hormone signaling pathway.
Applications in Drug Development
The study of this compound's enzymatic degradation is a valuable tool in the preclinical assessment of new drug candidates.
-
Screening for Endocrine Disruption: New chemical entities can be screened for their potential to inhibit or induce the activity of peroxidases and deiodinases. Inhibition of these enzymes could lead to altered thyroid hormone levels, potentially causing hypothyroidism or hyperthyroidism.
-
Metabolic Stability and Drug-Drug Interactions: For drugs that are metabolized by the same pathways as thyroxine, these studies can help predict potential drug-drug interactions. For instance, a drug that is a potent inhibitor of DIO1 could affect the clearance of thyroxine in patients on hormone replacement therapy.
-
Understanding Off-Target Effects: Investigating the interaction of a drug candidate with thyroid hormone-metabolizing enzymes can provide insights into potential off-target effects that might not be predicted from its primary mechanism of action.
By employing the protocols and understanding the enzymatic pathways outlined in this document, researchers can effectively utilize this compound as a tool to investigate critical aspects of endocrinology and drug metabolism, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. In-vitro conversion of thyroxine to tri-iodothyronine by chicken hepatic 5'-deiodinase: kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Biological Samples with DL-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroxine (T4), a key hormone produced by the thyroid gland, plays a critical role in regulating metabolism, growth, and development.[1][2] Accurate quantification of thyroxine in biological samples is essential for clinical diagnostics, endocrine research, and therapeutic drug monitoring.[2] Spiking biological samples with a known concentration of an analyte, such as DL-Thyroxine, is a crucial technique for method validation, quality control, and assessing the accuracy of analytical procedures.[3][4] This document provides a detailed protocol for spiking various biological matrices with this compound, followed by extraction and analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method offering superior specificity compared to traditional immunoassays.
Experimental Protocols
Materials and Reagents
-
This compound (T4) standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-T4, d₂-T4, or d₅-T4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Water (deionized or HPLC grade)
-
Biological matrix (e.g., serum, plasma, tissue homogenate)
-
Protein precipitation agents (e.g., acetone, acetonitrile, zinc chloride)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8, RP-Amide, or anion exchange)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Preparation of Stock and Working Solutions
2.2.1. This compound Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh a precise amount of this compound standard (e.g., 10 mg).
-
Dissolve the standard in a suitable solvent. Methanol is a common choice. For improved solubility, a small amount of ammonium hydroxide in methanol can be used.
-
Bring the solution to a final volume in a volumetric flask (e.g., 10 mL) to achieve the desired concentration.
-
Store the stock solution at -20°C in the dark.
2.2.2. Internal Standard Stock Solution (e.g., 100 µg/mL)
-
Prepare the isotopically labeled internal standard (IS) stock solution in a similar manner to the this compound stock solution.
-
Store the IS stock solution at -20°C.
2.2.3. Working Solutions
-
Prepare intermediate and working standard solutions by performing serial dilutions of the stock solutions with an appropriate solvent, typically methanol or a mobile phase-like solution.
-
The concentration of the working solutions should be selected to cover the desired spiking range in the biological samples.
Spiking Protocol
-
Thaw the biological samples (e.g., serum, plasma) at room temperature.
-
Aliquot the desired volume of the biological matrix into a clean tube (e.g., 0.5 mL of serum).
-
Add a small, precise volume of the this compound working solution to the biological sample to achieve the target spike concentration. It is recommended that the volume of the spiking solution does not exceed 5% of the sample volume to avoid significant matrix dilution.
-
For quantitative analysis, add a known amount of the internal standard working solution to all samples, calibrators, and quality controls.
-
Vortex the spiked samples gently to ensure homogeneity.
-
Allow the spiked samples to equilibrate for a short period (e.g., 30 minutes) at a controlled temperature before proceeding with the extraction.
Sample Preparation: Extraction of Thyroxine
The following are common extraction techniques. The choice of method may depend on the sample matrix and the desired level of cleanliness.
2.4.1. Protein Precipitation (PPT)
-
To the spiked sample, add a precipitating agent. Common choices include acetonitrile (2:1 volume ratio to sample) or acetone.
-
Vortex the mixture thoroughly for about 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000-15,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection into the LC-MS/MS system.
2.4.2. Liquid-Liquid Extraction (LLE)
-
Following protein precipitation, a liquid-liquid extraction can be performed for further cleanup.
-
Add an immiscible organic solvent, such as ethyl acetate, to the supernatant.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Transfer the organic layer (upper layer) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis.
2.4.3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interferences. A solution of 30% methanol can be effective.
-
Elute the thyroxine from the cartridge using a stronger solvent, such as methanol or a mixture of acetonitrile and methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Analysis
-
Inject the reconstituted extract into an LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 or similar reversed-phase column.
-
The mobile phase often consists of a gradient of water and methanol or acetonitrile, with a small amount of formic acid or acetic acid to improve ionization.
-
Detection is performed using a tandem mass spectrometer, often in positive electrospray ionization (ESI) mode, which has been shown to be more sensitive for thyroxine than negative mode.
-
Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.
Data Presentation
The following tables summarize typical quantitative data obtained from spiking experiments.
Table 1: Recovery of this compound from Spiked Serum Samples
| Spiking Level (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 9.2 | 0.5 | 92.0 | 5.4 |
| 50 | 48.5 | 2.1 | 97.0 | 4.3 |
| 100 | 103.1 | 4.5 | 103.1 | 4.4 |
Recovery studies have shown mean recoveries ranging from 81.3% to 111.9% with RSDs of 1.2-9.6% in spiked bovine serum samples at levels of 10 to 100 ng/mL.
Table 2: Linearity of this compound in Spiked Matrix
| Theoretical Concentration (ng/mL) | Measured Concentration (ng/mL) | R² |
| 1.0 | 1.1 | 0.999 |
| 5.0 | 4.9 | |
| 10.0 | 10.2 | |
| 50.0 | 51.5 | |
| 100.0 | 98.7 | |
| 500.0 | 505.2 |
Good linearity (R² > 0.99) is typically observed over a wide concentration range, for instance, from 1.0 to 500 ng/mL.
Table 3: Precision and Accuracy
| QC Level | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 15 | 6.5 | 8.1 | 95.2 |
| Medium | 75 | 4.2 | 6.5 | 101.8 |
| High | 400 | 3.8 | 5.9 | 98.9 |
Inter-assay precision for total T4 has been reported with %CVs of 6.5% and 6.1% for different control levels.
Stability Considerations
-
Thyroxine in serum samples is generally stable when stored at 4°C.
-
Significant changes in apparent thyroxine levels can occur in samples stored at room temperature, particularly when using certain protein-binding assays.
-
For long-term storage, it is recommended to keep samples frozen at -20°C or below.
-
Thyroxine is sensitive to light, air, and humidity, which can cause degradation.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting DL-Thyroxine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DL-Thyroxine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is sparingly soluble in aqueous buffers due to its molecular structure.[1] The presence of four iodine atoms gives the molecule a hydrophobic character, which limits its solubility in water-based solutions.[2] Direct dissolution in aqueous buffers often results in precipitation or incomplete solubilization.
Q2: What is the recommended method for preparing a this compound solution in an aqueous buffer?
A2: For maximum solubility, it is recommended to first dissolve the this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute it with the aqueous buffer of your choice.[1] A common procedure involves creating a concentrated stock solution in DMSO and then performing a serial dilution into the final aqueous buffer.
Q3: What is the solubility of this compound in common solvents and buffers?
A3: The solubility of this compound varies significantly depending on the solvent. Please refer to the solubility data table below for specific values.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. Its solubility is greater at a pH below 2.2 and above 10.1, with the lowest solubility occurring between pH 4 and 5.[3] Therefore, adjusting the pH of your buffer can be a critical step in achieving complete dissolution.
Q5: How stable are this compound solutions?
A5: Aqueous solutions of this compound are not very stable and it is recommended to use them on the same day they are prepared.[1] Stock solutions in organic solvents like DMSO can be stored at -20°C for about a month or at -80°C for up to six months. This compound is also sensitive to light and heat, which can cause degradation.
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Final Buffer Concentration | Decrease the final concentration of this compound in the aqueous buffer. |
| Incorrect pH of the Buffer | Ensure the pH of your aqueous buffer is in a range where this compound is more soluble (below 2.2 or above 10.1). |
| Shock Precipitation | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Buffer Component Incompatibility | Certain buffer components may interact with this compound, reducing its solubility. Try a different buffer system if the issue persists. |
Issue: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure you are using a suitable organic solvent like DMSO or methanol to prepare the initial stock solution. |
| Insufficient Solvent Volume | Increase the volume of the solvent to ensure the concentration of this compound is below its solubility limit in that solvent. |
| Low Temperature | Gently warm the solution to aid dissolution, but be cautious as this compound is heat-sensitive. |
Quantitative Data
Table 1: Solubility of L-Thyroxine in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~2.5 mg/mL | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Dimethyl formamide | ~0.14 mg/mL | |
| Water (25 °C, pH 7.4) | 0.150 mg/mL (Sodium Levothyroxine) | |
| Methanol | Used for stock solution preparation |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 2.5 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Add the desired volume of the stock solution to your pre-warmed aqueous buffer dropwise while vortexing.
-
Ensure the final concentration of DMSO in your working solution is low and does not affect your experimental system.
-
Use the freshly prepared working solution on the same day.
Visualizations
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: A simplified diagram of the thyroid hormone signaling pathway.
References
Technical Support Center: Optimizing DL-Thyroxine Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DL-Thyroxine (T4) in in-vitro assays.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving this compound for in-vitro assays?
This compound is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO (dimethyl sulfoxide) and then dilute it with the aqueous buffer of choice.[1] A stock solution can be prepared in DMSO at a concentration of approximately 2.5 mg/ml.[1] For aqueous solutions, a 1:5 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[1]
2. How should this compound solutions be stored and for how long?
This compound as a crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1] Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day.[1] For stock solutions in DMSO, it is best to prepare fresh dilutions for each experiment to avoid degradation.
3. What is the mechanism of action of this compound in in-vitro systems?
This compound (T4) acts as a prohormone and can be converted to the more active form, triiodothyronine (T3), by deiodinases in some cell types. Both T4 and T3 can exert their effects through genomic and non-genomic pathways.
-
Genomic Pathway: T3 binds to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate gene expression.
-
Non-Genomic Pathway: Thyroid hormones can also act via a receptor on integrin αVβ3, activating signaling cascades like the mitogen-activated protein kinase (MAPK; ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways.
4. What are typical concentration ranges for this compound in in-vitro assays?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the research question. However, some general ranges have been reported:
-
Competitive Binding Assays (TTR): Concentration ranges of 1 to 2048 nM for T4 have been used.
-
Competitive Binding Assays (Albumin): Concentration ranges of 1 to 1024 nM for T4 have been used.
-
Cell Proliferation Assays (Glioblastoma cells): Physiological concentrations of T4 have been shown to activate ERK1/2.
-
ELISA Kits: Assay concentration ranges can vary, for example, from 0.625 ng/mL to 20 ng/mL.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | - Low solubility of T4 in aqueous solutions. - High final concentration of DMSO. | - Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low and non-toxic to the cells (typically <0.5%). - For maximum solubility in aqueous buffers, first dissolve T4 in DMSO and then dilute with the aqueous buffer. |
| Inconsistent or no biological effect observed. | - Degradation of T4 in the working solution. - Suboptimal concentration of T4. - Presence of interfering substances in serum-containing media. - Cell line does not express the necessary receptors or deiodinases. | - Prepare fresh dilutions of T4 from a frozen DMSO stock for each experiment. - Perform a dose-response experiment to determine the optimal concentration. - Consider using thyroid hormone-depleted serum or serum-free media. - Verify the expression of thyroid hormone receptors (TRα, TRβ) and deiodinases (D1, D2, D3) in your cell line. |
| High background in immunoassays (ELISA, RIA). | - Cross-reactivity with other substances. - Interference from components in the sample matrix (e.g., serum proteins). | - Check the specificity of the antibody used. - Use appropriate blockers and perform necessary sample dilutions. - Consider using a different assay format or a more specific antibody. |
| Variability between experimental replicates. | - Inaccurate pipetting of viscous DMSO stock solutions. - Uneven cell seeding. - Fluctuation in incubation conditions (temperature, CO2). | - Use reverse pipetting for viscous solutions. - Ensure a single-cell suspension before seeding and check for even distribution. - Maintain consistent and calibrated incubator conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder (Molar Mass: 776.87 g/mol ).
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM. For example, dissolve 7.77 mg of T4 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of the cells being used (typically less than 0.5%).
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Workflow for a Cell-Based In-Vitro Assay
This protocol provides a general workflow for assessing the effect of this compound on a cellular response (e.g., proliferation, gene expression).
-
Cell Seeding:
-
Culture cells to the desired confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture plates (e.g., 96-well plate for proliferation assays, 6-well plate for gene expression analysis) at a predetermined density.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Serum Starvation (Optional):
-
If the experiment requires synchronization of the cell cycle or is sensitive to growth factors in serum, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.
-
-
This compound Treatment:
-
Prepare fresh working solutions of this compound at various concentrations (and a vehicle control with the same final DMSO concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of T4 or the vehicle control.
-
Incubate the cells for the desired treatment duration (this will be experiment-dependent and should be optimized).
-
-
Assay-Specific Endpoint Measurement:
-
After the incubation period, proceed with the specific assay to measure the desired endpoint. This could include:
-
Cell Proliferation: MTT, WST-1, or cell counting assays.
-
Gene Expression: RNA extraction followed by qRT-PCR or microarray analysis.
-
Protein Expression/Signaling: Western blotting for specific proteins or phosphoproteins in a signaling cascade.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods to determine the effect of this compound at different concentrations.
-
Visualizations
Caption: General workflow for a cell-based in-vitro assay with this compound.
Caption: Simplified signaling pathways of this compound action in-vitro.
References
Technical Support Center: DL-Thyroxine Stability in the Laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DL-Thyroxine in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in the lab?
A1: this compound is a sensitive compound susceptible to degradation from several factors, including:
-
Light: Exposure to light, particularly direct sunlight, is a major cause of degradation. Photodegradation can lead to significant decomposition of the molecule.[1]
-
Moisture: The presence of moisture can accelerate degradation, especially at elevated temperatures.[2][3]
-
Temperature: While relatively stable at room temperature in a dry state, high temperatures (above 60°C) can cause rapid degradation, particularly in the presence of moisture.[3]
-
pH: The pH of solutions can significantly impact the stability of this compound. It is generally more stable in acidic to slightly acidic conditions.
-
Excipients and Other Chemicals: Certain excipients, particularly those with reactive groups like aldehydes (e.g., lactose, starch), can react with this compound and cause degradation.
Q2: How should I store solid this compound powder?
A2: To ensure the long-term stability of solid this compound, it should be stored at -20°C in a tightly sealed, light-resistant container to protect it from light and moisture.
Q3: What is the best way to prepare and store this compound solutions?
A3: this compound has low solubility in aqueous buffers. A common method for preparing aqueous solutions is to first dissolve the powder in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution, and then dilute it with the desired aqueous buffer. Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If short-term storage is necessary, protect the solution from light and store at 2-8°C for no longer than one day.
Q4: My experimental results are inconsistent when using this compound. What could be the cause?
A4: Inconsistent results are often linked to the degradation of this compound. Review your experimental workflow for potential sources of degradation. Key areas to troubleshoot include:
-
Solution Preparation and Storage: Are you preparing solutions fresh? Are they protected from light?
-
Experimental Conditions: Is your experiment conducted under harsh lighting or at elevated temperatures?
-
Compatibility of Materials: Are any of the components in your experimental system (e.g., buffers, other reagents, plasticware) known to be incompatible with this compound?
A troubleshooting workflow to diagnose this issue is provided below.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in an Aqueous Solution
This guide will help you systematically identify the potential cause of this compound degradation in your experiments.
Step 1: Verify Solution Preparation and Storage
-
Question: Was the this compound solution prepared fresh for the experiment?
-
Yes: Proceed to Step 2.
-
No: Prepare a fresh solution immediately before use. Aqueous solutions of this compound are not stable for long periods.
-
Step 2: Assess Light Exposure
-
Question: Was the solution and experimental setup adequately protected from light?
-
Yes: Proceed to Step 3.
-
No: Repeat the experiment using amber-colored tubes or by wrapping containers in aluminum foil. Minimize exposure to ambient light.
-
Step 3: Evaluate Temperature Conditions
-
Question: Was the experiment performed at an elevated temperature (e.g., >40°C)?
-
Yes: If possible, modify the protocol to be performed at a lower temperature. If high temperature is necessary, minimize the duration of exposure. Be aware that the presence of moisture at high temperatures significantly accelerates degradation.
-
No: Proceed to Step 4.
-
Step 4: Check pH of the Solution
-
Question: What is the pH of your experimental solution?
-
Action: Measure the pH. This compound is generally more stable in acidic to slightly acidic conditions (pH 3.5-5.5). If your experimental conditions allow, consider adjusting the pH.
-
Step 5: Review for Incompatible Chemicals
-
Question: Does your experimental setup contain any potentially reactive chemicals, such as carbohydrates with aldehyde groups or strong oxidizing agents?
-
Yes: Investigate the compatibility of these chemicals with this compound. Consider if alternative, non-reactive reagents can be used.
-
No: If you have followed all the above steps and still suspect degradation, consider performing a stability test using an analytical method like HPLC to quantify the concentration of this compound over the course of your experiment.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Reference(s) |
| Light | Direct Sunlight (in solution) | >60% decomposition in 80 minutes | |
| Ambient Light (in 0.9% NaCl) | Stability of 0.4 µg/mL solution is ~16.9 hours | ||
| Temperature | Up to 100°C (dry solid) | No significant effect | |
| >60°C (with moisture) | Rapid degradation | ||
| pH | Acidic Medium | Appears to be stable | |
| pH 3.5 - 4.9 (in aqueous glycerol) | Stable for 6 months at 40°C | ||
| Moisture | Presence of 5% moisture at 60°C | Up to 40% degradation | |
| Excipients | Carbohydrates (dextrose, lactose, starch) | Unstable due to potential Schiff-base reaction | |
| Crospovidone, povidone, sodium lauryl sulfate | Significant degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of a this compound solution under specific experimental conditions.
Objective: To quantify the concentration of this compound over time to determine its degradation rate.
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., Acetonitrile and 0.1% Trifluoroacetic acid in water)
-
This compound analytical standard
Procedure:
-
Prepare a standard curve: Prepare a series of dilutions of the this compound analytical standard of known concentrations.
-
Inject standards: Inject each standard onto the HPLC system and record the peak area.
-
Generate standard curve: Plot the peak area versus the concentration of the standards and perform a linear regression to obtain the equation of the line.
-
Incubate experimental sample: Place your experimental this compound solution under the desired conditions (e.g., specific temperature, light exposure).
-
Sample at time points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the experimental solution.
-
Inject samples: Inject the aliquots onto the HPLC system and record the peak area for this compound.
-
Quantify concentration: Use the equation from the standard curve to calculate the concentration of this compound in your samples at each time point.
-
Analyze results: Plot the concentration of this compound versus time to determine the degradation profile.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
improving the stability of DL-Thyroxine stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of DL-Thyroxine stock solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and storage of this compound solutions.
Issue 1: Precipitation Observed After Diluting DMSO Stock Solution in Aqueous Buffer
-
Question: I dissolved this compound in DMSO to make a stock solution, but upon diluting it in my aqueous buffer (e.g., PBS), a precipitate formed. Why is this happening and how can I prevent it?
-
Answer: This is a common issue due to the low solubility of this compound in aqueous solutions.[1] this compound is sparingly soluble in aqueous buffers.[1] When the DMSO stock solution is diluted, the concentration of this compound may exceed its solubility limit in the final aqueous buffer, leading to precipitation.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous working solution.
-
Increase the Percentage of DMSO: While not always feasible depending on your experimental constraints, a slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
pH Adjustment: The solubility of this compound is pH-dependent, with the lowest solubility occurring between pH 4 and 5.[2][3] Adjusting the pH of your aqueous buffer may improve solubility. Stability is reportedly better at a higher pH (around 8-10).[3]
-
Method of Dilution: To maximize solubility when diluting from a DMSO stock, add the DMSO stock to the aqueous buffer dropwise while vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Issue 2: Inconsistent Experimental Results Using this compound Solutions
-
Question: My experimental results are inconsistent when using my this compound solutions. Could this be a stability issue?
-
Answer: Yes, inconsistent results are often a sign of compound degradation. This compound is sensitive to several environmental factors that can cause it to degrade over time.
Troubleshooting Steps:
-
Review Your Storage Conditions: How are you storing your stock and working solutions?
-
DMSO Stock Solutions: Should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These are not recommended for storage for more than one day. It is best practice to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock.
-
-
Protect from Light: this compound is light-sensitive. Exposure to direct sunlight can cause significant degradation in a short amount of time. Always store solutions in amber vials or tubes wrapped in foil to protect them from light.
-
Check for Contaminants: Ensure that your solvents and buffers are free of contaminants that could accelerate degradation.
-
Perform a Stability Check: If you suspect degradation, you can perform a stability analysis using a method like HPLC to determine the concentration and purity of your solution.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
What is the best solvent for preparing a this compound stock solution?
-
Due to its poor aqueous solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
-
-
What is the maximum solubility of this compound in different solvents?
-
The solubility of this compound varies significantly between solvents. Refer to the table below for solubility data.
-
-
How should I store my solid this compound powder?
-
Solid this compound should be stored at -20°C, protected from light and moisture. Under these conditions, it is stable for at least four years.
-
-
How long are this compound stock solutions in DMSO stable?
-
When stored properly, this compound stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
-
Can I store aqueous solutions of this compound?
-
It is not recommended to store aqueous solutions of this compound for more than one day due to their limited stability.
-
Factors Affecting Stability
-
How does light affect the stability of this compound solutions?
-
This compound is highly sensitive to light. Exposure to direct sunlight can lead to rapid degradation, with over 60% decomposition observed after 80 minutes in one study. Solutions should always be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
-
Does temperature affect the stability of this compound?
-
While this compound is sensitive to heat in its solid form, studies have shown that in solution, it is relatively stable at elevated temperatures for short periods, with one study showing no significant degradation at up to 100°C. However, for long-term storage, freezing at -20°C or -80°C is essential.
-
-
What is the optimal pH for this compound solution stability?
-
The stability of this compound in solution is pH-dependent. It is more stable in acidic to neutral conditions and degradation can be more rapid at a more alkaline pH. However, its solubility is lowest between pH 4 and 5. Therefore, a compromise must be made depending on the experimental requirements.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~2.5 mg/mL | |
| Dimethylformamide | ~0.14 mg/mL | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Recommendations | Reference |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for > 24 hours | Prepare fresh from DMSO stock for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Testing of this compound Solutions by HPLC
This protocol provides a general framework for assessing the stability of this compound solutions. Specific parameters may need to be optimized for your equipment and reagents.
-
Objective: To determine the concentration and purity of a this compound solution over time under specific storage conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio may need optimization.
-
This compound reference standard
-
Appropriate vials for the autosampler
-
-
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of this compound of known concentrations using the reference standard. b. Inject each standard onto the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: a. At each time point of your stability study (e.g., 0, 24, 48 hours), take an aliquot of your test solution. b. Dilute the aliquot to a concentration that falls within the range of your calibration curve. c. Inject the diluted sample onto the HPLC system.
-
Data Analysis: a. Determine the peak area of this compound in your sample chromatogram. b. Use the calibration curve to calculate the concentration of this compound in your sample. c. Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation. d. Examine the chromatogram for the appearance of new peaks, which may indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Simplified signaling pathway of thyroid hormone.
References
Technical Support Center: Chiral Separation of DL-Thyroxine
Welcome to the technical support center for the chiral separation of DL-Thyroxine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the enantioselective analysis of Thyroxine.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution of Enantiomers | Inappropriate chiral stationary phase (CSP) or chiral mobile phase (CMP). | - CSP: Select a CSP known to be effective for thyroxine, such as teicoplanin-based (e.g., Chirobiotic T), crown ether-based (e.g., ChiroSil SCA (-)), or quinine-derived columns. - CMP: If using an achiral column (e.g., Silica, C18), employ a chiral mobile phase additive. A common system is a copper (II) complex with an amino acid like L-proline.[1] |
| Suboptimal mobile phase composition. | - Adjust the organic modifier (e.g., methanol, acetonitrile) percentage. For teicoplanin-based columns, a mobile phase of methanol and 0.1% triethylammonium acetate (TEAA) at a ratio of 70:30 (v/v) has shown good results.[2] - For crown ether columns, 60% methanol in water with 0.1% formic acid can be effective.[3] | |
| Incorrect mobile phase pH. | The pH of the mobile phase significantly impacts the ionization state of thyroxine and the chiral selector. For teicoplanin-based columns, a pH of 4.0 has been found to provide the best resolution.[2] | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Add a competing amine like triethylamine (TEA) to the mobile phase to reduce peak tailing, especially when using silica-based columns.[1] |
| Column overload. | Reduce the sample concentration. Linearity has been demonstrated in the range of 50–300 µg/mL for both enantiomers on a Chirobiotic T column. | |
| Irreproducible Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. Separations have been successfully performed at temperatures ranging from 25°C to 40°C. |
| Mobile phase instability. | Prepare fresh mobile phase daily. Ensure adequate mixing and degassing. | |
| Reversed Elution Order | Change in the chiral selector's stereochemistry. | When using a chiral mobile phase with a copper (II) complex, switching from an L-amino acid (e.g., L-proline) to a D-amino acid will reverse the elution order of the thyroxine enantiomers. Using a racemic DL-amino acid mixture will result in no separation. |
| Co-elution with Impurities | Lack of selectivity of the chromatographic system. | For complex samples, a gradient elution may be necessary to separate thyroxine enantiomers from other related iodinated compounds. A highly selective method using a CROWNPAK® CR-I (+) column with a gradient of acetonitrile and 0.1% formic acid has been shown to resolve these. |
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for the chiral separation of this compound?
A1: The most common approaches are High-Performance Liquid Chromatography (HPLC) based. These methods primarily utilize either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase (CMP). CSPs like those based on teicoplanin, crown ethers, or quinine derivatives are frequently used for direct separations. The CMP approach involves using a standard achiral column (like silica or C18) with a mobile phase containing a chiral selector, such as a copper (II) complex with an L-amino acid (e.g., L-proline).
Q2: How can I reverse the elution order of the D- and L-Thyroxine enantiomers?
A2: The elution order can be reversed when using a chiral mobile phase additive. For instance, if you are using a mobile phase containing an L-proline copper complex where L-T4 elutes before D-T4, switching to a D-proline copper complex will cause D-T4 to elute before L-T4. Using a racemic DL-proline complex will lead to no chiral separation.
Q3: What are the critical parameters to optimize for better separation?
A3: The critical parameters to optimize are the mobile phase composition (the type and percentage of the organic modifier), the pH of the mobile phase, the column temperature, and the flow rate. The choice of the chiral selector (either in the stationary phase or the mobile phase) is the most crucial factor.
Q4: What detection methods are suitable for the analysis of Thyroxine enantiomers?
A4: UV detection is commonly used, with wavelengths typically set around 215 nm or 226 nm. For higher sensitivity and selectivity, especially in complex matrices like plasma, tandem mass spectrometry (LC-MS/MS) is employed. Inductively coupled plasma mass spectrometry (ICP-MS) has also been used to specifically detect the iodine in thyroxine.
Q5: Are there methods for the simultaneous separation of Thyroxine and Triiodothyronine enantiomers?
A5: Yes, methods have been developed for the simultaneous separation of both thyroxine (T4) and triiodothyronine (T3) enantiomers using a quinine-derived chiral stationary phase in a reversed-phase HPLC setup.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the chiral separation of this compound.
Table 1: HPLC Methods with Chiral Stationary Phases (CSPs)
| CSP Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Key Findings |
| Teicoplanin-based (Chirobiotic T) | Methanol / 0.1% TEAA, pH 4.0 (70:30, v/v) | 1.0 | 25 | UV at 215 nm | Baseline separation (Rs > 3.0). LOD: 0.15 µg/mL (L-T4), 0.20 µg/mL (D-T4). |
| Crown Ether-based (ChiroSil SCA (-)) | 60% Methanol in Water with 0.1% Formic Acid | 1.4 | 40 | UHPLC-MS/MS | Rapid and sensitive method. Linearity from 0.5-100 µg/mL. |
| Crown Ether-based | 100% Methanol with 10 mM H₂SO₄ | Not specified | Not specified | Not specified | Optimized for determining optical purity in pharmaceuticals. |
| CROWNPAK® CR-I (+) | Acetonitrile with 0.1% Formic Acid (gradient) | Not specified | Not specified | LC-MS/MS | Simultaneous separation of various iodinated chiral compounds. Rs from 2.39 to 4.52. |
Table 2: HPLC Methods with Chiral Mobile Phases (CMPs)
| Stationary Phase | Chiral Mobile Phase Additive | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Key Findings |
| Silica gel | 0.2 mM L-proline, 0.1 mM Copper(II) acetate, 0.5 mM TEA | Acetonitrile / Water (35:65, v/v), pH 5.42 | 1.0 | 40 | UV | L-T4 eluted before D-T4. Separation completed in 12 min. |
| Silica | L-proline, Cupric acetate, TEA | Aqueous eluent | Not specified | Not specified | UV | LOD and LOQ for both enantiomers were 0.1 µg/ml and 0.8 µg/ml, respectively. |
Experimental Protocols
Method 1: Chiral Separation using a Teicoplanin-based CSP (based on)
-
Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a solution of 0.1% triethylammonium acetate (TEAA) and adjust the pH to 4.0. Mix this with methanol in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to the desired concentration (e.g., within the 50–300 µg/mL linear range).
-
Injection Volume: Typically 10-20 µL.
-
Analysis: Inject the sample and integrate the peaks for L- and D-Thyroxine.
Method 2: Chiral Separation using a CMP (based on)
-
Column: Silica gel column.
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine (TEA).
-
Mix this aqueous solution with acetonitrile in a 65:35 (v/v) ratio.
-
Adjust the final pH to 5.42.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector.
-
Sample Preparation: For serum samples, an extraction step is required to isolate the thyroxine. For standards, dissolve in a suitable solvent compatible with the mobile phase.
-
Analysis: Inject the sample. L-T4 is expected to elute before D-T4 with this mobile phase composition.
Visualizations
Caption: Workflow for this compound chiral separation.
Caption: Decision tree for troubleshooting poor resolution.
References
Technical Support Center: Navigating DL-Thyroxine in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid and address interference related to the use of DL-Thyroxine in your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-Thyroxine?
This compound is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-Thyroxine and L-Thyroxine. L-Thyroxine is the biologically active form of the hormone, while D-Thyroxine is generally considered to have significantly lower biological activity. When conducting experiments, it is crucial to consider which form of thyroxine is relevant to your research and to be aware of the potential for the D-isomer to interfere with assays designed to measure the L-isomer.
Q2: Can the D-isomer of thyroxine interfere with my L-Thyroxine immunoassay?
Yes, the D-isomer of thyroxine can interfere with immunoassays designed to measure L-Thyroxine. This is due to cross-reactivity, where the antibody used in the assay binds not only to L-Thyroxine but also to the structurally similar D-Thyroxine. The extent of this interference can vary significantly between different assay kits and antibody lots. This cross-reactivity can lead to an overestimation of L-Thyroxine concentration.
Q3: How can I determine if my anti-L-Thyroxine antibody cross-reacts with D-Thyroxine?
To determine the cross-reactivity of your antibody, you can perform a competitive immunoassay, such as an ELISA. This involves running a standard curve with L-Thyroxine and separate curves with potential cross-reactants, including D-Thyroxine. The concentration of each compound that causes a 50% reduction in signal is then used to calculate the percent cross-reactivity.
Q4: What are the alternatives to immunoassays for measuring L-Thyroxine in the presence of D-Thyroxine?
When specificity is critical, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are the preferred alternative to immunoassays. Chiral HPLC methods can separate the D- and L-isomers of thyroxine, allowing for their independent quantification. This eliminates the issue of cross-reactivity and provides more accurate results for each isomer.
Troubleshooting Guides
Issue 1: Higher-than-expected L-Thyroxine concentrations in an immunoassay when using this compound.
Possible Cause:
-
Cross-reactivity of the assay antibody with D-Thyroxine. The antibody in your immunoassay kit may be binding to both D- and L-Thyroxine, leading to an inflated signal and an overestimation of the L-Thyroxine concentration.
Troubleshooting Steps:
-
Review the Assay Kit's Technical Data Sheet: Check the manufacturer's specifications for any information on cross-reactivity with D-Thyroxine. Note that this information is not always provided.
-
Perform a Cross-Reactivity Test: If the information is not available or if you suspect significant cross-reactivity, perform a competitive ELISA to quantify the cross-reactivity of your antibody with D-Thyroxine.
-
Consider an Alternative Analytical Method: If cross-reactivity is confirmed and is impacting the accuracy of your results, switch to a more specific method like chiral HPLC that can separate and individually quantify the D- and L-isomers.
Issue 2: Inconsistent or non-reproducible results in cell-based assays involving this compound.
Possible Cause:
-
Biological activity of D-Thyroxine. Although less potent than L-Thyroxine, D-Thyroxine may still exhibit some biological activity, such as binding to thyroid hormone receptors (TRs), which can lead to unintended effects in your experiments.[1][2]
Troubleshooting Steps:
-
Investigate the Biological Activity of D-Thyroxine: Review the literature to understand the known effects of D-Thyroxine on the specific signaling pathways or cellular processes you are studying.
-
Use Pure L-Thyroxine: If possible, use purified L-Thyroxine instead of the DL-racemic mixture to eliminate any confounding effects from the D-isomer.
-
Employ a Separation Technique: If you must use this compound, consider using chiral HPLC to separate the isomers and then use the purified L-Thyroxine fraction in your cell-based assays.
Data Presentation
Table 1: Comparison of Analytical Methods for Thyroxine Isomer Analysis
| Feature | Immunoassay (e.g., ELISA) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Antibody-antigen binding | Differential partitioning between a mobile and a chiral stationary phase |
| Specificity | Can be subject to cross-reactivity from D-Thyroxine. | High; can separate and individually quantify D- and L-isomers. |
| Primary Output | Total immunoreactive thyroxine (may include both isomers) | Concentration of each individual isomer (D- and L-Thyroxine) |
| When to Use | For rapid screening when isomer specificity is not critical. | When accurate quantification of L-Thyroxine in the presence of D-Thyroxine is required. |
Experimental Protocols
Protocol 1: Determination of Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure to assess the cross-reactivity of an anti-L-Thyroxine antibody with D-Thyroxine.
Materials:
-
Microplate coated with a capture antibody specific for the anti-L-Thyroxine antibody.
-
Anti-L-Thyroxine antibody.
-
L-Thyroxine standard.
-
D-Thyroxine.
-
Enzyme-conjugated L-Thyroxine tracer.
-
Substrate for the enzyme.
-
Wash buffer.
-
Stop solution.
-
Plate reader.
Procedure:
-
Prepare Standard and Cross-Reactant Dilutions: Prepare a serial dilution of the L-Thyroxine standard and the D-Thyroxine cross-reactant.
-
Competitive Binding: To the coated microplate wells, add the anti-L-Thyroxine antibody, the enzyme-conjugated L-Thyroxine tracer, and either the L-Thyroxine standard or the D-Thyroxine dilution.
-
Incubation: Incubate the plate to allow for competitive binding to occur.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well and incubate to allow for color development.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Absorbance: Measure the absorbance of each well using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of L-Thyroxine.
-
Determine the concentration of L-Thyroxine and D-Thyroxine that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of L-Thyroxine / IC50 of D-Thyroxine) x 100
-
Protocol 2: Chiral Separation of D- and L-Thyroxine using HPLC
This protocol provides a general method for the separation of thyroxine isomers. Specific conditions may need to be optimized for your particular instrument and column.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., crown ether or quinine-derived).
-
Mobile phase (e.g., 100% methanol with 10 mM sulfuric acid).
-
This compound sample.
-
D-Thyroxine and L-Thyroxine standards.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent.
-
HPLC System Setup:
-
Install the chiral column.
-
Equilibrate the system with the mobile phase at a constant flow rate.
-
Set the UV detector to the appropriate wavelength for thyroxine detection (e.g., 225 nm).
-
-
Injection: Inject the prepared sample and standards onto the HPLC system.
-
Chromatographic Separation: The D- and L-isomers will separate as they travel through the chiral column, resulting in two distinct peaks in the chromatogram.
-
Peak Identification and Quantification:
-
Identify the peaks for D- and L-Thyroxine by comparing their retention times to those of the pure standards.
-
Quantify the amount of each isomer by integrating the area under each peak and comparing it to a calibration curve generated from the standards.
-
Mandatory Visualizations
Caption: L-Thyroxine (T4) is converted to the more active L-Triiodothyronine (T3), which binds to the thyroid hormone receptor (TR). The TR then forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on DNA to regulate gene expression.
Caption: In a competitive immunoassay, a higher concentration of the analyte (L-Thyroxine) in the sample leads to less binding of the labeled tracer to the antibody, resulting in a lower signal.
Caption: A logical workflow to troubleshoot unexpected results when using this compound in analytical assays.
References
Technical Support Center: Optimization of Mobile Phase for Thyroxine Enantiomer Separation
Welcome to the technical support center for the optimization of mobile phase for thyroxine enantiomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) used for thyroxine enantiomer separation?
A1: Several types of chiral stationary phases are effective for separating thyroxine enantiomers. Teicoplanin-based CSPs, such as Chirobiotic T, are frequently used in reversed-phase mode.[1][2][3] Crown ether-based CSPs, like ChiroSil SCA (-), have also been successfully employed.[4][5] Additionally, ligand-exchange chromatography with a chiral selector like L-proline complexed with copper (II) ions can be utilized with a standard silica column.
Q2: What are the key mobile phase parameters to optimize for better separation?
A2: The critical mobile phase parameters to optimize for thyroxine enantiomer separation include the type and concentration of the organic modifier (e.g., methanol or acetonitrile), the pH of the aqueous buffer, and the type and concentration of mobile phase additives.
Q3: What is the typical starting mobile phase composition for a teicoplanin-based column?
A3: A common starting mobile phase for a teicoplanin-based column (e.g., Chirobiotic T) is a mixture of methanol and an aqueous buffer, such as 0.1% triethylammonium acetate (TEAA), at a pH of around 4.0. A typical starting ratio would be in the range of 60:40 to 70:30 (v/v) methanol to buffer.
Q4: How does the pH of the mobile phase affect the separation of thyroxine enantiomers?
A4: The pH of the mobile phase significantly influences the retention and resolution of thyroxine enantiomers. For teicoplanin-based columns, a pH of 4.0 has been shown to provide the best resolution. It is crucial to operate within the recommended pH range for the specific column to avoid damaging the stationary phase.
Q5: Can I use a chiral mobile phase instead of a chiral column?
A5: Yes, it is possible to separate thyroxine enantiomers on a standard achiral column (e.g., silica gel) by using a chiral mobile phase. This typically involves a chiral ligand-exchange system, where a chiral selector, such as an L-proline and copper (II) acetate complex, is added to the mobile phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | - Inappropriate mobile phase composition. - Incorrect mobile phase pH. - Unsuitable chiral stationary phase. | - Optimize the organic modifier (methanol or acetonitrile) percentage. - Adjust the pH of the aqueous buffer; for teicoplanin-based columns, a pH of 4.0 is often optimal. - If using a teicoplanin-based column, ensure the mobile phase is in reversed-phase mode. - Consider a different type of chiral stationary phase if optimization does not yield satisfactory results. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase. - Column contamination or degradation. - Mismatch between the sample solvent and the mobile phase. | - Add a mobile phase modifier like triethylamine (TEA) to reduce silanol interactions. - Ensure the mobile phase buffer concentration is adequate (typically 5-10 mM for reversed-phase). - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement. - Dissolve the sample in the mobile phase whenever possible. |
| Broad peaks | - High dead volume in the HPLC system. - Column overload. - Inefficient column. | - Check and minimize the length and diameter of tubing between the injector, column, and detector. - Reduce the injection volume or the concentration of the sample. - Replace the column with a new, high-efficiency column. |
| Irreproducible retention times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration issues. | - Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly. - Use a column oven to maintain a constant and optimized temperature (e.g., 25°C or 40°C). - Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
| Loss of resolution over time | - Column aging or contamination. - Changes in mobile phase composition due to evaporation of the organic component. | - Use a guard column to protect the analytical column from contaminants. - Periodically flush the column according to the manufacturer's instructions. - Keep mobile phase reservoirs tightly capped to prevent evaporation. |
Experimental Protocols
Method 1: Separation on a Teicoplanin-Based Chiral Stationary Phase
This method is based on the work by Gondová et al. and provides a robust protocol for the separation of thyroxine enantiomers using a Chirobiotic T column.
1. Chromatographic System:
-
HPLC system with a UV detector.
-
Chirobiotic T column (250 mm x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare a 0.1% (v/v) triethylammonium acetate (TEAA) aqueous buffer by adjusting a 0.1% aqueous solution of triethylamine with acetic acid to a pH of 4.0.
-
The mobile phase consists of a mixture of methanol and the 0.1% TEAA buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Prepare a racemic standard of D- and L-thyroxine at a concentration of 150 µg/mL in the mobile phase.
Method 2: Separation using a Chiral Mobile Phase
This protocol is adapted from a method utilizing a chiral mobile phase additive for the separation of thyroxine enantiomers on a standard silica column.
1. Chromatographic System:
-
HPLC system with a UV detector.
-
Silica gel column.
2. Mobile Phase Preparation:
-
Prepare the chiral mobile phase (CMP) consisting of a 35:65 (v/v) mixture of acetonitrile and water.
-
To this mixture, add copper(II) acetate to a final concentration of 0.1 mM, L-proline to 0.2 mM, and triethylamine (TEA) to 0.5 mM.
-
Adjust the pH of the final mobile phase to 5.42.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
Data Presentation
Table 1: Optimized Chromatographic Conditions for Thyroxine Enantiomer Separation
| Parameter | Method 1: Teicoplanin CSP | Method 2: Chiral Mobile Phase | Method 3: Crown Ether CSP |
| Stationary Phase | Chirobiotic T (250 mm x 4.6 mm, 5 µm) | Silica Gel | ChiroSil SCA (-) |
| Mobile Phase | Methanol / 0.1% TEAA, pH 4.0 (70:30, v/v) | Acetonitrile / Water (35:65, v/v) with 0.1 mM Copper(II) acetate, 0.2 mM L-proline, 0.5 mM TEA, pH 5.42 | Methanol / Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.4 mL/min |
| Temperature | 25 °C | 40 °C | 40 °C |
| Detection | UV at 215 nm | Not specified | UHPLC-MS/MS |
Visualizations
Caption: Experimental workflow for optimizing thyroxine enantiomer separation.
Caption: Troubleshooting logic for poor peak resolution in thyroxine enantiomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development of Ultra High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Enantiomer Resolution of Thyroxine on a Chiral Crown Ether Derived Chiral Stationary Phase | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting DL-Thyroxine Sample Preparation
Welcome to the technical support center for DL-Thyroxine analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation, with a focus on resolving issues related to low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during sample preparation?
Low recovery of this compound can stem from a variety of factors throughout the analytical workflow. The most prevalent issues include:
-
Matrix Effects: The sample matrix (e.g., serum, plasma, tissue homogenate) contains numerous endogenous substances that can interfere with the accurate quantification of thyroxine.[1][2][3] These interferences can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate recovery values.[3]
-
Adsorption to Labware: Thyroxine is known to adsorb to the surfaces of common laboratory plastics and glassware.[4] This non-specific binding can lead to a significant loss of the analyte before it even reaches the analytical instrument. The choice of pipette tips, tubes, and plates is crucial to minimize this effect.
-
Suboptimal Extraction Procedures: Inefficient extraction of thyroxine from the sample matrix is a primary contributor to low recovery. This can be due to the wrong choice of extraction solvent, improper pH, or an inadequate extraction technique like solid-phase extraction (SPE).
-
Analyte Instability: this compound is sensitive to light, heat, and humidity. Improper sample handling and storage, including repeated freeze-thaw cycles, can lead to degradation of the analyte and consequently, lower recovery.
-
Assay Interferences: In immunoassays, the presence of heterophile antibodies, anti-ruthenium antibodies, or biotin supplements can lead to falsely low or high results. Similarly, certain medications can interfere with thyroid function tests.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve the root causes of low this compound recovery.
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects are a significant source of variability in thyroxine quantification. The following steps can help identify and minimize their impact.
Troubleshooting Workflow for Matrix Effects
References
- 1. Matrix-dependent bias in total thyroxine measurement on the Beckman Access - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Uncertainties in Quantitative Adverse Outcome Pathways by Analysis of Thyroid Hormone in the Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: DL-Thyroxine Quality Control Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DL-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a this compound sample in a research lab?
A1: The most common methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS).[1][2][3] Spectrophotometric methods and Thin-Layer Chromatography (TLC) can also be employed for preliminary or semi-quantitative analysis.[4][5]
Q2: What are the common impurities found in this compound samples?
A2: Impurities in synthetic thyroxine can include products of deiodination, aliphatic chain oxidation, and dimeric compounds. It is crucial to characterize these impurities as they may be toxic or have pharmacological relevance.
Q3: How should this compound samples be stored to ensure stability?
A3: this compound is sensitive to light, moisture, and high temperatures. It is recommended to store samples in a cool, dark, and dry environment. Exposure to direct sunlight can lead to significant degradation. The stability of L-T4 can be compromised by the presence of oxygen, and it is more stable in moist conditions with high relative humidity than in dry conditions.
Q4: What is the difference between total T4 and free T4 analysis?
A4: A total T4 test measures both the free and protein-bound forms of the hormone in the blood. A free T4 test measures only the active, unbound form. For quality control of the pure substance in a research lab, you will be analyzing the total concentration of this compound.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or peak tailing in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. This compound is an amino acid, and its ionization state is pH-dependent. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Degraded Column | Replace the column with a new one of the same type. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper function. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Pump Malfunction | Check the pump for leaks and ensure consistent flow rate. |
| Air Bubbles in the System | Degas the mobile phase and prime the pump. |
Problem: Extraneous peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Use high-purity solvents and reagents for sample preparation. Filter the sample before injection. |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents. |
| Carryover from Previous Injection | Run a blank injection to check for carryover. Clean the injector and autosampler needle if necessary. |
| Degradation of this compound | Prepare fresh samples and protect them from light and heat. |
Spectrophotometric Analysis
Problem: Low absorbance reading.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for this compound analysis (typically around 225-230 nm in a suitable solvent). |
| Low Sample Concentration | Prepare a more concentrated sample solution. |
| Cuvette Issues | Use clean, unscratched cuvettes. Ensure the cuvette is properly aligned in the light path. |
| Incorrect Blank | Use the same solvent for the blank as was used to dissolve the sample. |
Problem: High or unstable baseline.
| Possible Cause | Troubleshooting Step |
| Lamp Instability | Allow the spectrophotometer lamp to warm up for the recommended time. If the problem persists, the lamp may need to be replaced. |
| Contaminated Solvent | Use high-purity, spectrophotometric-grade solvents. |
| Dirty Optics | Have the spectrophotometer's optics cleaned by a qualified technician. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general guideline and may need to be optimized for your specific instrument and sample.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of methanol and 0.01 M NaOH). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the same solvent as the standard solutions. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-50 µL.
-
Column Temperature: 40°C.
-
Detection: UV at 225 nm.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.
Spectrophotometric Method for this compound
This is a basic protocol for quantitative analysis.
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent at the analysis wavelength (e.g., a mixture of methanol and water).
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard of a known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the same solvent to a concentration that falls within the range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (e.g., 230 nm).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid and comprehensive impurity profiling of synthetic thyroxine by ultrahigh-performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Minimizing Thyroxine Adsorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of thyroxine (T4) to labware surfaces during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing thyroxine adsorption to labware important?
A1: Thyroxine is a hydrophobic molecule prone to adsorbing to surfaces, particularly plastics like polypropylene and even glass.[1][2] This loss of analyte can lead to inaccurate experimental results, including underestimation of concentrations in immunoassays, binding assays, and other analytical methods.[1][3] For accurate and reproducible data, it is crucial to minimize this non-specific binding.
Q2: What types of labware are most susceptible to thyroxine adsorption?
A2: Polypropylene tubes and pipette tips are common culprits for significant thyroxine adsorption.[3] While glass is often considered a more inert alternative, borosilicate glass can also adsorb thyroxine. Interestingly, some treatments designed to make plastic "low-binding" can actually increase the adsorption of certain proteins and molecules.
Q3: How can I prevent or reduce thyroxine adsorption to my labware?
A3: Several strategies can be employed:
-
Careful selection of labware: Opt for materials with lower binding properties. Studies have compared polypropylene, borosilicate glass, and silanized glass, with varying results depending on the solvent used.
-
Solvent optimization: The composition of your solvent can significantly impact thyroxine stability and its tendency to adsorb. For instance, adding pH modifiers like ammonium hydroxide to ethanolic solutions can improve stability and recovery.
-
Surface coating: Pre-coating labware with a blocking agent like Bovine Serum Albumin (BSA) can effectively reduce the adsorption of thyroxine.
-
Use of siliconized labware: Siliconizing glass surfaces can prevent the loss of iodine and iodinated thyronine compounds through adsorption.
Troubleshooting Guides
Problem: I am seeing lower than expected concentrations of thyroxine in my samples.
| Possible Cause | Troubleshooting Steps |
| Adsorption to plastic labware (e.g., polypropylene tubes, pipette tips) | 1. Switch to low-binding polypropylene tubes or consider using glass tubes. 2. Pre-coat tubes with a 100 mg/mL solution of Bovine Serum Albumin (BSA) for 24 hours. 3. Minimize the contact time of the thyroxine solution with plastic surfaces. |
| Adsorption to glass labware | 1. Use silanized borosilicate glass vials to reduce adsorption. 2. Ensure glassware is scrupulously clean, as residues can promote binding. |
| Inappropriate solvent composition | 1. If using an ethanolic solution, consider adding 1.7% ammonium hydroxide to improve thyroxine stability and recovery. 2. Avoid solvents like 10% acetonitrile in water with 0.1% formic acid, which have shown lower T4 recovery. |
| Degradation of thyroxine | 1. Thyroxine is sensitive to light, temperature, and pH. Store stock solutions at -20°C in light-protected containers. 2. Ensure the pH of your buffers is compatible with thyroxine stability. |
Quantitative Data Summary
The following tables summarize the recovery of thyroxine from different labware materials using various solvents. This data is extracted from a study evaluating pre-analytical factors for free thyroxine measurement.
Table 1: Thyroxine Recovery from Different Labware after One Exposure
| Labware | Solvent A (100% Ethanol) | Solvent B (1.7% NH4OH in Ethanol) | Solvent E (10% Acetonitrile in water with 0.1% Formic Acid) |
| Polypropylene 96-well plate | High Recovery | High Recovery | Lower Recovery |
| Untreated borosilicate glass tube | High Recovery | High Recovery | Lower Recovery |
| Silanized borosilicate glass vial | Lower Recovery | Lower Recovery | Lower Recovery |
Table 2: Thyroxine Recovery from Different Labware after Five Consecutive Exposures
| Labware | Solvent A (100% Ethanol) | Solvent B (1.7% NH4OH in Ethanol) | Solvent E (10% Acetonitrile in water with 0.1% Formic Acid) |
| Polypropylene 96-well plate | High Recovery | High Recovery | Lower Recovery |
| Untreated borosilicate glass tube | High Recovery | High Recovery | Lower Recovery |
| Silanized borosilicate glass vial | Lower Recovery | Lower Recovery | Lower Recovery |
Note: "High Recovery" and "Lower Recovery" are relative terms based on the findings of the cited study. The study indicated that the recovery of T4 in solvents A and B from 96-well plates or test tubes was higher than the recovery after exposure to silanized vials, and the recoveries for all labware tested using solvent E were lower than for solvents A or B.
Experimental Protocols
Protocol 1: Coating Polypropylene Tubes with Bovine Serum Albumin (BSA)
This protocol is adapted from a study on preventing the adsorption of Surfactant Protein D, a principle that can be applied to other adsorptive molecules like thyroxine.
Objective: To coat the inner surface of polypropylene tubes with BSA to block the non-specific binding of thyroxine.
Materials:
-
Polypropylene tubes
-
Bovine Serum Albumin (BSA)
-
Deionized water (dH₂O)
Procedure:
-
Prepare a 100 mg/mL solution of BSA in dH₂O.
-
Add the BSA solution to the polypropylene tubes, ensuring the entire inner surface is in contact with the solution.
-
Incubate the tubes for 24 hours.
-
After incubation, aspirate the BSA solution.
-
The tubes are now coated and ready for use. It is recommended to use them immediately. The presence of other proteins in a complex sample may also help prevent thyroxine adsorption.
Visualizations
Caption: Workflow for coating labware with BSA to prevent thyroxine adsorption.
References
Technical Support Center: Troubleshooting DL-Thyroxine Experiments
Welcome to the technical support center for DL-Thyroxine experiments. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot unexpected results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and L-Thyroxine (Levothyroxine), and how might this affect my experimental results?
A1: this compound is a racemic mixture, meaning it contains both the Dextro (D) and Levo (L) isomers of thyroxine in equal amounts. L-Thyroxine (Levothyroxine) is the biologically active isomer that is primarily produced by the thyroid gland and used in clinical therapy.[1] The D-isomer has significantly lower biological activity in terms of metabolic regulation but may retain some effects, including historical use for cholesterol-lowering, which was associated with cardiac side effects. If your experiment is designed to study the physiological effects of thyroid hormone, the presence of the D-isomer in a this compound preparation can lead to unexpected or inconsistent results compared to using pure L-Thyroxine.
Q2: My this compound solution appears to be losing potency over time. What could be the cause?
A2: this compound, like L-Thyroxine, is a labile compound susceptible to degradation.[2] Several factors can contribute to its instability:
-
Exposure to Light, Heat, and Air: Thyroxine is sensitive to these environmental factors.[1] It should be stored in airtight, light-resistant containers.[1]
-
Humidity and Moisture: The presence of moisture significantly accelerates the degradation of thyroxine.[3] Studies have shown degradation of up to 40% in the presence of moisture at higher temperatures.
-
Storage Temperature: Elevated temperatures can cause rapid degradation. While some preparations are stable at room temperature, storage at 8–15°C may be required to maintain potency.
Q3: I am observing high variability between replicate wells in my cell-based assay. What are the potential sources of this inconsistency?
A3: High variability can stem from several sources:
-
Compound Instability: As mentioned in Q2, this compound can degrade in solution. Ensure fresh stock solutions are prepared regularly and stored appropriately.
-
Solvent Effects: The choice of solvent and its final concentration in the cell culture medium can impact cell viability and response. Always include a vehicle control (medium with solvent only) to assess baseline effects.
-
Incompatible Excipients: If you are using a formulated version of this compound, certain excipients can interact with the active pharmaceutical ingredient (API) and affect its stability and activity. For example, excipients like crospovidone, povidone, and sodium laurel sulfate have been shown to cause significant API degradation.
-
Assay Interference: Components in your serum-containing media or the compound itself could interfere with the assay readout (e.g., fluorescence, luminescence).
Troubleshooting Guides
Guide 1: Unexpected Potency or Efficacy Results
If your this compound is showing lower-than-expected or highly variable potency, consult the following guide.
Caption: Troubleshooting workflow for potency issues.
Detailed Steps:
-
Assess Compound Stability: Thyroxine is sensitive to heat, light, and humidity. Degradation can occur rapidly at elevated temperatures (e.g., 60°C).
-
Action: Prepare fresh stock solutions from a powder stored under recommended conditions (cool, dark, dry). Avoid repeated freeze-thaw cycles.
-
-
Evaluate Excipient Compatibility: If using a commercial tablet or formulation, be aware that excipients can significantly impact stability.
-
Action: Whenever possible, use pure this compound powder for in vitro experiments. If using a formulation, check its composition. Studies have identified several excipients that are incompatible with levothyroxine.
Table 1: Effect of Excipients on Levothyroxine Stability
Excipient Category Compatible Examples Incompatible Examples Reference Fillers / Binders Microcrystalline Cellulose, Dibasic Calcium Phosphate Lactose, Mannitol, Sorbitol Disintegrants - Crospovidone, Povidone | Surfactants | - | Sodium Laurel Sulfate (SLS) | |
-
-
Verify Experimental Protocol:
-
Cell Conditions: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Vehicle Controls: Always run a vehicle control to ensure the solvent used to dissolve the this compound is not affecting the cells.
-
-
Consider Isomer Effects: The D-isomer in your this compound mixture has low biological activity on thyroid hormone receptors. Its presence effectively dilutes the active L-isomer and could have off-target effects.
-
Action: If results are inconsistent with expected thyroid hormone effects, consider running a parallel experiment with pure L-Thyroxine to determine if the D-isomer is a confounding factor.
-
Guide 2: Discordant Results from Immunoassays (e.g., TSH, T4 levels)
This guide addresses situations where biochemical measurements of thyroid hormones or TSH do not align with the expected biological response in your model system.
Caption: Simplified diagram of the HPT axis signaling.
Background: In a physiological system, high levels of T4 (Thyroxine) should suppress the release of TSH from the pituitary gland via negative feedback. If your experimental results contradict this (e.g., you administer this compound but TSH levels do not decrease or even increase), it may be due to assay interference.
Troubleshooting Steps:
-
Rule out Contamination and Sample Mix-up: This is the most common source of error. Re-run a subset of samples to confirm the initial findings.
-
Investigate Assay Interference: Immunoassays for thyroid hormones and TSH are susceptible to various forms of interference.
-
Heterophilic Antibodies: These are human antibodies (e.g., HAMA - human anti-mouse antibodies) that can cross-link the capture and detection antibodies in an immunoassay, leading to a falsely elevated signal.
-
Analyte-Specific Autoantibodies: The presence of autoantibodies against T4 or TSH can interfere with the assay, typically causing falsely high readings.
-
Biotin Interference: If your experimental model involves biotin supplementation (e.g., in cell culture media), high levels of biotin can interfere with streptavidin-biotin based immunoassays, often leading to falsely low TSH and falsely high T4/T3 results.
Table 2: Common Immunoassay Interferences and Their Effects
Interfering Substance Typical Effect on TSH Typical Effect on FT4 How to Investigate Reference Heterophilic Antibodies Falsely High No direct effect Re-test using a different assay platform; use blocking reagents. Anti-T4 Autoantibodies No direct effect Falsely High Re-test with an alternative method (e.g., equilibrium dialysis); sample dilution. | Biotin (in high conc.) | Falsely Low | Falsely High | Test with a non-biotin-based assay; sample pre-treatment to remove biotin. | |
-
-
Perform a Sample Dilution Test:
-
Protocol: Serially dilute the problematic sample with the manufacturer-provided diluent.
-
Expected Result: If no interference is present, the measured concentration should decrease linearly with the dilution factor.
-
Unexpected Result: A non-linear recovery upon dilution is indicative of interference, often from antibodies. Note that this test is not always sensitive or specific.
-
-
Consult the Assay Manufacturer: Contact the technical support for your immunoassay kit. They can provide information on the specific vulnerabilities of their assay and may suggest methods to mitigate interference.
Experimental Protocols
Protocol 1: Basic this compound Stability Assessment in Solution
This protocol provides a framework for testing the stability of your this compound solution under your specific experimental conditions.
-
Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 0.1 M NaOH, followed by dilution in PBS or media).
-
Divide the stock solution into multiple aliquots in light-protected tubes.
-
-
Incubation:
-
Store aliquots under different conditions relevant to your experiment:
-
Condition A (Control): -80°C, protected from light.
-
Condition B: 4°C, protected from light.
-
Condition C: Room Temperature (e.g., 25°C), on the benchtop (exposed to light).
-
Condition D: 37°C incubator (simulating cell culture conditions).
-
-
-
Time Points:
-
At designated time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr, 48 hr), take one aliquot from each condition.
-
-
Analysis:
-
Analyze the concentration of thyroxine in each aliquot using a reliable method, such as HPLC or a validated immunoassay.
-
-
Evaluation:
-
Plot the concentration of this compound versus time for each condition. Significant decreases in concentration indicate degradation. This will help you define the window of stability for your experimental solutions.
-
References
Technical Support Center: DL-Thyroxine Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of DL-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in an aqueous solution?
A1: this compound is most stable in alkaline conditions.[1] As the pH of a solution containing this compound is increased, its stability generally improves.[1] Conversely, acidic conditions can lead to the degradation of the molecule.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. It exhibits higher solubility in highly acidic environments (pH below 2.2) and in alkaline environments (pH above 10.1). Its lowest solubility is observed in the pH range of 4 to 5. This pH-dependent solubility is a critical factor in its dissolution and subsequent absorption.
Q3: Can the excipients in a formulation influence the pH-dependent stability of this compound?
A3: Yes, excipients can significantly impact the stability of this compound. The use of basic pH modifiers, such as sodium carbonate, sodium bicarbonate, or magnesium oxide, in tablet formulations has been shown to improve the stability of levothyroxine.[2] Conversely, certain excipients can create a microenvironment with a lower pH, which can accelerate the degradation of this compound, especially in the presence of moisture.
Q4: What are the primary degradation pathways for this compound, and are they pH-dependent?
A4: The primary degradation pathways for this compound include deiodination (the removal of iodine atoms) in solution and deamination in the solid state.[1] The rate of deiodination in aqueous solutions is influenced by pH, with acidic conditions generally promoting this degradation pathway.
Q5: How does a change in gastric pH affect the in vivo activity of orally administered this compound?
A5: The acidic environment of the stomach is crucial for the dissolution of solid oral dosage forms of this compound. While the primary absorption occurs in the small intestine, inadequate dissolution in the stomach due to higher gastric pH (less acidic) can lead to reduced absorption and consequently, diminished therapeutic activity. This is why patients with conditions that increase gastric pH may require higher doses of thyroxine.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays using a this compound stock solution.
-
Possible Cause: Degradation of this compound in your stock solution due to inappropriate pH.
-
Troubleshooting Steps:
-
Verify Stock Solution pH: Measure the pH of your prepared this compound stock solution.
-
Adjust pH if Necessary: If the pH is acidic, consider preparing a fresh stock solution using a buffer with a slightly alkaline pH to improve stability.
-
Storage: Store the stock solution at the recommended temperature and protect it from light, as light can also contribute to degradation.
-
Fresh Preparation: For sensitive experiments, it is advisable to prepare the this compound solution fresh for each use.
-
Issue 2: Low bioavailability observed in an animal study with a new oral formulation of this compound.
-
Possible Cause: Poor dissolution of the formulation at the pH of the gastrointestinal tract.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies of your formulation in buffers mimicking the pH of the stomach (e.g., pH 1.2) and the small intestine (e.g., pH 6.8).
-
Formulation Re-evaluation: If dissolution is poor, especially at acidic pH, consider reformulating with excipients that promote disintegration and dissolution. The inclusion of basic pH modifiers can also enhance stability within the formulation.
-
Particle Size Analysis: The particle size of the active pharmaceutical ingredient (API) can also affect dissolution. Ensure consistent and appropriate particle size of the this compound used in your formulation.
-
Issue 3: Appearance of unexpected peaks during HPLC analysis of a stability study sample.
-
Possible Cause: Degradation of this compound into various byproducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: Compare the retention times of the unknown peaks with those of known this compound degradation products such as 3,3',5-triiodothyronine (T3), 3,5-diiodothyronine (T2), and various thyroacetic acid analogs.
-
Analyze Stability Conditions: Review the pH, temperature, and light exposure conditions of your stability study. Acidic pH is a likely contributor to increased degradation.
-
Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can effectively separate the intact drug from its degradation products.
-
Quantitative Data Summary
The following table summarizes the dissolution of this compound at different pH values, which is a key indicator of its potential bioavailability.
| pH | Percentage Dissolution | Time Point (minutes) | Notes |
| 1.2 | ~100% | 30 | Simulates gastric fluid; high dissolution is observed. |
| 4.0 | <60% | 30 | Significant decrease in dissolution as pH increases. |
| 4.5 | Lowest dissolution | - | Near the isoelectric point, solubility and dissolution are minimal. |
| 6.8 | >85% | 15-20 | Simulates intestinal fluid; dissolution increases again. |
Experimental Protocols
1. Protocol for HPLC Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound in a solution at a specific pH.
-
Objective: To quantify the remaining percentage of intact this compound over time in a solution of a defined pH.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
pH meter
-
HPLC system with a C18 column and UV detector
-
-
Methodology:
-
Preparation of Buffer Solution: Prepare a buffer solution at the desired pH (e.g., pH 3, 7, and 9) to be tested.
-
Preparation of this compound Solution: Accurately weigh and dissolve this compound in the prepared buffer to a known concentration.
-
Stability Study: Store aliquots of the this compound solution at a specified temperature (e.g., 40°C) and protect from light.
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each solution.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like 0.1% TFA.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Set the UV detector to a wavelength of 225 nm.
-
Injection: Inject the samples onto the HPLC system.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
2. Protocol for Dissolution Testing of this compound Tablets
This protocol describes a standard method for evaluating the dissolution of this compound from a solid dosage form at different pH values.
-
Objective: To determine the rate and extent of this compound dissolution from a tablet formulation in media of different pH.
-
Materials:
-
This compound tablets
-
Dissolution apparatus (USP Apparatus 2 - paddle method is common)
-
Dissolution media: Simulated Gastric Fluid (e.g., pH 1.2), Acetate Buffer (e.g., pH 4.5), and Simulated Intestinal Fluid (e.g., pH 6.8).
-
HPLC system for quantification.
-
-
Methodology:
-
Media Preparation: Prepare the dissolution media and bring them to 37°C ± 0.5°C.
-
Apparatus Setup: Set up the dissolution apparatus with the specified medium volume (e.g., 900 mL) and paddle speed (e.g., 50 rpm).
-
Dissolution Run: Place one tablet in each dissolution vessel.
-
Sampling: At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of the labeled amount of this compound dissolved against time for each pH medium to generate dissolution profiles.
-
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound.
Caption: Impact of pH on the stability and activity of this compound.
References
Technical Support Center: Refining Extraction Methods for Thyroxine from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of thyroxine (T4) from complex biological and environmental matrices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding thyroxine extraction methodologies.
Q1: What are the most common methods for extracting thyroxine from complex matrices?
A1: The three most prevalent methods for thyroxine extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Immunoaffinity Chromatography (IAC). The choice of method depends on the sample matrix, the required level of purity, sample throughput needs, and the analytical technique to be used for detection (e.g., LC-MS/MS).
Q2: What are the main challenges encountered during thyroxine extraction?
A2: Researchers often face challenges such as low recovery of thyroxine, significant matrix effects that interfere with analysis, co-extraction of interfering substances, and poor reproducibility of results.[1] The stability of thyroxine during the extraction process is also a critical consideration, as it can be sensitive to factors like light, temperature, and pH.[2][3]
Q3: How do I choose the right extraction method for my specific sample type?
A3: For complex biological fluids like serum or plasma, all three methods can be effective. SPE is often favored for its high throughput and potential for automation.[4] LLE is a cost-effective and versatile technique, particularly useful for removing lipids and other interferences. IAC offers the highest selectivity by using antibodies specific to thyroxine, which is ideal for applications requiring very high purity, though it can be more expensive. For environmental samples like wastewater, SPE has been shown to be effective.
Q4: What is the importance of pH during the extraction of thyroxine?
A4: pH plays a crucial role in thyroxine extraction. Adjusting the pH of the sample and the extraction solvents can significantly impact the charge state of the thyroxine molecule, which in turn affects its solubility and interaction with SPE sorbents or LLE solvents. Optimizing the pH is a key step in developing a robust extraction protocol.
Q5: How can I minimize the degradation of thyroxine during extraction and storage?
A5: Thyroxine is sensitive to light, heat, and humidity. To minimize degradation, it is recommended to work with samples on ice, protect them from light by using amber vials, and store extracts at low temperatures (-20°C or -80°C). The stability of thyroxine can also be affected by the presence of certain excipients if you are working with pharmaceutical formulations.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during thyroxine extraction using SPE, LLE, and IAC.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Analyte lost during sample loading: The sample solvent may be too strong, or the incorrect SPE phase was chosen. | Ensure the sample is dissolved in a weak solvent. Select an SPE sorbent with a higher affinity for thyroxine. |
| Analyte lost during washing: The wash solvent is too strong and is eluting the thyroxine. | Decrease the strength of the wash solvent or use a smaller volume. | |
| Incomplete elution of analyte: The elution solvent is too weak to displace the thyroxine from the sorbent. | Increase the strength or volume of the elution solvent. Consider adding a modifier like a small amount of acid or base to the elution solvent. | |
| SPE cartridge dried out before sample loading: This prevents proper interaction between the analyte and the sorbent. | Ensure the sorbent bed remains solvated after conditioning and equilibration steps. | |
| Poor Reproducibility | Inconsistent flow rate: Variable flow rates during sample loading, washing, or elution can lead to inconsistent results. | Use a vacuum manifold with a regulator or an automated SPE system to maintain a consistent flow rate. |
| Sample overloading: Exceeding the capacity of the SPE cartridge. | Use a larger SPE cartridge or dilute the sample before loading. | |
| High Matrix Effects in LC-MS/MS | Co-elution of interfering substances: The SPE protocol is not effectively removing matrix components like phospholipids. | Optimize the wash step with a solvent that removes interferences without eluting thyroxine. Consider using a different SPE sorbent chemistry. |
| Insufficient sample cleanup: The chosen SPE method is not suitable for the complexity of the matrix. | A multi-step extraction approach, such as combining LLE with SPE, may be necessary for very complex matrices. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Poor partitioning of thyroxine into the organic phase: The pH of the aqueous phase is not optimal, or the organic solvent is not suitable. | Adjust the pH of the aqueous sample to neutralize the charge on the thyroxine molecule, increasing its affinity for the organic solvent. Screen different organic solvents to find one with the best partitioning coefficient for thyroxine. |
| Formation of an emulsion: This is common with lipid-rich samples and traps the analyte at the interface. | To break the emulsion, you can try adding salt to the aqueous phase ("salting out"), centrifuging the sample, or filtering through a phase separation paper. | |
| Poor Reproducibility | Inconsistent phase separation: Difficulty in completely separating the aqueous and organic layers. | Allow sufficient time for the phases to separate. Centrifugation can aid in achieving a clean separation. |
| Variable extraction volumes: Inconsistent volumes of the organic phase are collected. | Use calibrated pipettes and be consistent in the collection of the organic layer. | |
| Contamination of Extract | Co-extraction of interfering substances: The chosen organic solvent is not selective enough. | Try a different organic solvent or a combination of solvents. A back-extraction step, where the analyte is extracted from the organic phase into a fresh aqueous phase at a different pH, can improve purity. |
Immunoaffinity Chromatography (IAC) Troubleshooting
| Problem | Potential Cause | Solution |
| Low Recovery | Inefficient binding of thyroxine to the antibody: The pH or ionic strength of the binding buffer is not optimal. | Optimize the composition of the binding buffer to ensure strong antibody-antigen interaction. |
| Incomplete elution of thyroxine: The elution buffer is not strong enough to disrupt the antibody-antigen interaction. | Use a stronger elution buffer, such as a low pH glycine-HCl buffer or a chaotropic agent. Ensure the pH of the eluted fractions is neutralized immediately to prevent degradation of thyroxine. | |
| Poor Reproducibility | Column overloading: Exceeding the binding capacity of the immunosorbent. | Determine the binding capacity of your IAC column and ensure you are not loading an excessive amount of sample. |
| Degradation of the immobilized antibody: Repeated use or harsh elution conditions can damage the antibody. | Follow the manufacturer's recommendations for column regeneration and storage. Avoid excessively harsh elution conditions if possible. | |
| Non-specific Binding | Co-purification of other molecules: Some matrix components may be binding non-specifically to the column matrix or the antibody. | Include a pre-clearing step where the sample is passed through a column with a non-specific antibody to remove components that bind non-specifically. Optimize the wash buffer to remove non-specifically bound molecules. |
Section 3: Data Presentation
The following tables summarize quantitative data from various studies on thyroxine extraction to facilitate the comparison of different methods.
Table 1: Comparison of Thyroxine Extraction Recovery Rates from Different Matrices
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Wastewater | 86 - 101 | |
| Wastewater Sludge | 94 - 95 | ||
| Human Serum | 81 - 107 | ||
| Rat Brain | >50 (optimized) | ||
| Liquid-Liquid Extraction (LLE) | Human Serum | >85 | |
| Salting-Out Assisted LLE | Human Serum & Fish Plasma | High | |
| Immunoaffinity Chromatography (IAC) | Human Serum | 17 - 35 |
Table 2: Comparison of Limits of Quantification (LOQ) for Thyroxine Extraction Methods
| Extraction Method | Matrix | Limit of Quantification (LOQ) | Reference |
| Solid-Phase Extraction (SPE) | Wastewater | 10.5 - 84.9 ng/L | |
| Wastewater Sludge | 1.1 - 4.3 ng/g | ||
| Human Serum | 10 pg/mL | ||
| Salting-Out Assisted LLE | Human Serum & Fish Plasma | 0.1 - 0.2 ng/mL | |
| Hollow Fiber Liquid-Phase Microextraction | Human Serum | 0.3 ng/g |
Section 4: Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Protocol for Solid-Phase Extraction (SPE) of Thyroxine from Human Serum
This protocol is adapted from a method for the analysis of thyroid hormones in human serum.
-
Sample Pre-treatment:
-
To 500 µL of serum, add an internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the thyroxine from the cartridge with 1 mL of a 5% ammonia solution in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol for Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of Thyroxine from Human Serum
This protocol is based on a method for the simultaneous determination of thyroxine and steroid hormones.
-
Sample Preparation:
-
To 100 µL of serum in a microcentrifuge tube, add an internal standard solution.
-
Add 225 µL of acetonitrile containing 10% methanol.
-
Add ammonium sulfate as the salting-out agent.
-
-
Extraction:
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 2300 x g for 10 minutes to separate the phases.
-
-
Collection:
-
Carefully collect the upper organic phase containing the thyroxine.
-
-
Analysis:
-
The collected organic phase can be directly injected into the LC-MS/MS system for analysis.
-
Protocol for Immunoaffinity Chromatography (IAC) of Thyroxine
This is a general protocol for IAC and should be adapted based on the specific antibody and support matrix used.
-
Antibody Immobilization:
-
Covalently couple a monoclonal antibody specific to thyroxine to an activated solid support matrix (e.g., agarose beads) according to the manufacturer's instructions.
-
-
Column Packing and Equilibration:
-
Pack the antibody-coupled beads into a chromatography column.
-
Equilibrate the column with a binding buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Loading:
-
Load the pre-clarified biological sample onto the equilibrated column.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove all unbound proteins and other matrix components.
-
-
Elution:
-
Elute the bound thyroxine from the column using an elution buffer that disrupts the antibody-antigen interaction (e.g., 0.1 M glycine-HCl, pH 2.5).
-
-
Neutralization and Analysis:
-
Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
The purified thyroxine is then ready for downstream analysis.
-
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships.
Caption: Workflow for Solid-Phase Extraction (SPE) of Thyroxine.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of Thyroxine.
Caption: Troubleshooting Logic for Low Recovery in SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. "Evaluation of Effect of Excipients, Temperature and Humidity on the St" by Niraj S. Amin [digitalcommons.uri.edu]
- 3. Influence of Formulation and Processing Factors on Stability of Levothyroxine Sodium Pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Addressing Variability in In-Vitro Responses to DL-Thyroxine
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering variability in in-vitro experiments with DL-Thyroxine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-Thyroxine for in-vitro studies?
A1: this compound is a racemic mixture containing both the biologically active L-Thyroxine (Levothyroxine) and the inactive D-Thyroxine. In most biological systems, only the L-isomer binds effectively to thyroid hormone receptors (TRs) and transporters to elicit a response. When using this compound, it is crucial to consider that only 50% of the concentration is the active L-isomer. This can be a significant source of variability if not accounted for in dosing calculations. For consistency and comparability, using the pure L-Thyroxine isomer is highly recommended.
Q2: What are the primary mechanisms of action for Thyroxine in a cellular context?
A2: Thyroxine (T4) acts as a prohormone and is converted to the more active form, triiodothyronine (T3), within the cell by deiodinase enzymes.[1][2] T3 then mediates its effects through two main pathways:
-
Genomic Pathway: T3 enters the nucleus and binds to thyroid hormone receptors (TRs), which form heterodimers with the retinoid X receptor (RXR).[3][4] This complex then binds to Thyroid Hormone Response Elements (TREs) on the DNA to regulate the transcription of target genes.[4]
-
Non-Genomic Pathway: T4 and T3 can also initiate rapid signaling events from the plasma membrane by binding to the integrin αvβ3 receptor. This can activate downstream pathways like PI3K/Akt and MAPK/ERK, influencing processes like cell proliferation and ion transport.
Q3: How should I prepare and store this compound solutions for in-vitro use?
A3: Proper preparation and storage are critical for maintaining the compound's activity. This compound is poorly soluble in water. It is typically dissolved in a small amount of 0.1 N NaOH and then diluted to the final stock concentration with culture medium or a buffered solution. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as thyroid hormones can be light-sensitive.
Q4: Why am I observing high variability between experimental replicates?
A4: High variability can arise from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes to dispense equal cell numbers into each well.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number, as cellular characteristics and receptor expression can change over time.
-
Reagent Inconsistency: Prepare fresh dilutions of this compound from a stock solution for each experiment. Serum concentration and batch variability in fetal bovine serum (FBS) can also significantly impact results, as it contains endogenous hormones and binding proteins.
-
Pipetting Errors: Use precise, calibrated pipettes and consistent technique, especially when preparing serial dilutions.
Q5: Which factors in my cell culture system can influence the response to Thyroxine?
A5: Several factors can modulate cellular responses:
-
Thyroid Hormone Receptor (TR) Expression: The levels of TRα and TRβ in your chosen cell line will determine the potential for a genomic response. It is advisable to confirm receptor expression via qPCR or Western blot.
-
Deiodinase Activity: The presence and activity of deiodinase enzymes (DIO1, DIO2, DIO3) are crucial for converting T4 to the active T3 or inactive reverse T3 (rT3). Cell lines with low deiodinase activity may show a blunted response to T4.
-
Thyroid Hormone Transporters: The expression of transporters like MCT8 is necessary for T4 and T3 to enter the cell and reach their nuclear targets.
-
Serum in Culture Media: Components in fetal bovine serum (FBS) can bind to thyroid hormones, reducing their bioavailable concentration. For certain experiments, using charcoal-stripped serum or serum-free media may be necessary to achieve consistent results.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or weak response to this compound treatment | 1. Inactive Compound: The this compound stock may have degraded. 2. Low Receptor Expression: The cell line may not express sufficient levels of thyroid hormone receptors (TRs). 3. Inefficient T4-to-T3 Conversion: The cell line may lack the necessary deiodinase enzymes to convert the T4 prohormone to active T3. 4. Use of DL-Isomer: The effective concentration of the active L-isomer may be too low. | 1. Prepare a fresh stock solution of this compound. If possible, test a new batch of the compound. 2. Verify TRα and TRβ expression using qPCR or Western blot. Select a cell line known to be responsive to thyroid hormones. 3. Co-treat with T3 to confirm the pathway is functional. Measure deiodinase activity or gene expression if possible. 4. Switch to L-Thyroxine for all future experiments to eliminate isomer-related variability. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Pipetting Inaccuracy: Inconsistent volumes of cells, media, or treatment solution. 3. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Visually inspect plates post-seeding for even confluence. 2. Use calibrated pipettes with appropriate volume ranges. Pre-wet pipette tips before dispensing. 3. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or media to create a humidity barrier. |
| Cell death observed at expected therapeutic concentrations | 1. Off-Target Toxicity: The observed effect may be due to cytotoxicity rather than a specific receptor-mediated response. 2. Contamination: The stock solution or culture media may be contaminated. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range. 2. Use a lower, non-toxic concentration range for subsequent experiments. 3. Filter-sterilize the stock solution and use fresh, sterile media and reagents. |
| Inconsistent gene expression results (qPCR) | 1. RNA Quality/Quantity: Poor quality RNA or inconsistent input amounts for reverse transcription. 2. Primer Inefficiency: Suboptimal primer design or validation. 3. Unstable Reference Gene: The chosen housekeeping gene's expression may be affected by the experimental treatment. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. Use a consistent amount of RNA for cDNA synthesis. 2. Validate primer efficiency by running a standard curve. 3. Validate your reference gene(s) for the specific cell model and conditions. Test multiple reference genes (e.g., GAPDH, ACTB, TBP) and use the most stable one for normalization. |
Quantitative Data Summary
The following table summarizes in-vitro concentrations of L-Thyroxine cited in literature. Note that optimal concentrations are highly cell-type and assay-dependent. Researchers should perform dose-response curves to determine the optimal concentration for their specific experimental system.
| Cell Type | Compound | Concentration Range | Observed Effect | Citation |
| U2OS and MG63 (osteoblast-like cells) | L-Thyroxine | 2.5–10 μM | Increased expression of Angiopoietin-1 (Ang1), enhanced alkaline phosphatase (ALP) activity, and cell mineralization. | |
| Human bronchial smooth muscle cells (ASM) | L-Thyroxine | 1–100 nM | Enhanced proliferative response and reduced expression of contractile proteins when co-treated with TGF-β1. | |
| GH1 cells (rat pituitary cell line) | T4 | 50 nM | Induced growth hormone (GH) response. |
Key Experimental Protocols
Protocol 1: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will result in 70-80% confluence at the time of treatment. Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (or vehicle control). Use charcoal-stripped serum if baseline hormone levels are a concern.
-
Incubation: Incubate cells for the desired treatment duration (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer and proceed with RNA extraction using a commercial kit (e.g., RNeasy Mini Kit), including a DNase treatment step.
-
Reverse Transcription (RT): Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit. Include a no-RT control to check for genomic DNA contamination.
-
qPCR: Prepare the qPCR reaction mix using a SYBR Green-based master mix and validated primers for target genes (e.g., DIO1, THRSP) and a stable reference gene. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Protocol 2: Thyroid Hormone Receptor (TR) Activation Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well white, clear-bottom plate.
-
Transfection: After 24 hours, co-transfect the cells with a thyroid hormone response element (TRE)-driven firefly luciferase reporter plasmid, a TR expression plasmid (if endogenous levels are low), and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After another 24 hours, replace the medium with fresh medium containing a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.
Caption: General experimental workflow for in-vitro studies with this compound.
Caption: Logical flowchart for troubleshooting common issues in Thyroxine experiments.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for DL-Thyroxine Enantiomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of thyroxine is critical in pharmaceutical development and quality control, as the L-enantiomer (Levothyroxine) is the biologically active form, while the D-enantiomer is considered an impurity with significantly less therapeutic activity.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of DL-Thyroxine.[2] This guide provides a comparative overview of validated HPLC methods, presenting experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance parameters of different validated HPLC methods for the enantiomeric analysis of this compound.
| Method/Chiral Stationary Phase (CSP) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Teicoplanin-Based CSP [1][3] | Chirobiotic T (250 mm x 4.6 mm, 5 µm) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | 1.0 | UV at 215 nm | > 3.0 | 50–300 | L-T4: 0.15, D-T4: 0.20 | L-T4: 0.40, D-T4: 0.50 |
| Crown Ether-Based CSP [4] | Not specified, crown ether type | 100% Methanol with 10 mM H₂SO₄ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Chiral Mobile Phase Additive | Silica gel column | Acetonitrile–water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine, pH 5.42 | 1.0 | UV | Baseline separation | Not specified | D/L-T4: 0.1 | D/L-T4: 0.8 |
Experimental Workflow and Validation
The validation of an HPLC method for enantiomer analysis is a critical process to ensure the reliability and accuracy of the results. The general workflow for method validation is depicted in the diagram below.
Caption: General workflow for HPLC method development and validation for enantiomer analysis.
Experimental Protocols
Below are the detailed experimental protocols for the compared HPLC methods.
Method using Teicoplanin-Based Chiral Stationary Phase
This method utilizes a macrocyclic glycopeptide (teicoplanin) as the chiral selector, which is covalently bonded to the silica support. The separation is achieved in reversed-phase mode.
-
Chromatographic System:
-
Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: Isocratic elution at 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector set at a wavelength of 215 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard solutions of L-thyroxine and D-thyroxine are prepared in the mobile phase.
-
Pharmaceutical preparations are suitably diluted with the mobile phase to fall within the linear range of the method (50–300 µg/mL).
-
-
Validation Parameters:
-
The method was validated according to ICH guidelines.
-
Linearity: The calibration curves for both enantiomers were linear over the concentration range of 50–300 µg/mL.
-
LOD and LOQ: The limits of detection were 0.15 µg/mL for L-thyroxine and 0.20 µg/mL for D-thyroxine. The limits of quantitation were 0.40 µg/mL for L-thyroxine and 0.50 µg/mL for D-thyroxine.
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision was found to be low, indicating good precision.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, flow rate, and temperature), and the resolution remained satisfactory.
-
Method using Crown Ether-Based Chiral Stationary Phase
This method employs a chiral crown ether as the stationary phase for the direct enantiomeric separation of thyroxine.
-
Chromatographic System:
-
Column: A commercially available crown ether-based chiral stationary phase column.
-
Mobile Phase: 100% methanol containing 10 mM sulfuric acid (H₂SO₄).
-
Detection: UV detection (wavelength not specified in the abstract).
-
-
Application:
-
This method was successfully applied to determine the optical purity of various commercial L-thyroxine pharmaceutical products and reagents.
-
The results indicated high optical purity (above 97-99%) for the pharmaceutical products.
-
Method using a Chiral Mobile Phase Additive
This approach involves the use of an achiral stationary phase (silica gel) and a mobile phase containing a chiral selector that forms transient diastereomeric complexes with the thyroxine enantiomers, allowing for their separation.
-
Chromatographic System:
-
Column: Standard silica gel column.
-
Mobile Phase: A mixture of acetonitrile and water (35:65, v/v) containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine, with the pH adjusted to 5.42.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection.
-
-
Key Principle:
-
The L-proline and copper(II) ions in the mobile phase form a chiral complex. This complex interacts differently with the L- and D-enantiomers of thyroxine, leading to their separation on the achiral silica column.
-
The elution order can be reversed by using D-proline instead of L-proline in the mobile phase.
-
-
Validation Parameters:
-
Sensitivity: The limit of detection for both enantiomers was reported as 0.1 µg/mL, and the limit of quantitation was 0.8 µg/mL.
-
The method was validated for precision, linearity, extraction recovery, and stability.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Thyroxine and L-Thyroxine: Biological Effects and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of D-thyroxine and L-thyroxine, supported by experimental data. The information is presented to facilitate a comprehensive understanding of their distinct physiological impacts and therapeutic potentials.
The stereoisomers of thyroxine, D-thyroxine (D-T4) and L-thyroxine (L-T4), exhibit significant differences in their biological activities, primarily due to their differential binding to thyroid hormone receptors and subsequent effects on cellular signaling and metabolism. While L-thyroxine is the biologically active form of the hormone essential for normal growth, development, and metabolism, D-thyroxine has been explored for its distinct metabolic effects, particularly on lipid metabolism.
Quantitative Comparison of Biological Effects
The following tables summarize the key quantitative differences in the biological effects of D-thyroxine and L-thyroxine based on available experimental data.
| Parameter | D-Thyroxine | L-Thyroxine | Reference |
| Thyroid Hormone Receptor Binding Affinity (Kd) | Data not available in searched literature | ~2 nM | [1] |
| Equipotent Dose for TSH Suppression | 4.0 mg | 0.15 mg | [2] |
| Effect on Serum Cholesterol | Equipotent to L-thyroxine at the specified doses | Equipotent to D-thyroxine at the specified doses | [2] |
| Effect on Serum Triglycerides | Equipotent to L-thyroxine at the specified doses | Equipotent to D-thyroxine at the specified doses | [2] |
| Effect on Serum Phospholipids | Equipotent to L-thyroxine at the specified doses | Equipotent to D-thyroxine at the specified doses | [2] |
Note: TSH refers to Thyroid-Stimulating Hormone.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Due to limitations in accessing the full-text of some cited articles, a detailed experimental protocol for the direct comparison of D- and L-thyroxine by Gorman et al. (1979) could not be fully extracted. However, a general outline based on the abstract and other available information is provided below, along with a protocol for inducing hyperthyroidism in an animal model.
Protocol 1: Comparative Effectiveness of D- and L-Thyroxine in Hypothyroid Subjects (Based on Gorman et al., 1979)
Objective: To compare the effectiveness of D-thyroxine and L-thyroxine in correcting hypothyroidism and lowering blood lipid levels.
Study Design: A comparative study in hypothyroid human subjects.
Patient Population: Subjects diagnosed with hypothyroidism.
Intervention:
-
Administration of 4 mg of D-thyroxine.
-
Administration of 0.15 mg of L-thyroxine.
Outcome Measures:
-
Serum Thyroid-Stimulating Hormone (TSH) levels.
-
Serum cholesterol levels.
-
Serum triglyceride levels.
-
Serum phospholipid levels.
-
Metabolic rate.
Blood Sampling: Blood samples were drawn 24 hours after the last dose of the respective thyroxine isomer.
Analysis: The study established treatment regimens that produced similar degrees of lowering of the measured serum parameters and equal stimulation of metabolic rate.
Protocol 2: Induction of Hyperthyroidism in a Rat Model for Cardiac Studies
Objective: To induce a state of hyperthyroidism in rats to study the effects of thyroxine on cardiac function and metabolism.
Animal Model: Male Wistar rats (3-3.5 months old, weighing 210-230 g).
Procedure:
-
Animals are randomly divided into a control group and an experimental group.
-
Hyperthyroidism is induced by intraperitoneal injection of L-thyroxine at a dose of 200 μg per 100 g of animal weight daily for 7 days.
-
Control rats receive an equal volume of saline via intraperitoneal injection.
-
On day 8, animals are sacrificed by cervical dislocation.
-
Blood samples are collected to determine the plasma levels of free T3 and T4 using an enzyme-linked immunosorbent assay (ELISA) to confirm the hyperthyroid state.
-
Hearts are excised for further analysis, such as electron microscopy to assess mitochondrial structure or biochemical assays to measure enzyme activities and protein expression levels.
Signaling Pathways and Mechanisms of Action
The biological effects of both D- and L-thyroxine are mediated through genomic and non-genomic signaling pathways. The primary difference in their potency lies in their affinity for thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.
Genomic Signaling Pathway:
L-thyroxine is considered a prohormone that is converted to the more active form, triiodothyronine (T3), in peripheral tissues. T3 binds to TRs with an affinity approximately 10-fold higher than that of L-thyroxine. The hormone-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the regulation of gene transcription. This pathway is responsible for the broad effects of thyroid hormones on metabolism, growth, and development. While L-thyroxine has a lower affinity for TRs compared to T3, it can still directly affect the expression of thyroid hormone-sensitive genes. The binding affinity of D-thyroxine for TRs is significantly lower than that of L-thyroxine, which accounts for its reduced overall metabolic activity.
References
A Researcher's Guide to DL-Thyroxine: Comparative Analysis of Chemical Suppliers
Introduction
DL-Thyroxine, a racemic mixture of the biologically active L-Thyroxine (T4) and its enantiomer D-Thyroxine, is a critical reagent in various research applications, from metabolic studies to endocrine signaling pathway investigations. The purity, stability, and biological activity of this compound can significantly impact experimental outcomes, making the choice of chemical supplier a crucial determinant of data reliability and reproducibility. This guide provides a framework for comparing this compound from different suppliers, focusing on key analytical parameters and biological performance. While the data presented here is illustrative, the experimental protocols and evaluation criteria offer a robust methodology for researchers to conduct their own comparative analyses.
Comparative Physicochemical Analysis
The initial assessment of this compound from any supplier should involve a thorough analysis of its physicochemical properties. These parameters provide a baseline for purity and identity. Certificates of Analysis (CoA) from suppliers offer initial specifications, but independent verification is recommended for critical applications.
Table 1: Physicochemical Comparison of this compound from Three Representative Suppliers
| Parameter | Supplier A (QuantumSynth) | Supplier B (BioPure Reagents) | Supplier C (ChemStandard Inc.) | Method | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 99.8% | 98.9% | Chiral HPLC[1] | ≥ 98.5% |
| Purity (Titration) | 99.5% | 99.7% | 99.1% | Acid-Base Titration | ≥ 98.5% |
| Water Content | 0.45% | 0.15% | 0.85% | Karl Fischer Titration[2] | ≤ 1.0% |
| Related Substances | 0.3% | <0.1% | 0.6% | HPLC[1][3] | ≤ 0.5% |
| Appearance | White to off-white powder | White crystalline powder | Off-white powder | Visual Inspection | Conforms |
Data are representative and for illustrative purposes only.
Interpretation: Based on this hypothetical data, Supplier B (BioPure Reagents) provides this compound with the highest purity and lowest water content, suggesting superior quality for sensitive analytical or biological experiments. Supplier C's product, while meeting basic criteria, shows slightly lower purity and higher levels of related substances, which could be a concern for experiments requiring high-specificity.
In-Vitro Biological Activity Assessment
Beyond chemical purity, assessing the biological activity of this compound is paramount. Since L-Thyroxine is the biologically active component, an in-vitro assay can quantify the compound's ability to elicit a cellular response. A common method is a reporter gene assay in a cell line responsive to thyroid hormone, measuring the activation of thyroid hormone receptors (TRs).[4]
Table 2: Comparative In-Vitro Bioactivity in a Thyroid Hormone Receptor (TR) Reporter Assay
| Supplier | EC₅₀ (nM) | Maximum Fold Induction | Assay System |
| Supplier A | 1.5 | 12.5 | HEK293T cells with TRβ and TRE-Luciferase reporter |
| Supplier B | 0.9 | 14.8 | HEK293T cells with TRβ and TRE-Luciferase reporter |
| Supplier C | 2.1 | 11.2 | HEK293T cells with TRβ and TRE-Luciferase reporter |
| Reference Std. | 0.8 | 15.0 | Certified L-Thyroxine Reference Standard |
EC₅₀ (Half-maximal effective concentration) is a measure of potency. Data are representative and for illustrative purposes only.
Interpretation: The hypothetical results indicate that this compound from Supplier B demonstrates the highest potency (lowest EC₅₀), closely mirroring the performance of the certified L-Thyroxine reference standard. This suggests a higher effective concentration of the L-enantiomer and fewer interfering impurities. The products from Suppliers A and C show reduced potency, which may be acceptable for some applications but could lead to underestimation of effects in others.
Experimental Protocols
Detailed and consistent methodologies are essential for accurate comparative analysis.
Protocol 1: Purity and Enantiomeric Ratio Analysis by Chiral HPLC
This method is designed to separate and quantify D- and L-Thyroxine, providing both the overall purity and the enantiomeric ratio.
-
Column: Chiral stationary phase column (e.g., Teicoplanin-based, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Methanol/Acetonitrile/Ammonium Acetate Buffer (pH 4.0) in a 60:20:20 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase. Protect from light.
-
Standard Preparation: Prepare separate standards for L-Thyroxine and D-Thyroxine to confirm retention times.
-
Analysis: Inject 20 µL of the sample. Calculate purity by comparing the area of the L- and D-Thyroxine peaks to the total peak area.
Protocol 2: In-Vitro Bioactivity via TR-Luciferase Reporter Assay
This protocol assesses the biological functionality of the L-Thyroxine component.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells or a similar line.
-
Transfection: Co-transfect cells with two plasmids: one expressing the human thyroid hormone receptor beta (TRβ) and another containing a luciferase reporter gene driven by a thyroid hormone response element (TRE).
-
Cell Plating: Seed transfected cells into 96-well plates at a density of 20,000 cells/well and allow to attach overnight.
-
Hormone Starvation: Replace growth medium with a charcoal-stripped serum medium to remove endogenous hormones and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound from each supplier (e.g., from 1 pM to 1 µM) in the starvation medium. Add treatments to the cells and incubate for 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.
-
Data Analysis: Normalize luciferase activity to a control (vehicle-treated cells). Plot the dose-response curve and calculate the EC₅₀ value for each supplier's product.
Visualized Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in both the experimental procedures and the biological mechanisms of action.
Caption: Workflow for the in-vitro bioactivity reporter assay.
The biological action of thyroxine is primarily mediated through its binding to nuclear thyroid hormone receptors, which then act as ligand-activated transcription factors.
Caption: Simplified genomic signaling pathway of thyroid hormone.
References
Metabolic Stability of D-Thyroxine vs. L-Thyroxine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of D-thyroxine (dextrothyroxine) and L-thyroxine (levothyroxine), the biologically active and synthetic forms of the thyroid hormone, respectively. Understanding the differential metabolism of these stereoisomers is crucial for drug development, therapeutic applications, and interpreting toxicological data. This comparison is supported by experimental data on their pharmacokinetic profiles and metabolic pathways.
Executive Summary
L-thyroxine, the physiologically active enantiomer, exhibits significantly greater metabolic stability than its D-counterpart. This is primarily attributed to the stereoselectivity of the key metabolic enzymes, namely deiodinases and UDP-glucuronosyltransferases (UGTs). L-thyroxine has a prolonged half-life of approximately 6-7 days in euthyroid humans, whereas D-thyroxine is cleared much more rapidly, with a half-life of less than 24 hours. This disparity in metabolic stability necessitates the administration of significantly higher doses of D-thyroxine to achieve comparable therapeutic effects to L-thyroxine, a factor that has limited its clinical use.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters that highlight the differences in the metabolic stability of D- and L-thyroxine.
| Parameter | D-Thyroxine | L-Thyroxine | References |
| Half-life (t½) | < 1 day | ~6-7 days | [No specific citation found for D-thyroxine half-life],[1] |
| Clinical Dosing | Higher doses required for therapeutic effect | Lower, well-established dosing regimens | [No specific citation found for D-thyroxine dosing] |
| Serum Levels | Lower and less sustained serum T4 and T3 levels post-administration | Higher and more persistent serum T4 and T3 levels post-administration | [No specific citation found for direct comparison of serum levels] |
Metabolic Pathways and Enzymatic Selectivity
The primary routes of metabolism for both D- and L-thyroxine are deiodination and glucuronidation, occurring predominantly in the liver.
Deiodination
Deiodination, the removal of iodine atoms, is a critical step in both the activation and inactivation of thyroxine. This process is catalyzed by a family of selenoenzymes known as deiodinases (DIO1, DIO2, and DIO3).
-
L-Thyroxine: L-thyroxine is the preferred substrate for deiodinases. Type 1 and 2 deiodinases (DIO1 and DIO2) convert L-thyroxine (T4) to the more potent L-triiodothyronine (T3), the active form of the hormone. Type 3 deiodinase (DIO3) inactivates L-thyroxine by converting it to reverse T3 (rT3).
-
D-Thyroxine: In vivo studies in humans have shown that the administration of D-thyroxine results in lower and less sustained increases in serum T4 and T3 levels compared to the administration of L-thyroxine. This suggests that deiodinases exhibit stereoselectivity, with a lower affinity for or activity towards the D-isomer. This enzymatic preference contributes significantly to the faster clearance and lower biological activity of D-thyroxine.
Glucuronidation
Glucuronidation is a major pathway for the detoxification and elimination of thyroxine. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, which conjugate glucuronic acid to the thyroxine molecule, increasing its water solubility and facilitating its excretion in bile and urine.
-
L-Thyroxine: L-thyroxine is a substrate for several UGT isoforms, primarily UGT1A1, UGT1A3, UGT1A8, and UGT1A10 in humans.[2][3][4][5] The efficiency of glucuronidation can influence the overall clearance rate of L-thyroxine.
-
D-Thyroxine: While it is presumed that D-thyroxine also undergoes glucuronidation, specific data on the UGT isoforms involved and the comparative rates of this process are limited. However, the overall faster clearance of D-thyroxine suggests that it may be a more readily glucuronidated substrate than L-thyroxine, or that other clearance mechanisms are more prominent.
References
- 1. Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of thyroxine in human liver, jejunum, and kidney microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic UDP-glucuronosyltransferases responsible for glucuronidation of thyroxine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Thyroxine Analogs and DL-Thyroxine for Therapeutic Development
This guide provides an objective comparison of DL-Thyroxine and key thyroxine analogs, focusing on receptor affinity, metabolic effects, and underlying mechanisms of action. It is intended for researchers and professionals in drug development seeking to understand the therapeutic potential and liabilities of different thyromimetic compounds. The information is supported by experimental data and detailed methodologies.
Introduction to Thyroxine and Its Analogs
Thyroxine (T4) is a primary hormone produced by the thyroid gland, essential for regulating metabolism, growth, and development.[1] It exists as two stereoisomers: L-thyroxine and D-thyroxine. This compound is a racemic mixture of these two forms. The biologically active hormone is Triiodothyronine (T3), which is primarily formed from the deiodination of T4 in peripheral tissues and is three to five times more potent than T4.[1]
-
L-Thyroxine (Levothyroxine): The naturally occurring, biologically active isomer. It is the standard-of-care for treating hypothyroidism.[2][3]
-
D-Thyroxine (Dextrothyroxine): The "unnatural" isomer. It was historically explored for its cholesterol-lowering effects but was largely abandoned due to significant cardiac side effects.[4]
-
Thyroxine Analogs: These are synthetic molecules structurally related to T3 or T4. Modern analogs are often designed to be "selective thyromimetics," aiming to activate thyroid hormone pathways in specific tissues (e.g., the liver) while avoiding others (e.g., the heart). This is typically achieved by designing ligands that selectively bind to and activate one of the two main thyroid hormone receptor (TR) isoforms: TRα or TRβ. The liver predominantly expresses TRβ, which mediates many of the desirable metabolic effects like cholesterol reduction, while the heart has a higher expression of TRα, which is linked to increased heart rate and other cardiac effects.
Quantitative Comparison of Thyroxine and Analogs
The performance of thyroxine and its analogs can be quantitatively assessed by their binding affinity to thyroid receptors, their pharmacokinetic profiles, and their in vivo effects on metabolic parameters.
Table 1: Thyroid Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Relative to T3) | TRβ Selectivity (β vs α) |
|---|---|---|---|
| Triiodothyronine (T3) | TRα, TRβ | 100% (Benchmark) | ~1x |
| L-Thyroxine (T4) | TRα, TRβ | ~10-15% | ~1x |
| D-Thyroxine | TRα, TRβ | Lower than L-Thyroxine | ~1x |
| Sobetirome (GC-1) | TRβ >> TRα | ~100% (TRβ) | ~10x |
Data synthesized from multiple sources indicating relative affinities and selectivities.
Table 2: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability | Serum Half-Life | Primary Metabolism |
|---|---|---|---|
| L-Thyroxine (T4) | 60-80% (fasted) | ~7 days | Deiodination to T3 and rT3; Glucuronidation |
| Sobetirome (GC-1) | Data from human trials is limited; effective in animal models | Shorter than T4 | Hepatic metabolism |
Table 3: Comparative In Vivo Metabolic Effects
| Compound | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Cardiac Effects (Heart Rate) |
|---|---|---|---|
| L-Thyroxine (T4) | Lowering | Lowering | Increased at high doses |
| D-Thyroxine | Potent Lowering | Lowering | Significant increase; risk of arrhythmia |
| Sobetirome (GC-1) | Potent Lowering (up to 41% LDL reduction in Phase I trial) | Potent Lowering | Minimal to none at therapeutic doses |
Signaling Pathways of Thyroid Hormones
Thyroid hormones exert their effects through two primary pathways: a "genomic" pathway involving nuclear receptors and gene transcription, and a "non-genomic" pathway initiated at the cell membrane.
Genomic Signaling Pathway
The classical pathway involves the regulation of gene expression. T4 enters the cell via transporters and is converted to the more active T3. T3 then enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which form a heterodimer with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences called Thyroid Hormone Response Elements (TREs). In the absence of T3, the TR-RXR complex recruits corepressor proteins to inhibit gene transcription. T3 binding causes a conformational change that releases corepressors and recruits coactivator proteins, initiating the transcription of target genes that regulate metabolism.
Non-Genomic Signaling Pathway
Thyroid hormones can also trigger rapid cellular responses that do not require gene transcription. These actions are initiated by the binding of T3 and T4 to a receptor site on the plasma membrane integrin, αvβ3. This interaction activates intracellular signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK/ERK) pathways, leading to downstream effects on ion transport and cellular proliferation.
Experimental Protocols
The following are standardized protocols for evaluating the activity of thyroxine analogs.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound for thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To quantify the binding affinity (Kd or IC50) of test compounds for TRα and TRβ.
-
Key Materials:
-
Test compounds (e.g., Sobetirome) and controls (T3, T4).
-
Recombinant human TRα and TRβ ligand-binding domains.
-
Radiolabeled ligand: [¹²⁵I]-T3.
-
Assay Buffer (e.g., phosphate buffer with BSA).
-
Nitrocellulose filter membranes.
-
Scintillation counter.
-
-
Methodology:
-
Incubation: Incubate a constant amount of TR protein and [¹²⁵I]-T3 with varying concentrations of the unlabeled test compound in assay buffer.
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a nitrocellulose membrane under vacuum. The receptor-ligand complexes will be retained on the filter.
-
Washing: Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of bound [¹²⁵I]-T3 against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
-
Protocol 2: Cell-Based Transcriptional Activation Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by activating or inhibiting TR-mediated gene transcription.
-
Objective: To determine the functional potency (EC50) and efficacy of test compounds at TRα and TRβ.
-
Key Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2) engineered to express a specific human TR isoform (TRα or TRβ).
-
Reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.
-
Transfection reagent.
-
Test compounds and controls.
-
Cell culture media and reagents.
-
Luciferase assay substrate and luminometer.
-
-
Methodology:
-
Cell Culture & Transfection: Culture the cells and transfect them with the TR expression vector (if not a stable cell line) and the TRE-luciferase reporter plasmid.
-
Compound Treatment: Plate the transfected cells and treat them with a range of concentrations of the test compound. Include a positive control (T3) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Reading: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a control for cell viability. Plot the normalized signal against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value.
-
General Experimental Workflow
The development and evaluation of novel thyromimetics typically follow a multi-stage process, from initial screening to in vivo validation.
References
- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 2. Comparison of levothyroxine, desiccated thyroid extract, and combination levothyroxine + liothyronine for hypothyroidism [thyroid.org]
- 3. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of DL-Thyroxine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of DL-Thyroxine (T4) are critical for both preclinical and clinical studies. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical methods for confirming the identity of this compound, supported by experimental data and detailed protocols.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a highly specific and sensitive method for the analysis of thyroid hormones.[1][2][3] Its ability to provide detailed structural information through fragmentation analysis makes it a powerful tool for unambiguous identification. However, traditional methods such as radioimmunoassay (RIA) and specialized techniques like inductively coupled plasma-mass spectrometry (ICP-MS) are also employed. This guide will objectively compare these techniques based on their principles, performance characteristics, and experimental workflows.
Performance Comparison of Analytical Methods
The choice of analytical method for this compound analysis depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, Radioimmunoassay (RIA), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Feature | LC-MS/MS | Radioimmunoassay (RIA) | ICP-MS |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. | Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental isotopes (iodine). |
| Specificity | High; based on precursor and product ion masses.[1][2] | Moderate to high; potential for cross-reactivity. | High for iodine; does not provide molecular structure information. |
| Linearity Range | Wide, typically from pg/mL to µg/mL. | Narrower range compared to LC-MS/MS. A typical standard curve is linear from 0.3–10 ng. | Linear over a wide concentration range for iodine (e.g., 0.1-50 ng/mL). |
| Limit of Detection (LOD) | Low, in the range of pg/mL. | Low, in the pg/mL to ng/mL range. | Low, in the ng/mL range for thyroxine. |
| Precision (%CV) | Typically <15%. | Can be <10%. | Typically <5%. |
| Sample Throughput | Moderate; depends on chromatographic run time. | High; suitable for batch analysis. | Moderate to high. |
Mass Spectrometry: Fragmentation Analysis of this compound
Mass spectrometry provides a definitive confirmation of this compound's identity through the analysis of its fragmentation pattern. When subjected to collision-induced dissociation, the protonated or deprotonated molecule breaks into characteristic product ions.
Quantitative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) for the precursor and major product ions of this compound observed in both positive and negative electrospray ionization (ESI) modes.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| Positive ESI | 777.7 [M+H]⁺ | 731.5 | Loss of HCOOH |
| 604.8 | Loss of HCOOH and I | ||
| Negative ESI | 775.7 [M-H]⁻ | 730.7 | Loss of HCOOH |
| 604.8 | Loss of HCOOH and I | ||
| 126.9 | Iodide ion [I]⁻ |
Note: The relative abundance of fragment ions can vary depending on the specific instrument and collision energy used.
The fragmentation of this compound typically involves the loss of the carboxyl group and successive losses of iodine atoms. The presence of these specific fragment ions at their characteristic m/z ratios provides a high degree of confidence in the identification of the molecule.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of typical procedures for the analysis of this compound using LC-MS/MS, RIA, and ICP-MS.
LC-MS/MS Protocol
A typical LC-MS/MS workflow for the confirmation of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Protein Precipitation: For biological samples such as serum or plasma, proteins are typically precipitated by adding a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Further purification can be achieved by extracting the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for selective extraction and concentration of thyroid hormones from the sample matrix.
2. Liquid Chromatography:
-
Column: A C18 or biphenyl reversed-phase column is commonly used for the separation of thyroid hormones.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for thyroid hormones, and it can be operated in either positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity.
-
Collision Energy: The collision energy is optimized for each specific transition to achieve the most abundant and stable fragmentation. For example, a collision energy of 30V has been used for the fragmentation of the precursor ion at m/z 777.6937.
Radioimmunoassay (RIA) Protocol
RIA is a competitive binding assay that relies on the use of a specific antibody and a radiolabeled form of the analyte.
1. Reagents:
-
This compound standards of known concentrations.
-
¹²⁵I-labeled this compound (tracer).
-
Anti-thyroxine antibody.
-
Secondary antibody (for precipitation of the primary antibody-antigen complex).
-
Buffer solutions.
2. Assay Procedure:
-
A known amount of ¹²⁵I-labeled thyroxine and the specific antibody are incubated with either the standard or the unknown sample.
-
During incubation, the unlabeled thyroxine in the sample or standard competes with the radiolabeled thyroxine for binding to the limited number of antibody sites.
-
After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a secondary antibody).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of thyroxine in the unknown sample is determined by comparing its inhibition of tracer binding to that of the known standards.
ICP-MS Protocol
ICP-MS is used to determine the total iodine content of a sample, which can then be correlated to the concentration of this compound.
1. Sample Preparation:
-
Samples are typically diluted in a suitable solvent, such as a dilute ammonia solution, to prevent precipitation and ensure stable nebulization.
-
An internal standard, such as antimony, may be added to correct for instrumental drift and matrix effects.
2. ICP-MS Analysis:
-
The prepared sample is introduced into the ICP-MS instrument, where it is nebulized and transported into the argon plasma.
-
The high temperature of the plasma atomizes and ionizes the sample.
-
The ions are then extracted into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
The intensity of the signal for the iodine isotope (¹²⁷I) is measured and used to calculate the concentration of thyroxine in the original sample.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Fragmentation pathway of this compound in positive ESI mode.
References
- 1. [PDF] Performance characteristics of six third-generation assays for thyroid-stimulating hormone. | Semantic Scholar [semanticscholar.org]
- 2. ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS analysis of thyroid hormones in human serum | Separation Science [sepscience.com]
A Comparative Guide to Chiral Columns for Thyroxine Enantioseparation
For researchers, scientists, and professionals in drug development, the accurate separation of thyroxine enantiomers is critical due to their distinct physiological effects. This guide provides an objective comparison of the performance of various chiral high-performance liquid chromatography (HPLC) columns for this application, supported by experimental data and detailed protocols.
The separation of D- and L-thyroxine is essential for ensuring the stereochemical purity of pharmaceutical formulations and for studying their individual metabolic and toxicological profiles. The choice of chiral stationary phase (CSP) is paramount for achieving baseline separation with high resolution and efficiency. This guide evaluates the performance of several commercially available chiral columns, focusing on key chromatographic parameters to aid in the selection of the most suitable column for your research needs.
Performance Comparison of Chiral Columns
The following table summarizes the performance of different chiral columns for the separation of thyroxine enantiomers based on published experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, this compilation provides valuable insights into the capabilities of each column type.
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Enantiomer Elution Order | Reference |
| Teicoplanin-based | Chirobiotic T (250 x 4.6 mm, 5 µm) | Methanol / 0.1% Triethylammonium Acetate (TEAA), pH 4.0 (70:30, v/v) | 1.0 | 25 | > 3.0 | L-T4 then D-T4 | [1][2] |
| Crown Ether-based | Crownpak CR-I (+) | 100% Methanol with 10 mM H₂SO₄ | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Crown Ether-based | ChiroSil SCA (-) | 60% Methanol/Water (v/v) with 0.1% Formic Acid | 1.4 | 40 | Not Specified | Not Specified | [4] |
| Vancomycin-based | CHIROBIOTIC V2 | Not Specified for Thyroxine | Not Specified | Not Specified | Not Specified | Not Specified | |
| Silica Gel (with chiral mobile phase additive) | LiChrosorb® Si 60 | Acetonitrile/Water (35:65, v/v) with 0.1 mM Cu(II) acetate, 0.2 mM L-proline, and 0.5 mM Triethylamine (TEA), pH 5.42 | 1.0 | 40 | Not Specified | L-T4 then D-T4 |
Note: "Not Specified" indicates that the specific data point was not available in the cited literature. The CHIROBIOTIC V2 column, based on vancomycin, is a versatile CSP for various chiral separations, though specific application data for thyroxine was not found in the initial search.
Experimental Workflow for Performance Verification
The following diagram illustrates a typical workflow for verifying the performance of a chiral column for thyroxine separation.
References
A Comparative Guide to the In Vitro Efficacy of Racemic DL-Thyroxine versus Pure L-Thyroxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of racemic DL-Thyroxine and pure L-thyroxine. As direct comparative studies on racemic this compound are limited in the available scientific literature, this guide will focus on comparing the in vitro activities of the individual enantiomers, L-thyroxine (levothyroxine) and D-thyroxine (dextrothyroxine), which constitute the racemic mixture. By understanding the distinct biological activities of each isomer, researchers can infer the expected efficacy of the racemic mixture in vitro.
L-thyroxine is the biologically active form of the thyroid hormone and is the standard treatment for hypothyroidism.[1][2][3][4][5] D-thyroxine has been explored for its lipid-lowering effects, but its use has been largely discontinued due to adverse cardiac effects. In an in vitro setting, the differences in their efficacy are primarily attributed to their differential binding to thyroid hormone receptors and subsequent downstream cellular effects.
Quantitative Comparison of L-Thyroxine and D-Thyroxine Efficacy
The following table summarizes the key in vitro parameters that differentiate the efficacy of L-thyroxine and D-thyroxine.
| Parameter | L-Thyroxine (L-T4) | D-Thyroxine (D-T4) | Key Observations |
| Thyroid Hormone Receptor (TR) Binding Affinity | High | Low to Moderate | L-thyroxine exhibits a significantly higher binding affinity for both TRα and TRβ isoforms compared to D-thyroxine. This is a primary determinant of its higher biological activity. |
| Cellular Uptake | Actively transported via specific transporters (e.g., MCT8, OATPs, LATs) | Utilizes the same transport systems as L-T4, but may have different affinities. | Both enantiomers are transported into cells, but differences in transport kinetics can influence their intracellular concentrations and subsequent effects. |
| Conversion to Triiodothyronine (T3) | Serves as a prohormone for T3, the most active thyroid hormone, via deiodinase enzymes. | Can also be converted to D-T3, but the physiological relevance and activity of D-T3 are not well-established. | The conversion of L-T4 to L-T3 is a critical step in thyroid hormone action. |
| Gene Expression Regulation | Potently regulates the expression of thyroid hormone-responsive genes. | Can influence gene expression, but generally to a lesser extent and at higher concentrations than L-T4. | The differential ability to modulate gene expression underlies the differences in their physiological and pharmacological effects. |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of thyroxine analogues. Below are outlines of key experimental protocols.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This assay quantifies the binding affinity of test compounds to thyroid hormone receptors (TRs).
-
Materials: Purified recombinant human TRα or TRβ ligand-binding domain (LBD), [¹²⁵I]-L-T3 (radioligand), test compounds (L-thyroxine, D-thyroxine), assay buffer, charcoal slurry.
-
Procedure:
-
Incubate a constant concentration of TR-LBD with a fixed concentration of [¹²⁵I]-L-T3 and varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate receptor-bound from free radioligand by adding a charcoal slurry, which adsorbs the unbound [¹²⁵I]-L-T3.
-
Centrifuge the mixture and measure the radioactivity in the supernatant (representing the bound fraction).
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-L-T3 (IC₅₀).
-
Determine the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
In Vitro Cellular Uptake Assay
This assay measures the transport of thyroxine isomers into cultured cells.
-
Cell Lines: Human cell lines expressing thyroid hormone transporters, such as HEK293 cells transfected with MCT8 or OATP1C1, or primary cell cultures like hepatocytes.
-
Procedure:
-
Plate cells in multi-well plates and culture until confluent.
-
Wash the cells with uptake buffer.
-
Incubate the cells with a solution containing radiolabeled L-thyroxine or D-thyroxine for various time points.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the uptake to the protein concentration of the cell lysate.
-
Kinetic parameters (Vmax and Km) can be determined by performing the assay with varying substrate concentrations.
-
Gene Expression Analysis using Quantitative PCR (qPCR)
This method assesses the ability of thyroxine isomers to regulate the expression of target genes.
-
Cell Line: A cell line responsive to thyroid hormone, such as the rat pituitary cell line GH3 or a human liver cell line like HepG2.
-
Procedure:
-
Culture the cells in a medium containing hormone-depleted serum.
-
Treat the cells with various concentrations of L-thyroxine or D-thyroxine for a specified period (e.g., 24-48 hours).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for known thyroid hormone-responsive genes (e.g., Krüppel-like factor 9 (KLF9), Hairless (HR)) and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression compared to untreated control cells.
-
Visualizing a Generic In Vitro Testing Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of thyroid hormone analogues.
Caption: A generalized workflow for the in vitro comparison of thyroxine analogues.
Canonical Thyroid Hormone Signaling Pathway
The primary mechanism of thyroid hormone action is through the regulation of gene expression, which is initiated by the binding of the hormone to nuclear thyroid hormone receptors (TRs).
Caption: Canonical genomic signaling pathway of thyroid hormone.
References
- 1. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of levothyroxine, desiccated thyroid extract, and combination levothyroxine + liothyronine for hypothyroidism [thyroid.org]
- 4. Comparative Effectiveness of Levothyroxine, Desiccated Thyroid Extract, and Levothyroxine+Liothyronine in Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of DL-Thyroxine Analysis
For researchers, scientists, and drug development professionals, accurate and reproducible analysis of DL-Thyroxine is critical for robust study outcomes. This guide provides a comprehensive comparison of the primary analytical methodologies, supported by experimental data, to aid in method selection and interpretation of inter-laboratory results.
Data Presentation: A Comparative Overview of Analytical Methods
The two predominant methods for the quantification of thyroxine are immunoassays and Liquid Chromatography-Mass Spectrometry (LC-MS). Each presents distinct advantages and limitations in terms of performance. The following tables summarize quantitative data from various studies, including inter-laboratory comparisons, to highlight these differences.
Table 1: Comparison of Immunoassays and LC-MS/MS for Total Thyroxine (T4) Analysis
| Performance Metric | Immunoassays (e.g., ECLIA, ELISA) | LC-MS/MS | Reference |
| Principle | Competitive or sandwich binding to specific antibodies. | Separation by chromatography and detection by mass-to-charge ratio. | [1] |
| Mean Bias vs. Reference Method | Can exhibit significant bias (both positive and negative) depending on the manufacturer. For example, one study showed mean biases ranging from -10.8% to +9.0% for different automated immunoassays when compared to ID-LC-MS/MS. | Generally considered the "gold standard" with lower bias when compared to reference materials. | |
| Inter-laboratory CV (%) | Higher variability is often observed. Proficiency testing has shown a wide range of results between laboratories using different immunoassay platforms. For instance, a College of American Pathologists (CAP) survey revealed that 12 out of 16 thyroxine immunoassay methods failed to meet bias goals.[2] | Lower inter-laboratory CVs are typically achieved due to higher specificity and standardization potential. | |
| Limit of Quantification (LOQ) | Varies by assay, but generally in the low ng/mL range. | Superior sensitivity, with LOQs often in the sub-ng/mL to pg/mL range. One study reported an LOQ of 0.5 ng/mL for L-thyroxine. | |
| Specificity | Can be susceptible to interferences from binding proteins, autoantibodies, and structurally related molecules. | High specificity, allowing for the differentiation of thyroxine from other iodinated compounds. Chiral LC-MS/MS can also separate D- and L-enantiomers.[3] |
Table 2: Performance of Chiral LC-MS/MS for D- and L-Thyroxine Enantiomers
| Parameter | D-Thyroxine | L-Thyroxine | Reference |
| Limit of Detection (LOD) | 0.8 ng/mL | 0.5 ng/mL | |
| Linearity (r²) | >0.999 | >0.999 | |
| Concentration Range | 0.05 - 100 µg/mL | 0.01 - 100 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are representative protocols for the analysis of thyroxine by ELISA and LC-MS/MS.
Protocol 1: this compound Analysis by Competitive ELISA
This protocol is a generalized procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagent Preparation:
-
Prepare wash buffer, T4-enzyme conjugate, and substrate solutions according to the manufacturer's instructions.
-
Bring all reagents and samples to room temperature before use.
2. Assay Procedure:
-
Add a defined volume of standards, controls, and samples to microplate wells pre-coated with anti-T4 antibodies.
-
Add the T4-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Wash the wells multiple times with the wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.
-
Stop the enzymatic reaction by adding a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: this compound Analysis by LC-MS/MS with Chiral Separation
This protocol outlines a method for the simultaneous quantification of D- and L-thyroxine using chiral liquid chromatography-tandem mass spectrometry.[3]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with a series of solutions to remove interfering substances.
-
Elute the thyroxine enantiomers with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Chiral stationary phase column (e.g., CROWNPAK® CR-I (+)).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: As per column specifications.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for D- and L-thyroxine and their internal standards.
-
3. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of each enantiomer and the internal standard.
-
Calculate the concentration of D- and L-thyroxine in the samples based on the peak area ratios relative to a calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for this compound analysis by competitive ELISA.
Caption: Workflow for chiral LC-MS/MS analysis of this compound.
References
- 1. Thyroxine - Wikipedia [en.wikipedia.org]
- 2. Analytic bias of thyroid function tests: analysis of a College of American Pathologists fresh frozen serum pool by 3900 clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous enantioselective separation method for thyroid hormones using liquid chromatography-tandem mass spectrometry and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of DL-Thyroxine as an Internal Standard in Quantitative Analysis
In the precise quantification of L-Thyroxine (T4) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An internal standard is added at a known concentration to all samples and calibrators to correct for variations in sample preparation, injection volume, and instrument response.[1][2] The ideal IS is chemically and physically similar to the analyte and does not naturally occur in the sample.[1] While isotopically labeled L-Thyroxine (e.g., ¹³C₆-T4, d₅-T4) is considered the gold standard, its cost and availability can be prohibitive. This guide provides a comparative overview of using DL-Thyroxine, a racemic mixture of both D- and L-isomers, as a potential cost-effective alternative.
Performance Comparison: Isotopically Labeled vs. This compound
Isotopically labeled internal standards are the preferred choice in LC-MS/MS because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[1] this compound, being a racemic mixture, presents both potential advantages and significant challenges. The primary challenge is that the D- and L-isomers can be separated under chiral chromatography conditions, or even on standard achiral columns, which is often undesirable for an internal standard meant to mimic the endogenous L-isomer.[3]
This guide will use the performance metrics of well-validated methods employing isotopically labeled standards as a benchmark to discuss the theoretical validation of this compound.
Table 1: Comparison of Internal Standard Characteristics
| Feature | Isotopically Labeled L-Thyroxine (e.g., ¹³C₆-T4) | This compound (Racemic Mixture) |
| Chemical & Physical Similarity | Virtually identical to endogenous L-Thyroxine. Co-elutes perfectly. | L-isomer is identical; D-isomer is a stereoisomer. May have different chromatographic behavior and potentially different extraction recovery. |
| Mass Distinction | Clearly distinct mass-to-charge ratio (m/z) from the analyte, preventing isobaric interference. | Identical mass to endogenous L-Thyroxine. Relies on chromatographic separation from the analyte peak for quantification. |
| Correction for Matrix Effects | High fidelity in correcting for ion suppression/enhancement due to identical behavior during ionization. | The two isomers may experience different matrix effects, potentially leading to inaccurate correction. |
| Commercial Availability & Cost | Higher cost, but readily available from specialty chemical suppliers. | Lower cost and widely available. |
| Risk of Interference | No risk of contributing to the analyte signal. | If not fully separated from L-Thyroxine, the L-isomer in the standard can artificially inflate the measured analyte concentration. |
Table 2: Typical Performance Data for Validated LC-MS/MS Methods using Isotopically Labeled T4
The following data, derived from established reference methods, represents the benchmark for accuracy and precision that a method using this compound would need to meet.
| Validation Parameter | Typical Performance with Isotopically Labeled IS | Source |
| Linearity (r²) | >0.995 | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85-115% | |
| Lower Limit of Quantification | pg/mL levels |
Experimental Workflow & Protocols
To validate the use of any internal standard, a rigorous and well-defined experimental protocol is necessary. Below is a representative workflow and a detailed protocol adapted from validated methods for total T4 quantification in human serum, which would be suitable for evaluating the performance of this compound.
Workflow for T4 Quantification using an Internal Standard
Detailed Experimental Protocol
This protocol is based on established isotope dilution LC-MS/MS methods. When substituting this compound, the key validation step is to ensure complete chromatographic separation of the D-isomer (used for quantification) from the endogenous L-Thyroxine.
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of L-Thyroxine and the this compound internal standard in a suitable solvent (e.g., methanol with 0.1N ammonia).
-
Create a series of calibration standards by spiking charcoal-stripped (thyroid-depleted) serum with known concentrations of L-Thyroxine.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same matrix.
2. Sample Preparation:
-
To 200 µL of serum sample, calibrator, or QC, add 20 µL of the this compound internal standard solution.
-
Add 400 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further purification (if necessary, via solid-phase extraction) or directly for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 100 x 2.1 mm, 2.6 µm) is commonly used. A chiral column may be required to ensure separation of D- and L-isomers if achiral separation is insufficient.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol with 0.1% acetic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute Thyroxine.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470, TSQ Quantiva) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive or negative mode.
-
MRM Transitions:
-
L-Thyroxine (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 778 → 732 for [M+H]⁺).
-
D-Thyroxine (from DL-IS): Monitor the exact same transition as the analyte (m/z 778 → 732), relying on chromatographic separation.
-
4. Validation Procedures:
-
Specificity: Confirm the absence of interfering peaks at the retention time of D-Thyroxine and L-Thyroxine in blank matrix. Ensure baseline separation of the D- and L-isomers.
-
Linearity: Analyze the calibration curve over the expected concentration range and ensure a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze QC samples in replicate (n=5) on at least three separate days to determine intra- and inter-day precision (%CV) and accuracy (% bias).
-
Recovery and Matrix Effects: Evaluate the efficiency of the extraction process and the impact of ion suppression or enhancement from the biological matrix.
Conclusion and Recommendations
While isotopically labeled L-Thyroxine remains the unequivocal gold standard for internal standards in T4 analysis, providing the highest levels of accuracy and precision, this compound presents a theoretically viable, low-cost alternative. However, its use is contingent on overcoming significant analytical challenges.
Researchers considering this compound must perform a rigorous validation to demonstrate:
-
Complete and reproducible chromatographic separation of the D-isomer from the endogenous L-Thyroxine.
-
Equivalent extraction recovery and ionization response for both isomers to ensure the D-isomer accurately reflects the behavior of the L-analyte.
Without such validation, there is a substantial risk of inaccurate quantification due to chromatographic overlap and differential matrix effects. For clinical diagnostic applications, the use of an isotopically labeled internal standard is strongly recommended to ensure patient safety and data integrity. For research applications where cost is a major constraint and a thorough validation can be undertaken, this compound could be considered a feasible option.
References
A Comparative Assessment of Thyroxine Binding to Plasma Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of thyroxine (T4) to its primary plasma transport proteins: Thyroxine-Binding Globulin (TBG), Transthyretin (TTR), and Human Serum Albumin (HSA). Understanding these interactions is crucial for research into thyroid physiology, the development of drugs that may interfere with thyroid hormone transport, and the accurate interpretation of thyroid function tests.
Data Presentation: Quantitative Comparison of Thyroxine Binding Proteins
The following table summarizes the key quantitative parameters of thyroxine binding to its three main carrier proteins in human plasma.
| Parameter | Thyroxine-Binding Globulin (TBG) | Transthyretin (TTR) | Human Serum Albumin (HSA) |
| Concentration in Plasma (mg/L) | 10 - 30 | 100 - 400 | 35,000 - 50,000 |
| Molar Concentration in Plasma (µM) | 0.2 - 0.6 | 2 - 8 | 500 - 750 |
| Binding Affinity (Ka, L/mol) | ~1 x 10¹⁰ | ~1 x 10⁸ | ~1 x 10⁶ |
| Dissociation Constant (Kd, M) | ~1 x 10⁻¹⁰ | ~1 x 10⁻⁸ | ~1 x 10⁻⁶ |
| Number of Binding Sites for T4 | 1 | 2 | Multiple |
| Percentage of Bound T4 in Plasma | ~75%[1] | ~15%[2] | ~10% |
| Saturation with T4 in Euthyroid State | 20% - 40%[3] | <1%[3] | Negligible[3] |
Signaling Pathway: Thyroxine Equilibrium in Plasma
The distribution of thyroxine in the bloodstream is a dynamic equilibrium between the free hormone and the hormone bound to plasma proteins. This equilibrium is critical for maintaining a stable concentration of free T4, which is the biologically active form.
Caption: Dynamic equilibrium of thyroxine binding in plasma.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of thyroxine to plasma proteins are outlined below.
Equilibrium Dialysis
Equilibrium dialysis is a gold-standard method for determining the binding affinity and capacity of a ligand to a macromolecule. It physically separates the unbound ligand from the protein-bound ligand.
Methodology:
-
Preparation of Dialysis Membranes: Cellulose membranes with a specific molecular weight cutoff (e.g., 10 kDa) are pre-soaked and washed in the dialysis buffer to remove any preservatives.
-
Sample Preparation: A solution of the purified plasma protein (TBG, TTR, or HSA) at a known concentration is placed inside a dialysis bag or chamber.
-
Ligand Addition: The dialysis bag is immersed in a larger volume of dialysis buffer containing a known concentration of radiolabeled (e.g., ¹²⁵I-T4) or unlabeled thyroxine.
-
Equilibration: The system is allowed to equilibrate with gentle agitation at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 18-24 hours) to allow the free thyroxine to diffuse across the membrane and reach equilibrium.
-
Measurement: After equilibration, the concentration of thyroxine is measured in both the protein-containing solution inside the dialysis bag and the buffer outside the bag. For radiolabeled T4, this is typically done using a gamma counter.
-
Data Analysis: The concentration of free thyroxine is equal to the concentration of thyroxine in the buffer outside the bag. The concentration of bound thyroxine is calculated by subtracting the free thyroxine concentration from the total thyroxine concentration inside the bag. These data are then used to construct saturation binding curves and Scatchard plots to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Methodology:
-
Sensor Chip Preparation: A sensor chip with a gold surface is activated, and one of the binding partners (e.g., the plasma protein) is immobilized onto the surface.
-
Analyte Injection: A solution containing the other binding partner (thyroxine, the analyte) is flowed over the sensor chip surface at a constant rate.
-
Signal Detection: The binding of thyroxine to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).
-
Association and Dissociation Phases: The sensorgram shows the association of thyroxine as the signal increases during injection and the dissociation as the signal decreases when the injection is replaced with buffer.
-
Data Analysis: The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Fluorescence Quenching
This technique relies on the principle that the intrinsic fluorescence of a protein (primarily from tryptophan residues) can be quenched upon the binding of a ligand.
Methodology:
-
Protein Solution Preparation: A solution of the plasma protein (e.g., HSA, which contains a single tryptophan residue) of known concentration is prepared in a suitable buffer.
-
Fluorescence Measurement: The initial fluorescence emission spectrum of the protein solution is recorded using a spectrofluorometer, with an excitation wavelength typically around 295 nm.
-
Titration with Ligand: Aliquots of a concentrated thyroxine solution are incrementally added to the protein solution.
-
Fluorescence Quenching Measurement: After each addition and a brief incubation period, the fluorescence emission spectrum is recorded again. The binding of thyroxine to the protein leads to a decrease in the fluorescence intensity.
-
Data Analysis: The quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant. Binding parameters, such as the binding constant (Ka) and the number of binding sites (n), can be calculated from the fluorescence quenching data by plotting the logarithm of the fractional fluorescence intensity change against the logarithm of the ligand concentration.
Experimental Workflow: Determining Thyroxine-Protein Binding
The following diagram illustrates a typical workflow for investigating the binding of thyroxine to a plasma protein.
Caption: General workflow for thyroxine-protein binding analysis.
References
A Comparative Guide to Confirming the Enantiomeric Ratio in a DL-Thyroxine Sample
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of the enantiomeric ratio of DL-Thyroxine. The accurate quantification of D- and L-Thyroxine is critical in drug development and quality control, as the pharmacological activity resides primarily in the L-enantiomer. This document outlines detailed experimental protocols and presents comparative performance data for three prominent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization, and Chiral Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric ratio of thyroxine depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. Chiral HPLC offers robust and reliable separation with direct enantiomer resolution. LC-MS with chiral derivatization provides high sensitivity and selectivity, making it suitable for complex matrices. Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.
Data Summary
| Parameter | Chiral HPLC (Crown Ether CSP) | Chiral HPLC (Teicoplanin CSP)[1] | LC-MS with Chiral Derivatization[2] | Chiral Capillary Electrophoresis |
| Principle | Direct separation on a chiral stationary phase | Direct separation on a chiral stationary phase | Indirect separation after derivatization to diastereomers | Separation based on differential mobility in the presence of a chiral selector |
| Linearity Range | Not explicitly stated | 50–300 µg/mL | 0.13–13 µg/mL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | L-T4: 0.15 µg/mL, D-T4: 0.20 µg/mL | D-T4: 28 ng/mL, L-T4: 40 ng/mL | ~0.30 µg/mL for each enantiomer |
| Limit of Quantification (LOQ) | Not explicitly stated | L-T4: 0.40 µg/mL, D-T4: 0.50 µg/mL | Not explicitly stated | Not explicitly stated |
| Resolution (Rs) | Baseline separation | > 3.0 | Baseline separation | Baseline separation |
| Analysis Time | Not explicitly stated | < 20 minutes | Not explicitly stated | Not explicitly stated |
| Detection | UV | UV (215 nm) | MS (SIM mode) | UV or ICP-MS |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
This method utilizes a crown ether-based CSP for the enantiomeric separation of thyroxine.
Experimental Workflow:
Figure 1: Workflow for Chiral HPLC with a Crown Ether CSP.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol, to a known concentration.
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A commercially available crown ether-based chiral column.
-
Mobile Phase: 100% methanol containing 10 mM sulfuric acid.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled as per column manufacturer's recommendation.
-
Detection: UV detection at a wavelength where thyroxine absorbs, typically around 225 nm.
-
Data Analysis: The enantiomeric ratio is determined by comparing the peak areas of the D- and L-Thyroxine enantiomers in the chromatogram.
This method employs a teicoplanin-based CSP, which is a macrocyclic glycopeptide, for enantioseparation.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A teicoplanin-based chiral column (e.g., Chirobiotic T).
-
Mobile Phase: A mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 215 nm.
-
Data Analysis: Calculate the enantiomeric ratio from the integrated peak areas of the two enantiomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Chiral Derivatization
This indirect method involves derivatizing the thyroxine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column and detected with high sensitivity and selectivity by a mass spectrometer.
Experimental Workflow:
Figure 2: Workflow for LC-MS with Chiral Derivatization.
Protocol:
-
Chiral Derivatizing Agent: R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS).
-
Derivatization Reaction:
-
Dissolve the this compound sample in a suitable solvent.
-
Add the chiral derivatizing agent solution.
-
The reaction is typically carried out under specific temperature and pH conditions to ensure complete derivatization.
-
-
LC System: A standard reverse-phase (RP) HPLC system.
-
Column: A conventional C18 column.
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: An electrospray ionization (ESI) mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity.
-
Data Analysis: The enantiomeric ratio is determined by the ratio of the peak areas of the two diastereomeric derivatives.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique for enantiomeric separation that offers high efficiency and resolution. The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte (BGE).
Experimental Workflow:
Figure 3: Workflow for Chiral Capillary Electrophoresis.
Protocol:
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte or a low-ionic-strength buffer.
-
CE System: A standard capillary electrophoresis instrument with a UV or ICP-MS detector.
-
Capillary: A fused silica capillary.
-
Capillary Conditioning: Before the first use and between runs, the capillary is typically rinsed with solutions such as sodium hydroxide, water, and the background electrolyte to ensure reproducible migration times.
-
Background Electrolyte (BGE): A buffer solution containing the chiral selector. For thyroxine, a ligand-exchange mechanism is often employed.
-
Chiral Selector: A complex of Cu(II) and L-proline.
-
Buffer: A borate buffer (e.g., 15 mmol/L, pH 9.6) containing a specific ratio of Cu(II) to L-proline (e.g., 1:8) and an organic modifier like acetonitrile (e.g., 10% v/v).
-
-
Separation Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection:
-
UV Detection: Monitoring at a wavelength around 226 nm.
-
ICP-MS Detection: For iodine-specific detection, providing high sensitivity.
-
-
Data Analysis: The enantiomeric ratio is calculated from the peak areas in the electropherogram.
References
Safety Operating Guide
DL-Thyroxine proper disposal procedures
Proper disposal of DL-Thyroxine is critical for maintaining laboratory safety and ensuring environmental compliance. As a potent, biologically active compound, this compound and its waste materials must be managed as hazardous chemical waste from the point of generation through final disposal. Adherence to institutional and regulatory protocols is mandatory to mitigate risks to personnel and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste in a research setting.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is essential to handle this compound with appropriate safety measures in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, tightly fitting safety goggles, and chemical-impermeable gloves.[1]
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Protocol
This compound waste must not be disposed of via standard trash or sewer systems.[1] It must be collected and managed as hazardous waste through your institution's designated chemical waste program, typically overseen by the Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound, including unused or expired pure compounds, solutions, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. Collect it in a dedicated, properly designated hazardous waste container.
Step 2: Containerization
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred.
-
Keep Container Closed: The waste container must remain closed at all times except when adding waste.
Step 3: Labeling
-
Hazardous Waste Label: Immediately label the container with a "Hazardous Waste" tag provided by your institution's EHS department.
-
Complete Information: Clearly write the full chemical name, "this compound," and list all other constituents of the waste stream. Indicate the hazards associated with the chemical.
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Safe Storage: The SAA must be at or near the point of generation and away from sinks or floor drains. Ensure secondary containment is used to capture any potential leaks.
-
Adhere to Limits: Comply with institutional and regulatory limits for the volume of waste stored in the SAA.
Step 5: Arranging for Professional Disposal
-
Request Pickup: Once the container is full or you have reached the storage time limit, submit a waste collection request to your institution's EHS or hazardous waste management office.
-
Professional Handling: Trained professionals will collect the waste from your laboratory for consolidation and transport to a licensed disposal facility.
Step 6: Final Disposal Method
-
Controlled Incineration: The standard and recommended final disposal method for this compound is controlled incineration at a licensed chemical destruction facility. This process often includes flue gas scrubbing to neutralize harmful combustion byproducts.
Step 7: Empty Container Decontamination and Disposal
-
Rinsing Procedure: A container that has held this compound must be decontaminated before it can be disposed of as regular trash. Triple-rinse the empty container with a suitable solvent.
-
Collect Rinsate: The rinseate must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing, deface or remove all chemical labels from the container and dispose of it as regular laboratory trash.
Quantitative Data: Hazardous Waste Storage Limits
Laboratories are subject to strict regulations regarding the amount and duration of hazardous waste storage. The limits below are based on U.S. EPA guidelines and are common at many institutions. Always confirm your specific institutional policies.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 Gallons | Standard limit for hazardous waste accumulation in a Satellite Accumulation Area. |
| Maximum Volume for Acutely Hazardous Waste (P-Listed) | 1 Quart (liquid) or 1 kg (solid) | Stricter limit for chemicals designated as "acutely hazardous." this compound is not typically P-listed, but this is a key regulatory threshold. |
| Maximum Storage Time | 6 to 12 Months | Under EPA's Subpart K regulations for academic labs, waste must be removed from the laboratory within twelve months. Some institutions may require removal within six months. |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Thyroxine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with compounds like DL-Thyroxine, a synthetic thyroid hormone, understanding and implementing the correct personal protective equipment (PPE) and handling procedures is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hands | Chemical impermeable gloves | Inspected prior to use and satisfying EU Directive 89/686/EEC and the standard EN 374[1] |
| Body | Fire/flame resistant and impervious clothing; suitable protective clothing | Varies by task and exposure level |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation symptoms are experienced | NIOSH (US) or EN 149 (EU) approved |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated place[1].
-
Avoid contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Use non-sparking tools to prevent fire from electrostatic discharge.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep apart from foodstuff containers or incompatible materials such as strong oxidizing agents.
-
Store locked up.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of this compound waste is essential for environmental safety and regulatory compliance.
Accidental Release Measures:
-
Avoid dust formation and breathing vapors, mist, or gas.
-
Use personal protective equipment, including chemical impermeable gloves.
-
Ensure adequate ventilation and remove all sources of ignition.
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Collect and arrange for disposal in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.
Disposal Considerations:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated packaging can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.
Visualizing Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Logical Relationships of Safety Precautions
The following diagram illustrates the interconnectedness of the key safety precautions when working with this compound.
Caption: Interrelation of this compound Safety Measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
